molecular formula C6H10ClNO2 B1386652 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride CAS No. 1172097-47-0

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No.: B1386652
CAS No.: 1172097-47-0
M. Wt: 163.6 g/mol
InChI Key: GJEQUVVCBPCCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-6-1-5(2-6,3-6)4(8)9;/h1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQUVVCBPCCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172097-47-0
Record name 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, serving as a saturated, rigid bioisostere for para-substituted phenyl rings. This strategic replacement, often termed "escaping from flatland," allows for the modulation of physicochemical properties, leading to compounds with enhanced solubility, improved metabolic stability, and novel intellectual property positions.[1][2] At the forefront of this chemical innovation is 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, a bifunctional building block that provides a robust platform for introducing the BCP core into a diverse range of molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical applications, providing researchers with the foundational knowledge required to leverage this unique scaffold in drug discovery programs.

Core Molecular Attributes and Physicochemical Profile

This compound is a white to light yellow solid crystalline compound. Its rigid, cage-like structure imparts unique conformational constraints, making it a valuable tool for probing and defining ligand-receptor interactions. The presence of both an amino and a carboxylic acid group at the bridgehead positions provides orthogonal handles for chemical modification.

Key Physicochemical Data

The fundamental properties of the hydrochloride salt and its freebase form are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound[3][4]
CAS Number 1172097-47-0[3]
Molecular Formula C₆H₁₀ClNO₂[5]
Molecular Weight 163.60 g/mol [6]
Physical Form Solid[3]
InChIKey GJEQUVVCBPCCCS-UHFFFAOYSA-N[3]
Storage Room Temperature, in a cool, dry place[3][7]
Predicted XlogP -3.1[4][8]
Stability and Handling

The hydrochloride salt is stable under standard laboratory conditions and should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[7] While comprehensive toxicological data has not been fully established, the material is considered an irritant to the skin, eyes, and respiratory tract.[7] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn during handling. All manipulations should be performed within a chemical fume hood.[7]

Synthesis and Chemical Reactivity

The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives typically originates from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which itself can be prepared on a large scale.[1][2][9] A common and effective strategy involves a Curtius rearrangement as the key step to install the amine functionality.[10]

Representative Synthetic Workflow

A validated, multi-step synthesis starting from the commercially available diacid is outlined below. This process involves selective mono-protection, functional group transformation, and final deprotection.

G cluster_0 Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid B Mono-esterification (e.g., with SOCl2, MeOH) A->B Step 1 C 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid B->C D Curtius Rearrangement (e.g., DPPA, tBuOH) C->D Step 2 E 3-((tert-Butoxycarbonyl)amino) bicyclo[1.1.1]pentane-1-carboxylic Acid D->E F Acidic Deprotection (e.g., HCl) E->F Step 3 G 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic acid hydrochloride F->G

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on established literature procedures for analogous transformations.[1][9]

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (MeOH).

  • Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to yield 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.[1][2][9]

Step 2: Curtius Rearrangement to Install Boc-Protected Amine

  • Dissolve the mono-ester from Step 1 (1.0 equiv) in tert-butanol (tBuOH).

  • Add triethylamine (Et₃N) (1.2 equiv) followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Heat the mixture (e.g., to 85 °C) and monitor the reaction until completion (typically 24h).

  • After cooling, perform an aqueous workup with saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid.[1]

Step 3: Deprotection to Yield the Hydrochloride Salt

  • Dissolve the Boc-protected amino acid from Step 2 in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid (HCl) (e.g., 4M in dioxane) in excess.

  • Stir at room temperature until TLC or LC-MS indicates complete removal of the Boc group.

  • Concentrate the solvent under reduced pressure to afford the final product, this compound, as a solid.

Reactivity and Functionalization

The true utility of this building block lies in the differential reactivity of its two functional groups.

  • Amine Group: Readily participates in amide bond formation, reductive amination, and sulfonylation, allowing for its incorporation into peptide chains or elaboration into more complex structures.

  • Carboxylic Acid Group: Can be activated to form esters, amides, or reduced to the corresponding alcohol, providing another vector for molecular growth.

This bifunctionality makes it an ideal linker component, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[6]

Applications in Medicinal Chemistry and Drug Design

The BCP core is a proven bioisostere for para-substituted benzene, a concept that has revolutionized modern drug design.[1][2][10]

G cluster_0 Bioisosteric Replacement Strategy A Lead Compound (with p-substituted phenyl ring) B Identified Liabilities: - Poor Solubility - Metabolic Instability (Oxidation) - Existing Patent Space A->B D Analogue with BCP Core (using 3-amino-BCP-1-COOH) A->D Bioisosterism C Strategic Replacement 'Escape from Flatland' B->C C->D E Improved Properties: - Higher Solubility - Enhanced Metabolic Stability - Better Pharmacokinetics - Novel IP D->E

Caption: The role of BCPs in overcoming drug liabilities.

Overcoming Physicochemical Hurdles

Bioactive compounds containing multiple phenyl rings often suffer from low aqueous solubility and are susceptible to metabolic oxidation.[1][2] Replacing a phenyl ring with a BCP moiety can mitigate these issues by:

  • Increasing Solubility: The saturated, three-dimensional nature of the BCP core disrupts crystal packing and introduces a more polar character compared to a flat aromatic ring, often leading to significantly better solubility.[1]

  • Blocking Metabolism: The BCP scaffold is resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes), which is a common metabolic pathway for aromatic rings. This can lead to improved metabolic stability and a longer in vivo half-life.[1]

PROTAC Linkers

The field of targeted protein degradation using PROTACs has created significant demand for novel linker technologies.[6] The defined length and rigidity of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid make it an attractive component for constructing the linker that tethers the two ends of a PROTAC molecule, helping to achieve the optimal orientation for inducing ternary complex formation.[6]

Safety and Handling Synopsis

As a research chemical, this compound requires careful handling.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[3]

    • P280: Wear protective gloves/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[7]

References

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Available at: [Link]

  • Google Patents. (n.d.). CN113264843B - Synthetic method of 3-aminobicyclo [1.1.1] pentane-1-carboxylate.
  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]

  • NATIONAL ANALYTICAL CORPORATION. This compound. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • PubChem. 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. Available at: [Link]

  • PubMed Central. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]

  • Chemspace. This compound. Available at: [Link]

  • ChemRxiv. (2020). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Available at: [Link]

  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Star of Bioisosteres in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the most promising newcomers is the bicyclo[1.1.1]pentane (BCP) core.[1][2][3][4] This highly rigid and strained cage-like structure has emerged as a superior bioisostere for para-substituted benzene rings, tert-butyl groups, and alkynes.[1][5] Its unique three-dimensional geometry can lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability, making it a coveted building block in drug development.[1][6] 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, in its hydrochloride salt form, is a particularly valuable derivative, offering two distinct functional handles for further chemical modification, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[7] This guide provides a comprehensive technical overview of the analytical methodologies employed to unequivocally determine the structure of this intriguing molecule.

The Synthetic Foundation: Paving the Way for Structural Analysis

A robust and scalable synthesis is the bedrock of any thorough structural elucidation campaign. The journey to 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically commences with the construction of the BCP core itself. A common and effective strategy involves the photochemical reaction of [1.1.1]propellane with diacetyl to form a diketone intermediate.[8][9][10] Subsequent haloform reaction of this diketone yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[9][10]

From this key dicarboxylic acid intermediate, a series of functional group transformations are executed to arrive at the target molecule. One illustrative pathway involves the mono-esterification of the dicarboxylic acid, followed by a Curtius rearrangement of the remaining carboxylic acid to install the amino group.[5][8] The final step typically involves the removal of any protecting groups and the formation of the hydrochloride salt.

Synthesis_Workflow Propellane [1.1.1]Propellane Diketone Diketone Intermediate Propellane->Diketone Photochemical Reaction Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Diketone->Diacid Haloform Reaction Monoester Monoester Derivative Diacid->Monoester Mono-esterification Boc_Amino_Acid N-Boc Protected Amino Acid Monoester->Boc_Amino_Acid Curtius Rearrangement Target 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic acid HCl Boc_Amino_Acid->Target Deprotection & Salt Formation

This multi-step synthesis provides the necessary quantities of the compound for the rigorous analytical characterization that follows. Each intermediate and the final product are meticulously purified, often by recrystallization or column chromatography, to ensure that the sample submitted for analysis is of the highest possible purity.

Unraveling the Molecular Architecture: A Multi-pronged Spectroscopic and Analytical Approach

The definitive confirmation of the structure of this compound relies on a synergistic combination of several powerful analytical techniques. No single method provides the complete picture; rather, it is the convergence of data from multiple independent analyses that builds an unshakeable foundation of structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum of the BCP core is deceptively simple and highly characteristic. Due to the high symmetry of the bicyclo[1.1.1]pentane cage, the six methylene protons are chemically equivalent and typically appear as a sharp singlet in the aliphatic region of the spectrum.[8][9][10] The exact chemical shift is influenced by the nature of the substituents at the bridgehead positions. The presence of the amino and carboxylic acid groups, along with the formation of the hydrochloride salt, will cause a downfield shift of this singlet compared to the unsubstituted parent BCP. The protons of the amino group and the carboxylic acid are also observable, though their chemical shifts can be broad and concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further compelling evidence for the BCP core structure. The spectrum will typically show distinct signals for the two bridgehead carbons, which are non-equivalent due to the different substituents (amino and carboxylic acid groups). The three equivalent methylene carbons of the cage will give rise to a single signal. The carbonyl carbon of the carboxylic acid will also be readily identifiable in the characteristic downfield region of the spectrum.

2D NMR Techniques (COSY, HSQC, HMBC): While the 1D spectra are often sufficient for initial confirmation, two-dimensional NMR experiments can provide definitive proof of connectivity. For instance, an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate the singlet from the six methylene protons in the ¹H spectrum to the single methylene carbon signal in the ¹³C spectrum. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show correlations between the methylene protons and the bridgehead carbons, as well as the carbonyl carbon, unequivocally establishing the connectivity of the entire molecule.

NMR Data Summary
Technique Expected Observations
¹H NMRSharp singlet for the six equivalent methylene protons of the BCP core. Signals for the amino and carboxylic acid protons.
¹³C NMRSignals for the two non-equivalent bridgehead carbons, a single signal for the three equivalent methylene carbons, and a signal for the carbonyl carbon.
2D NMR (HSQC, HMBC)Correlations confirming the connectivity between the protons and carbons of the BCP core and the functional groups.
Mass Spectrometry (MS): Confirming the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, by extension, the elemental composition of the molecule.[9][10] Electrospray ionization (ESI) is a commonly employed technique for this type of polar, non-volatile compound. The analysis will typically be performed in positive ion mode, where the molecule is observed as its protonated form, [M+H]⁺. The experimentally determined mass-to-charge ratio (m/z) is then compared to the calculated theoretical mass for the proposed chemical formula (C₆H₁₀NO₂⁺ for the protonated free base). A match within a few parts per million (ppm) provides very strong evidence for the correct elemental composition.

MS_Workflow Sample Sample Introduction (e.g., ESI) Ionization Ionization Sample->Ionization Mass_Analyzer Mass Analysis (e.g., TOF) Ionization->Mass_Analyzer Detection Detection & Data Processing Mass_Analyzer->Detection Result High-Resolution m/z Spectrum Detection->Result

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule.[11][12] In the case of this compound, the IR spectrum will exhibit characteristic absorption bands that correspond to the various structural features. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium salt. A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid. The presence of these key absorption bands provides qualitative confirmation of the expected functional groups.

X-ray Crystallography: The Ultimate Structural Proof

While the spectroscopic methods described above provide a wealth of information that, when taken together, build a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[3][13][14][15] Growing suitable single crystals of the hydrochloride salt can sometimes be challenging, but when successful, the resulting crystal structure provides precise bond lengths, bond angles, and the overall conformation of the molecule. This technique can definitively confirm the bicyclo[1.1.1]pentane core's unique geometry and the relative positioning of the amino and carboxylic acid functional groups at the bridgehead positions.

Experimental Protocols

General Procedure for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the acquired data using appropriate software. Calibrate the chemical shifts to the residual solvent peak. Integrate the ¹H signals and assign all proton and carbon resonances based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

General Procedure for High-Resolution Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument). Acquire data in positive ion mode over an appropriate mass range.

  • Data Analysis: Determine the accurate m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass and compare it to the theoretical value for C₆H₁₀NO₂⁺.

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is a prime example of the modern analytical chemistry workflow. Through the systematic and logical application of a suite of powerful analytical techniques, a complete and unambiguous picture of the molecule's structure is assembled. The characteristic NMR signature of the BCP core, corroborated by the precise molecular formula from HRMS and the presence of key functional groups confirmed by IR spectroscopy, provides a compelling and self-validating body of evidence. When available, single-crystal X-ray crystallography serves as the final, definitive confirmation of the unique three-dimensional architecture of this important building block for next-generation therapeutics.

References

  • ResearchGate. (n.d.). (A) Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP)... Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. Retrieved from [Link]

  • Craddock-Monroe, H. J., & Aggarwal, V. K. (2023). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Grover, N., Cheveau, M., Twamley, B., Kingsbury, C., Mattern, C., & Senge, M. O. (2023). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. ChemRxiv. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Retrieved from [Link]

  • Craddock-Monroe, H. J. (2025). Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and broader chemical applications. Loughborough University. Retrieved from [Link]

  • Grover, N., Cheveau, M., Twamley, B., Kingsbury, C., Mattern, C., & Senge, M. O. (2023). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. Angewandte Chemie International Edition, 62(26), e202302771. Retrieved from [Link]

  • Davies, H. M. L., & Morton, D. (2020). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2020(2), M1131. Retrieved from [Link]

  • Stepan, A. F. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synthesis, 50(23), 4597-4612. Retrieved from [Link]

  • Schaller, C., Farmer, S., Kennepohl, D., Morsch, L., Cunningham, K., Gunawardena, G., & C, M. (2023). 4.10: Conformations of Polycyclic Molecules. Chemistry LibreTexts. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2103525118. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Semantic Scholar. Retrieved from [Link]

  • Kaspar, L., & Mykhailiuk, P. K. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(12), 2605-2614. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • Martin, M. A., Perry, A., Masiello, T., Schwartz, K. D., Nibler, J. W., Weber, A., Maki, A., & Blake, T. A. (2010). High-resolution infrared spectra of bicyclo[1.1.1]pentane. Journal of Molecular Spectroscopy, 262(1), 44-51. Retrieved from [Link]

Sources

The Rising Star in Scaffolding: A Technical Guide to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior physicochemical and pharmacological properties is relentless. Among the emerging stars is the bicyclo[1.1.1]pentane (BCP) cage, a compact, rigid, and three-dimensional motif increasingly recognized as a bioisosteric replacement for traditional aromatic and aliphatic groups. This technical guide provides an in-depth exploration of a key BCP derivative, 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride. We will delve into its fundamental properties, synthesis, and diverse applications, offering a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this unique building block in their discovery programs.

Introduction: Beyond "Flatland" in Drug Design

For decades, the benzene ring has been a cornerstone of drug design, offering a predictable and synthetically accessible scaffold. However, its planarity and potential for metabolic liabilities have driven medicinal chemists to "escape from flatland" by incorporating more three-dimensional structures.[1][2] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling solution. Its rigid, cage-like structure serves as an excellent bioisostere for para-substituted benzene rings, offering a similar vector for substituent placement while improving key drug-like properties.[3][4][5]

The introduction of a BCP core can lead to:

  • Enhanced Solubility: The non-planar, saturated nature of the BCP cage disrupts crystal packing and increases aqueous solubility.[1][6]

  • Improved Metabolic Stability: The sp3-hybridized carbons of the BCP are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.[3]

  • Reduced Lipophilicity: Replacing an aromatic ring with a BCP moiety can lower the molecule's logP, which is often beneficial for its pharmacokinetic profile.

  • Novel Intellectual Property: The use of BCP scaffolds can lead to new chemical entities with distinct patentability.[1]

This guide focuses on this compound, a bifunctional BCP building block that provides orthogonal handles for chemical modification, making it a versatile tool in various synthetic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C6H10ClNO2[7][8]
Molecular Weight 163.60 g/mol [8]
CAS Number 1172097-47-0[8]
Appearance White to light yellow solid/crystal[9]
Melting Point 209 °C (decomposes)[9]
Purity ≥95%
Storage Room temperature, inert atmosphere[10]
SMILES Cl.NC12CC(C1)(C2)C(O)=O[11]
InChI 1S/C6H9NO2.ClH/c7-6-1-5(2-6,3-6)4(8)9;/h1-3,7H2,(H,8,9);1H[11]

Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid

The synthesis of this valuable building block typically originates from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid), which itself can be prepared on a large scale.[1][12] The following is a representative synthetic workflow.

Synthesis_Workflow cluster_0 Large-Scale BCP Core Formation cluster_1 Functional Group Manipulation Propellane Propellane Diketone Diketone Propellane->Diketone Photochemical Addition Diacetyl Diacetyl Diacetyl->Diketone BCP_Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Diketone->BCP_Diacid Haloform Reaction Monoester Mono-esterification BCP_Diacid->Monoester SOCl2, MeOH Curtius_Rearrangement Curtius Rearrangement Monoester->Curtius_Rearrangement DPPA, tBuOH, Et3N Protected_Amino_Acid N-Boc Protected Amino Acid Curtius_Rearrangement->Protected_Amino_Acid Final_Product 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl Protected_Amino_Acid->Final_Product Deprotection (e.g., HCl)

Caption: Synthetic workflow for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a composite of established methods for the synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, starting from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [2]

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in methanol (MeOH), add thionyl chloride (SOCl2) dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Curtius Rearrangement to Install the Amino Group [2][13]

  • Dissolve the mono-ester from Step 1 in tert-butanol (tBuOH).

  • Add triethylamine (Et3N) followed by diphenylphosphoryl azide (DPPA).

  • Heat the reaction mixture to reflux and monitor for the completion of the reaction (typically by TLC or LC-MS).

  • After cooling, concentrate the mixture under reduced pressure.

  • The residue, containing the N-Boc protected amino ester, can be carried forward or purified.

Step 3: Saponification of the Ester

  • Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 4: Deprotection to Yield the Hydrochloride Salt

  • Dissolve the N-Boc protected amino acid from Step 3 in a suitable solvent such as dioxane or ethyl acetate.

  • Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in the solvent.

  • Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Development

The unique structural and physicochemical properties of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid have made it a valuable building block in several areas of drug discovery.

Bioisosteric Replacement of para-Substituted Benzene Rings

As previously mentioned, the BCP core is an excellent bioisostere for a para-substituted benzene ring.[4] The bridgehead carbons of the BCP moiety are separated by a distance that mimics the 1,4-substitution pattern of a phenyl group. This allows for the preservation of the geometric orientation of substituents, which is often crucial for maintaining biological activity.

A notable example of this strategy was demonstrated by Pfizer in the development of a γ-secretase inhibitor.[1][6] By replacing a para-substituted fluorophenyl group with a BCP moiety, they observed improved bioactivity, metabolic stability, and a 15-fold increase in aqueous solubility.[6]

Bioisostere_Concept Benzene_Analog Drug Candidate with para-Substituted Benzene Ring BCP_Analog Drug Candidate with BCP Moiety Benzene_Analog->BCP_Analog Bioisosteric Replacement Improved_Properties Improved Properties: - Solubility - Metabolic Stability - Pharmacokinetics BCP_Analog->Improved_Properties Leads to

Caption: The concept of bioisosteric replacement of a benzene ring with a BCP moiety.

A Versatile Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][14] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the optimal orientation of the two ligands for ternary complex formation. The rigid BCP scaffold derived from 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is being explored as a component of PROTAC linkers to provide conformational constraint and improve physicochemical properties.[8][14]

Incorporation into Peptides and Peptidomimetics

The bifunctional nature of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid makes it an attractive building block for incorporation into peptides and peptidomimetics.[13] It can be used to introduce conformational rigidity into a peptide backbone, which can lead to increased potency, selectivity, and metabolic stability. The synthesis of peptides containing this moiety can be achieved using standard solid-phase peptide synthesis (SPPS) techniques.[13][15]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid breathing dust or vapor.[16] Avoid contact with eyes, skin, and clothing.[16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety glasses.[16]

  • Storage: Keep the container tightly closed and store in a cool, dry place.[16]

  • Toxicity: The toxicological properties of this compound have not been fully investigated. It may be harmful if ingested or inhaled and is irritating to mucous membranes and the upper respiratory tract.[16]

Conclusion

This compound is a powerful and versatile building block that offers medicinal chemists a valuable tool to address some of the long-standing challenges in drug design. Its ability to serve as a three-dimensional, non-aromatic bioisostere for the para-substituted phenyl ring provides a clear strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. As synthetic methodologies for BCP-containing compounds become more robust and scalable, we can expect to see an even greater adoption of this unique scaffold in the next generation of therapeutics.

References

  • Pätzel, M., Sanktjohanser, M., Doss, A., Henklein, P., & Szeimies, G. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(3), 493-498.
  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of organic chemistry, 86(20), 14061–14068. [Link]

  • 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. PubChem. [Link]

  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061-14068. [Link]

  • This compound. Chemspace. [Link]

  • This compound. PubChemLite. [Link]

  • Synthetic method of 3-aminobicyclo [1.1.1]pentane-1-carboxylate.
  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. OUCI. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed. [Link]

Sources

The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and Application of Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) moiety, once a chemical curiosity born from the pursuit of strained organic molecules, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling bioisosteric replacement for common planar motifs such as para-substituted phenyl rings and alkynes, as well as bulky tert-butyl groups. The strategic incorporation of the BCP core into drug candidates has consistently demonstrated the potential to enhance physicochemical properties, leading to improved solubility, metabolic stability, and permeability, thereby addressing key challenges in drug development. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic strategies, and the ever-expanding applications of BCP derivatives. We will delve into the causality behind experimental choices in synthetic protocols, provide detailed methodologies for the preparation of key BCP building blocks, and present a quantitative comparison of BCP-containing compounds with their traditional counterparts.

A Historical Perspective: From Chemical Curiosity to a Pillar of Drug Discovery

The journey of bicyclo[1.1.1]pentane began in 1964, when Kenneth B. Wiberg and his research group first reported its synthesis.[1][2][3] At the time, the molecule was primarily of academic interest, a testament to the ability to construct highly strained and unconventional carbon frameworks. The synthesis itself was a significant challenge, reflecting the inherent 66.6 kcal/mol of strain energy within the BCP core.[1][2] For many years, BCPs remained largely in the realm of theoretical and physical organic chemistry due to the synthetic hurdles associated with their preparation.

A paradigm shift occurred with the synthesis of [1.1.1]propellane, another highly strained molecule, which proved to be a remarkably versatile precursor for a wide array of 1,3-disubstituted BCP derivatives.[1][2] This breakthrough unlocked the potential for the broader scientific community to explore the unique properties of the BCP scaffold.

The transition of BCPs from a niche area of study to a valuable tool in drug discovery was catalyzed by the work of Pellicciari and colleagues in 1996. They described a BCP analogue of a glutamate receptor antagonist, highlighting for the first time the potential of the BCP scaffold as a bioisostere.[1][4] This seminal work laid the foundation for the "escape from flatland" strategy in medicinal chemistry, a concept that advocates for the replacement of planar aromatic rings with three-dimensional saturated scaffolds to improve drug-like properties.

The Strategic Advantage of the BCP Core: A Physicochemical Deep Dive

The utility of the BCP moiety as a bioisostere stems from its unique structural and electronic properties. As a para-phenyl ring mimic, the bridgehead substituents of a 1,3-disubstituted BCP replicate the 180° exit vector of the aromatic ring, albeit with a shorter distance between the substituents. This rigid, linear arrangement can maintain crucial binding interactions with biological targets.

The replacement of a planar, aromatic phenyl ring with the sp³-rich BCP scaffold often leads to a significant improvement in a molecule's physicochemical profile. These enhancements are critical for overcoming common liabilities in drug development.

Enhanced Solubility and Reduced Lipophilicity

Aromatic rings contribute significantly to the lipophilicity of a molecule, which can lead to poor aqueous solubility and non-specific binding. The introduction of a BCP core generally increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved solubility and a more favorable drug-like profile.

Improved Metabolic Stability

Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and the formation of potentially reactive metabolites. The saturated, sterically hindered nature of the BCP core renders it more resistant to metabolic degradation, often resulting in an improved pharmacokinetic profile.[5]

Quantitative Comparison of Physicochemical Properties

The following table provides a comparative analysis of the physicochemical properties of several drug analogues where a phenyl ring has been replaced by a BCP moiety.

Parent Compound (Phenyl-Containing) BCP Analogue cLogP (Parent) cLogP (BCP) Aqueous Solubility (Parent) Aqueous Solubility (BCP) Metabolic Stability (Parent - HLM t½) Metabolic Stability (BCP - HLM t½) Reference(s)
BMS-708,163Compound 33.52.15 µg/mL75 µg/mL--[6]
DarapladibAnalogue 116.34.8LowImproved--
Generic AntimalarialPhenyl Compound3.83.215 µM18 µM15 min45 min

HLM: Human Liver Microsomes. Data is compiled from multiple sources and serves as a representative comparison.

The Synthetic Toolkit: Accessing the Bicyclo[1.1.1]pentane Core

The evolution of synthetic methodologies to access functionalized BCPs has been pivotal to their widespread adoption. Early routes were often low-yielding and lacked general applicability. The advent of [1.1.1]propellane as a key intermediate revolutionized the field, enabling a plethora of functionalization strategies.

The Gateway to BCPs: Synthesis of [1.1.1]Propellane

The most common and scalable synthesis of [1.1.1]propellane proceeds from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of [1.1.1]Propellane

  • Step 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane. To a vigorously stirred mixture of 3-chloro-2-(chloromethyl)propene, bromoform, and a phase-transfer catalyst (e.g., dibenzo-18-crown-6) is added a cooled 50% aqueous sodium hydroxide solution. The reaction is initially cooled and then gently heated to 40°C for several days. After workup and purification by distillation and recrystallization, the desired product is obtained.

  • Step 2: Synthesis of [1.1.1]Propellane. A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in an ethereal solvent (e.g., diethyl ether or pentane) is cooled to -78°C. Two equivalents of an organolithium reagent, typically methyllithium, are added dropwise. The reaction mixture is slowly warmed to 0°C. The volatile [1.1.1]propellane is then transferred under reduced pressure to a cold trap. The resulting solution of [1.1.1]propellane is typically used directly in subsequent reactions.

Functionalization of [1.1.1]Propellane: A World of Possibilities

The strained central bond of [1.1.1]propellane is highly reactive towards a variety of reagents, providing a versatile entry point to 1,3-disubstituted BCPs.

The addition of radicals to [1.1.1]propellane is a powerful and widely used method for the synthesis of BCP derivatives. A variety of radical precursors can be employed, and the reactions are often initiated by light (photoredox catalysis) or chemical initiators like triethylborane.

Radical_Addition_to_Propellane cluster_initiation Initiation cluster_propagation Propagation Radical Precursor (R-X) Radical Precursor (R-X) Radical (R.) Radical (R.) Radical Precursor (R-X)->Radical (R.) Initiator (e.g., hv, BEt3) BCP Radical BCP Radical Radical (R.)->BCP Radical + [1.1.1]Propellane Functionalized BCP (R-BCP-Y) Functionalized BCP (R-BCP-Y) BCP Radical->Functionalized BCP (R-BCP-Y) + Trapping Agent (Y-Z) Functionalized BCP (R-BCP-Y)->Radical (R.) Chain Transfer [1.1.1]Propellane [1.1.1]Propellane

Caption: Generalized workflow for the radical addition to [1.1.1]propellane.

Organometallic reagents, such as Grignard reagents and organolithiums, readily add across the central bond of [1.1.1]propellane to form a bridgehead BCP anion. This anion can then be quenched with an electrophile to afford 1,3-disubstituted BCPs.

Anionic_Addition_to_Propellane Organometallic (R-M) Organometallic (R-M) BCP Anion BCP Anion Organometallic (R-M)->BCP Anion + Propellane Propellane Propellane Disubstituted BCP (R-BCP-E) Disubstituted BCP (R-BCP-E) BCP Anion->Disubstituted BCP (R-BCP-E) + Electrophile (E+) Electrophile (E+) Electrophile (E+)

Caption: Anionic ring-opening of [1.1.1]propellane followed by electrophilic trapping.

Key BCP Building Blocks: Synthesis of Bicyclo[1.1.1]pentan-1-amine and Bicyclo[1.1.1]pentane-1-carboxylic Acid

Bicyclo[1.1.1]pentan-1-amine and bicyclo[1.1.1]pentane-1-carboxylic acid are versatile building blocks for the synthesis of a wide range of BCP-containing compounds.

Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid

  • A solution of 1-iodobicyclo[1.1.1]pentane in an ethereal solvent is cooled to -78°C.

  • Two equivalents of tert-butyllithium are added dropwise, and the mixture is stirred for a short period.

  • The resulting bicyclo[1.1.1]pentyllithium is then quenched by pouring the solution over an excess of crushed dry ice.

  • After warming to room temperature, the reaction is worked up with an acidic aqueous solution and extracted with an organic solvent.

  • Purification by crystallization or chromatography affords the desired carboxylic acid.

Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentan-1-amine

  • Bicyclo[1.1.1]pentane-1-carboxylic acid is converted to the corresponding acyl azide, typically via the acyl chloride followed by reaction with sodium azide.

  • The acyl azide is then subjected to a Curtius rearrangement by heating in an inert solvent, often in the presence of an alcohol (e.g., tert-butanol) to trap the intermediate isocyanate as a carbamate.

  • The resulting Boc-protected amine is then deprotected under acidic conditions (e.g., HCl in dioxane) to yield bicyclo[1.1.1]pentan-1-amine hydrochloride.

The Future is Three-Dimensional: Emerging Trends and Outlook

The impact of bicyclo[1.1.1]pentane chemistry on drug discovery is undeniable, and the field continues to evolve at a rapid pace. Current research is focused on several key areas:

  • Development of Novel Synthetic Methodologies: While significant progress has been made, there is still a need for more efficient, scalable, and sustainable methods for the synthesis and functionalization of BCPs. The use of flow chemistry and the development of new catalytic systems are promising avenues of exploration.[7]

  • Exploration of New Bioisosteric Replacements: The success of the BCP core has inspired the investigation of other three-dimensional scaffolds as bioisosteres for ortho- and meta-substituted phenyl rings.

  • Application in Materials Science: The rigid rod-like structure of 1,3-disubstituted BCPs makes them attractive building blocks for the construction of novel polymers and functional materials.

The journey of bicyclo[1.1.1]pentane from a strained curiosity to a powerful tool in the hands of medicinal chemists is a testament to the enduring value of fundamental research in organic chemistry. As our understanding of the synthesis and properties of these unique molecules continues to grow, so too will their impact on the development of the next generation of therapeutics.

References

  • Wiberg, K. B., & Connor, D. S. (1965). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 87(17), 3973–3974. [Link]

  • Pellicciari, R., Raimondo, M., Marinozzi, M., Natalini, B., Costantino, G., & Thomsen, C. (1996). (S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)-glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist. Journal of Medicinal Chemistry, 39(15), 2874–2876. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: Where to go next?. Organic & Biomolecular Chemistry, 17(11), 2839-2849. [Link]

  • Ripenko, V., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Synthesis, 3, 1538–1549. [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1556-1571. [Link]

  • A New Route to Bicyclo[1.1.1]pentan-1-amine from 1‑Azido-3-iodobicyclo[1.1.1]pentane. (2014). Organic Letters, 16(6), 1772–1775. [Link]

  • [1.1.1]Propellane - Organic Syntheses. (n.d.). [Link]

  • Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585-11601. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry, 86(14), 9578–9586. [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (2024). French-Ukrainian Journal of Chemistry, 12(1), 111-116. [Link]

  • A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane. (2023). Angewandte Chemie International Edition, 62(24), e202302223. [Link]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. (2025). Proceedings of the National Academy of Sciences, 122(44), e2513768122. [Link]

  • Wiberg, K. B., Connor, D. S., & Lampman, G. M. (1964). The reaction of 3-bromocyclobutane-1-methyl bromide with sodium: bicyclo[1. 1. 1]pentane. Tetrahedron Letters, 5(10), 531-534. [Link]

  • Wiberg, K. B. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437-4441. [Link]

  • Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239-5240. [Link]

  • Ripenko, V., et al. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Enantioselective synthesis of chiral BCPs. (2023). Organic Chemistry Frontiers. [Link]

  • Advances in the synthetic methods of bicyclo[1.1.1]pentane derivatives. (2021). Chinese Journal of Organic Chemistry, 41(1), 1-13. [Link]

  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. (2025). Journal of the American Chemical Society. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025). CCS Chemistry. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). [Link]

  • Metabolic stability of selected compounds in human liver microsomes. (2021). ResearchGate. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(1), 1-20. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2012). Pharmaceutical Research, 29(10), 2825-2834. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2012). Advanced Drug Delivery Reviews, 64(Supplement), 4-15. [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2011). Journal of Cheminformatics, 3, 20. [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(6), 2636-2646. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a novel and rigid scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure offers a compelling alternative to traditional bioisosteres, such as para-substituted phenyl rings, with the potential for improved physicochemical properties like solubility and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlining the established methodologies for their characterization. While specific experimental data for this molecule is not extensively available in the public domain, this document serves as a roadmap for researchers to generate and interpret the critical data necessary for its application in drug development programs.

Introduction: The Rise of Saturated Bicyclic Scaffolds in Drug Design

The principle of "escaping from flatland" has gained considerable traction in modern medicinal chemistry, encouraging the move away from planar aromatic structures towards more three-dimensional molecular frameworks. Saturated bioisosteres, such as the bicyclo[1.1.1]pentane (BCP) core, offer a distinct spatial arrangement of functional groups, which can lead to enhanced target engagement, improved metabolic stability, and increased aqueous solubility. 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, as a bifunctional building block, provides a rigid scaffold that mimics the geometry of para-substituted benzene rings while possessing a significantly different electronic and metabolic profile. The hydrochloride salt form is often utilized to improve solubility and handling properties.

This guide will delve into the critical physicochemical parameters of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl, providing both theoretical context and practical experimental workflows for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to unequivocally establish its identity.

Molecular Structure

The structure of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl is characterized by a highly strained and rigid bicyclic core. The amino and carboxylic acid functional groups are positioned at the bridgehead carbons, creating a linear and rigid presentation of these key pharmacophoric elements.

Caption: 2D representation of the chemical structure of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl.

Basic Molecular Information

A summary of the fundamental molecular properties is presented in the table below.

PropertyValueSource
CAS Number 1172097-47-0[1]
Molecular Formula C₆H₁₀ClNO₂[1]
Molecular Weight 163.60 g/mol [1]
Physical Form Solid, white to light yellow powder/crystal[2]
Storage Room Temperature[2]

Core Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Solubility is a critical determinant of a drug's bioavailability. While qualitative statements suggest that 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl is soluble in organic solvents like ethanol and methanol and sparingly soluble in water, quantitative data is essential for formulation development.

The shake-flask method remains the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing different solvent systems (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone).

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid phase from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

The causality behind this choice of protocol lies in its ability to determine the true equilibrium solubility, which is a fundamental thermodynamic parameter. This is crucial for understanding the maximum concentration achievable in a given solvent, directly impacting formulation strategies.

Acidity and Basicity (pKa)

The pKa values of the carboxylic acid and the amino group are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn influences its solubility, permeability, and target binding.

Potentiometric titration is a robust method for determining the pKa of ionizable groups.

  • Sample Preparation: Dissolve a precisely weighed amount of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Use a calibrated pH meter and an automated titrator. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the ammonium group.

This method is chosen for its precision and ability to directly measure the pH changes associated with the ionization of the functional groups, providing reliable pKa values.

G cluster_0 pKa Determination Workflow Prepare Sample Prepare Sample Titrate with Base Titrate with Base Prepare Sample->Titrate with Base Record pH vs. Volume Record pH vs. Volume Titrate with Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a key factor influencing a drug's ability to cross biological membranes. LogP (the partition coefficient for the neutral species) and LogD (the distribution coefficient at a specific pH) are used to quantify this property.

  • Phase Preparation: Prepare a two-phase system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning between the two phases.

  • Equilibration and Separation: Allow the phases to separate by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV/MS).

  • Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This method directly measures the partitioning of the compound between a lipophilic and an aqueous phase at a physiologically relevant pH, providing a direct measure of its lipophilicity.

Melting Point and Thermal Properties

The melting point is an important indicator of purity and solid-state stability. Differential Scanning Calorimetry (DSC) provides this information along with data on other thermal events.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

DSC is the preferred method as it provides a wealth of information beyond just the melting point, including polymorphic transitions and decomposition events, which are critical for understanding the solid-state behavior of the compound.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and as a reference for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. The rigid bicyclic core is expected to give rise to a unique set of signals.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (C=O and O-H stretching), the amine salt (N-H stretching), and the C-H bonds of the bicyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

While specific spectra for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl are not widely published, several vendors offer access to analytical data upon request.[4]

Stability

Understanding the chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its quality, safety, and efficacy throughout its shelf life.

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

  • Stress Conditions: Subject the compound to a variety of stress conditions, including:

    • Hydrolysis: Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

    • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Exposure to high temperatures in both solid and solution states.

    • Photostability: Exposure to light of controlled wavelength and intensity.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: Characterize the structure of any significant degradation products using techniques like LC-MS/MS and NMR.

This systematic approach allows for the elucidation of degradation pathways and the development of analytical methods that can reliably monitor the stability of the compound in its final dosage form.

Applications in Drug Development

The unique structural and physicochemical properties of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl make it an attractive building block in several areas of drug discovery.

  • Bioisosteric Replacement: Its primary application is as a non-aromatic, rigid replacement for para-substituted phenyl rings, aiming to improve properties such as solubility and metabolic stability.

  • PROTAC Linkers: The rigid nature of the BCP core makes it an ideal component for linkers in Proteolysis Targeting Chimeras (PROTACs), where precise control over the distance and orientation of the two ligands is crucial for activity.[1][5]

G cluster_0 Drug Development Utility BCP Core 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl Bioisostere Bioisosteric Replacement (p-aminobenzoic acid mimic) BCP Core->Bioisostere PROTAC Rigid PROTAC Linker BCP Core->PROTAC

Caption: Key applications of the BCP scaffold in drug discovery.

Conclusion

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl is a promising building block for the design of next-generation therapeutics. While a comprehensive public database of its experimental physicochemical properties is still emerging, the methodologies for their determination are well-established. This guide provides the necessary framework for researchers to generate the critical data required to unlock the full potential of this unique scaffold in their drug discovery endeavors. A thorough understanding and characterization of these properties are essential for the successful translation of novel BCP-containing molecules from the laboratory to the clinic.

References

  • National Analytical Corporation. This compound. Available at: [Link]

  • PubChem. 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentyl Motif in Medicinal Chemistry. Chemical Reviews, 116(19), 11462-11517.
  • ChemiMart. This compound. Available at: [Link]

Sources

Solubility and stability of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry. As a saturated, rigid bioisostere for para-substituted benzene rings, it offers a pathway to "escape from flatland," improving physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2] This guide provides a comprehensive technical overview of the aqueous solubility and chemical stability of its hydrochloride salt form. We present field-proven, step-by-step protocols for determining its solubility profile and assessing its stability under forced degradation conditions, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this unique molecular scaffold.

Introduction: The Rise of a Novel Bioisostere

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural motif in drug design. Its rigid, three-dimensional structure allows it to mimic the linear geometry of para-substituted phenyl rings and alkynes but with a significantly improved physicochemical profile.[2][3] The introduction of the BCP core can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, making it a valuable tool for overcoming common challenges in drug development.[1]

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, as a non-proteinogenic amino acid, is particularly valuable for incorporation into peptides or as a versatile synthetic intermediate.[3] Understanding the fundamental properties of its hydrochloride salt—the most common form for handling and formulation—is critical for its successful application. This document serves as a senior application scientist's guide to two of its most critical parameters: solubility and stability.

Core Physicochemical Properties

A summary of the key properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 1172097-47-0[4][5]
Molecular Formula C₆H₁₀ClNO₂[6]
Molecular Weight 163.60 g/mol [7]
IUPAC Name This compound[4]
Appearance White to light yellow solid/powder/crystal[4]
Purity Typically >95%[4]
Storage Temperature Room Temperature[4][7]

Solubility Profile: A Quantitative Approach

As the hydrochloride salt of an amine and possessing a carboxylic acid, the molecule is a polar, ionic compound. This structure inherently suggests high solubility in polar protic solvents like water and lower-aliphatic alcohols, where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[8] Conversely, its solubility is expected to be negligible in nonpolar aprotic solvents such as hexane or toluene.[8]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To quantify the solubility in various solvent systems, the isothermal equilibrium method is the gold standard.[8] It ensures that a true saturated solution is achieved, providing reliable and reproducible data.

Causality Behind Experimental Choices:

  • Equilibration Time (24-72h): A prolonged agitation period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid. This timeframe is a well-established standard for small molecules.[8]

  • Temperature Control: Solubility is highly temperature-dependent. A thermostatic bath maintains a constant temperature (e.g., 25 °C) for consistent and comparable results.

  • Centrifugation & Filtration: These steps are critical to completely separate the saturated supernatant from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying the concentration of the analyte in the saturated solution. A validated method ensures the results are trustworthy.[9]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for 48-72 hours to ensure equilibrium is reached.[8]

  • Phase Separation: Remove the vials and allow them to stand at the same temperature for 1-2 hours. Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.[8]

  • Sample Preparation: Carefully withdraw a precise aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in mg/mL. Repeat the experiment in triplicate to report the mean and standard deviation.[8]

Expected Solubility Data (Hypothetical)

The following table summarizes the expected solubility trends for the compound.

SolventSolvent TypeExpected Solubility (mg/mL)Rationale
WaterPolar Protic> 100High polarity, ionic nature, hydrogen bonding.[8]
MethanolPolar Protic20 - 50Good polarity and hydrogen bonding capabilities.[8]
EthanolPolar Protic5 - 20Lower polarity than methanol.
AcetonitrilePolar Aprotic< 1Lacks hydrogen bond donating ability.
DichloromethaneNonpolar Aprotic< 0.1Ineffective at solvating ionic compounds.[8]
HexaneNonpolar Aprotic< 0.01Highly nonpolar, unable to overcome lattice energy.[8]
Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate in thermostatic bath (25°C, 48-72h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Quantify via HPLC analysis1->analysis2 analysis3 Calculate Solubility (mg/mL) analysis2->analysis3

Caption: Isothermal equilibrium solubility determination workflow.

Stability Profile: A Forced Degradation Approach

Stability testing is essential to understand how a molecule's quality varies over time under the influence of environmental factors.[10] Forced degradation (or stress testing) studies are a regulatory requirement and a critical tool in drug development.[11][12] They deliberately expose the compound to harsh conditions to accelerate degradation, which helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10][13]

Key Degradation Pathways and Protocols

For an amino acid hydrochloride, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[10][11][14]

Causality Behind Stress Conditions:

  • Acid/Base Hydrolysis: The amide bond in a peptide or the carboxylic acid/amine functionalities themselves can be susceptible to hydrolysis under acidic or basic conditions. Refluxing accelerates this process.[11]

  • Oxidation: Amines are particularly susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. Hydrogen peroxide is a standard oxidizing agent used for this purpose.[10][14]

  • Photostability: Exposure to UV and visible light can induce photolytic reactions, such as isomerization or cleavage. ICH Q1B guidelines provide a standard for light exposure.[11]

  • Thermal Stability: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions. Testing in both solid and solution states is important.[14]

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve in 0.1 N HCl and reflux for 8-24 hours.Hydrolysis of potential amide linkages if incorporated in a peptide.
Base Hydrolysis Dissolve in 0.1 N NaOH and reflux for 8-24 hours.Similar to acid hydrolysis, but base-catalyzed.
Oxidation Treat solution with 3% H₂O₂ at room temperature for 24 hours.Oxidation of the amine group to an N-oxide or hydroxylamine.[10][14]
Photostability Expose solid and solution to UV/Vis light as per ICH Q1B guidelines.Photolytic cleavage or rearrangement.
Thermal (Dry) Heat solid compound at 70 °C for 7 days.Thermally induced decomposition.
Thermal (Wet) Heat solution at 70 °C for 7 days.Hydrolysis and other thermally induced reactions.

Experimental Protocol: General Forced Degradation

  • Sample Preparation: Prepare separate solutions of the compound (e.g., at 1 mg/mL) in water or a suitable solvent for each stress condition. Prepare a solid sample for dry heat and photostability testing.

  • Stress Application: Expose the samples to the conditions outlined in the table above. Include a control sample stored at ambient temperature and protected from light.

  • Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples. Dilute all samples to a standard concentration with the mobile phase.

  • Analysis: Analyze all stressed samples and the control using a validated, stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (LC-MS) detection to identify and quantify the parent compound and any degradation products.[10]

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The sum of the parent compound and all degradants should ideally be close to 100% of the initial concentration.[14]

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions start Prepare Compound Stock (Solid & Solution) acid Acidic (0.1N HCl, reflux) start->acid base Basic (0.1N NaOH, reflux) start->base oxid Oxidative (3% H2O2, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (70°C, Dry/Wet) start->thermal control Control Sample (RT, protected from light) start->control analysis Analyze all samples via Stability-Indicating HPLC-MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis control->analysis evaluation Identify Degradants Assess Mass Balance Determine Degradation Pathway analysis->evaluation

Caption: Workflow for conducting forced degradation stability studies.

Handling and Storage Recommendations

Based on its chemical nature and available data, the following handling and storage procedures are recommended:

  • Storage: The compound is stable under recommended storage conditions, which is typically at room temperature in a well-sealed container, protected from light and moisture.[4][7][15]

  • Handling: As a solid powder, standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust. In case of eye contact, rinse cautiously with water for several minutes.[15]

Conclusion

This compound is a robust and highly valuable building block for drug discovery. Its high polarity imparts excellent solubility in aqueous media, a desirable trait for formulation development. While the bicyclo[1.1.1]pentane core is generally stable, the amine and carboxylic acid functionalities are susceptible to degradation under harsh oxidative and hydrolytic conditions. The protocols and insights provided in this guide offer a validated framework for researchers to quantitatively assess these properties, enabling informed decisions in synthesis, formulation, and the overall drug development lifecycle.

References

  • Vertex AI Search Result. (n.d.). This compound | 1172097-47-0.
  • Vertex AI Search Result. (n.d.). This compound | PROTAC Linker.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Vertex AI Search Result. (n.d.).
  • Benchchem. (n.d.).
  • Vertex AI Search Result. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Science.gov. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • The University of Queensland. (n.d.). Cubane, bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane: Impact and thermal sensitiveness of carboxyl.
  • PubChemLite. (n.d.). This compound.
  • TCI Chemicals. (n.d.). Methyl 3-Aminobicyclo[1.1.
  • BLD Pharmatech. (n.d.).
  • ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP).
  • PubChem. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid.
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Chemistry LibreTexts. (2024). 21.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Vertex AI Search Result. (n.d.). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks.
  • AmbioPharm. (n.d.).
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • MedChemExpress. (n.d.). This compound 1172097-47-0.
  • Fluorochem. (n.d.).
  • Chemspace. (n.d.). This compound - C6H10ClNO2.
  • YouTube. (2022).
  • Chemistry LibreTexts. (2024). 11.
  • Chemistry Stack Exchange. (2016).
  • ChemScene. (n.d.). Methyl 3-aminobicyclo[1.1.
  • ResearchGate. (2025). 3-Aminobicyclo[1.1.
  • BLDpharm. (n.d.). 1172097-47-0|this compound.

Sources

The Strategic Advantage of Three-Dimensionality: A Technical Guide to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flatland of Aromatic Rings

For decades, the para-substituted phenyl ring has been a cornerstone of medicinal chemistry, a reliable scaffold for constructing therapeutic agents. However, its inherent planarity and lipophilicity often contribute to metabolic instability, poor solubility, and off-target effects. The imperative to "escape from flatland" has driven the exploration of three-dimensional bioisosteres that can mimic the geometry of aromatic systems while offering superior physicochemical properties.

Enter the bicyclo[1.1.1]pentane (BCP) scaffold, a compact, rigid, and non-planar motif that has emerged as a powerful surrogate for the para-substituted phenyl ring, as well as for alkynes and tert-butyl groups.[1][2] This guide provides an in-depth technical overview of a key BCP building block, 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (CAS Number: 1172097-47-0) , for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and critical applications, providing both the "how" and the "why" behind its utility in modern drug discovery.

The BCP Core: A Paradigm Shift in Bioisosterism

The efficacy of the BCP scaffold as a bioisostere stems from its unique structural and electronic properties. Unlike the flat, electron-rich phenyl ring, the BCP core is a strained, sp³-rich cage. This fundamental difference confers several advantages in drug design.[2][3]

Structural Mimicry with Enhanced Properties

The 1,3-disubstituted BCP core effectively replicates the linear trajectory of para-substituents on a benzene ring, with the bridgehead carbons providing ideal exit vectors.[4] While the distance between substituents is slightly shorter than in a phenyl ring (approximately 1.8 Å vs. 2.8 Å), this is often well-tolerated in ligand-protein interactions.[4] The key advantage lies in the improvement of the overall molecular properties.

dot

Caption: Structural comparison of a para-substituted phenyl ring and a 1,3-disubstituted BCP.

The replacement of a planar aromatic ring with a saturated BCP core typically leads to:

  • Improved Solubility: The reduction in planarity and lipophilicity disrupts crystal packing and enhances solvation.[3]

  • Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[2]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing compounds can decrease non-specific binding to hydrophobic pockets in proteins and membranes.

PropertyPhenyl Ring AnalogueBCP AnalogueRationale for Improvement
Solubility LowerHigherReduced planarity and lipophilicity of the BCP core disrupts crystal lattice formation and improves solvation.[3]
Metabolic Stability Susceptible to oxidationMore stableThe sp³-hybridized carbons of the BCP are less prone to enzymatic oxidation than the electron-rich aromatic ring.[2]
Lipophilicity (cLogP) HigherLowerThe BCP is a less lipophilic scaffold compared to the phenyl ring.[5]
Molecular Shape PlanarThree-dimensionalThe rigid, cage-like structure of the BCP introduces conformational constraint and a defined spatial arrangement of substituents.

Synthesis of this compound

The synthesis of this key building block is a multi-step process that typically starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A robust and scalable synthesis has been reported, which is outlined below.[6]

dot

Synthesis_Workflow start Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid step1 Monoesterification (MeOH, SOCl₂) start->step1 intermediate1 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic Acid step1->intermediate1 step2 Curtius Rearrangement (DPPA, Et₃N, tBuOH) intermediate1->step2 intermediate2 3-((tert-Butoxycarbonyl)amino)bicyclo [1.1.1]pentane-1-carboxylic Acid step2->intermediate2 step3 Boc Deprotection (HCl in Dioxane) intermediate2->step3 product 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic acid hydrochloride step3->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from a reported large-scale synthesis of the N-Boc protected intermediate and a standard deprotection procedure.[6][7]

Part 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Reaction Setup: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 0.4 M), add thionyl chloride (3.0 equiv) dropwise at a temperature between 20-40 °C.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a 1:1 mixture of hexane and methyl tert-butyl ether and filter through a plug of silica gel.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the monoester as a white solid.

Part 2: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid via Curtius Rearrangement

  • Reaction Setup: Dissolve the monoester from Part 1 (1.0 equiv) in tert-butanol (approx. 0.2 M). Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv).

  • Reaction: Heat the mixture to 85 °C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Part 3: Synthesis of this compound

  • Reaction Setup: Dissolve the N-Boc protected amino acid from Part 2 in a solution of 4 M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature overnight.

  • Isolation: Concentrate the mixture under reduced pressure to yield the final product as the hydrochloride salt.

Applications in Drug Discovery

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, makes it an exceptionally versatile building block.

Incorporation into Peptides and Peptidomimetics

The rigid BCP core can be used to introduce conformational constraints into peptides, which can enhance binding affinity and proteolytic stability.[8] The amino acid can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols.

dot

Peptide_Coupling bcp_aa 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic acid hydrochloride step1 Amide Coupling (HATU, DIPEA, DMF) bcp_aa->step1 resin Amine-functionalized Solid Support resin->step1 resin_bcp BCP-Resin Conjugate step1->resin_bcp step2 Fmoc Deprotection (Piperidine in DMF) resin_bcp->step2 deprotected_resin Free Amine on BCP step2->deprotected_resin step3 Coupling of next Fmoc-Amino Acid deprotected_resin->step3 peptide Growing Peptide Chain step3->peptide cleavage Cleavage from Resin (TFA cocktail) peptide->cleavage final_peptide BCP-containing Peptide cleavage->final_peptide

Caption: Workflow for solid-phase synthesis of a BCP-containing peptide.

Representative Protocol for Amide Coupling:

  • Pre-activation: In a suitable vessel, dissolve this compound (1.0 equiv), a coupling agent such as HATU (1.0 equiv), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 equiv) in an anhydrous polar aprotic solvent like DMF.

  • Coupling: To this solution, add the amine-containing substrate (e.g., an amino acid ester or a resin-bound amine, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Perform a standard aqueous work-up followed by purification by column chromatography or, in the case of solid-phase synthesis, proceed to the next deprotection/coupling cycle.

Use as a Rigid Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties is crucial for the efficacy of a PROTAC. The rigid BCP scaffold is an excellent choice for a PROTAC linker, as it provides precise control over the distance and orientation of the two binding elements.[1][5]

The carboxylic acid and amine functionalities of the title compound allow for its straightforward incorporation into a PROTAC synthesis, typically via sequential amide bond formations.

Safety and Handling

Based on available safety data sheets, this compound should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just another building block; it is an enabling tool for medicinal chemists seeking to overcome the limitations of traditional planar scaffolds. Its unique three-dimensional structure, combined with its ability to improve key physicochemical properties, makes it a strategic component in the design of next-generation therapeutics. As the principles of "escaping from flatland" become increasingly central to drug discovery, the utility and importance of the BCP core, and this versatile amino acid derivative, are set to grow.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Steffens, L. D., & Garg, N. K. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Capot Chemical. 1172097-47-0 | this compound. [Link]

  • Otsuka, S., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. National Institutes of Health. [Link]

  • Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH. [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry.
  • Szeimies, G., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central. [Link]

  • PubChem. 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. [Link]

Sources

Methodological & Application

Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Bicyclo[1.1.1]pentanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling three-dimensional bioisostere for the commonly employed para-substituted benzene ring.[1] The replacement of planar aromatic systems with saturated, rigid structures like BCP can lead to significant improvements in key drug-like properties, including enhanced solubility, metabolic stability, and membrane permeability, while maintaining or even improving biological activity.[2][3] This "escape from flatland" is a prevailing strategy in modern drug design to access novel chemical space and to optimize lead compounds.[4]

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, in particular, serves as a valuable building block, providing a rigid scaffold with two distinct functional handles for further chemical elaboration. Its hydrochloride salt form ensures stability and ease of handling. This document provides a comprehensive guide for the multi-gram scale synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be self-validating, with explanations for key experimental choices grounded in established chemical principles.

Synthetic Strategy: A Multi-Step Approach from [1.1.1]Propellane

The synthesis of this compound is a multi-step process that commences with the highly strained and reactive hydrocarbon, [1.1.1]propellane. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Propellane [1.1.1]Propellane Diketone 1,3-Diacetylbicyclo[1.1.1]pentane Propellane->Diketone Photochemical [2+2] Cycloaddition Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Diketone->Diacid Haloform Reaction Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid Diacid->Monoester Mono-esterification Boc_Protected 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid Monoester->Boc_Protected Curtius Rearrangement Final_Product This compound Boc_Protected->Final_Product Boc Deprotection (HCl)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

The journey to our target molecule begins with the synthesis of the key intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This is achieved through a two-step process starting from the readily available, yet highly reactive, [1.1.1]propellane.

Step 1.1: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

This step involves a photochemical [2+2] cycloaddition between [1.1.1]propellane and 2,3-butanedione (diacetyl). The high strain energy of the central bond in [1.1.1]propellane makes it susceptible to radical additions, and photochemical activation facilitates this transformation.[5]

  • Protocol:

    • A solution of [1.1.1]propellane is prepared in pentane.

    • Freshly distilled 2,3-butanedione is added to the propellane solution.

    • The mixture is irradiated with a medium-pressure UV lamp at a low temperature (-10 to -15 °C) for approximately 8 hours.[5]

    • The progress of the reaction should be monitored by NMR spectroscopy to ensure complete consumption of the starting material.[5]

    • Upon completion, the solvents are removed under reduced pressure.

    • The resulting crystalline product is washed with a cold mixture of pentane and diethyl ether to afford pure 1,3-diacetylbicyclo[1.1.1]pentane.[5]

Step 1.2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

The diketone intermediate is then converted to the corresponding dicarboxylic acid via a haloform reaction. This classic organic transformation involves the oxidation of the methyl ketones to carboxylates.

  • Protocol:

    • A solution of sodium hydroxide in water is prepared and cooled to 0 °C.

    • Bromine is added dropwise to the cooled sodium hydroxide solution.

    • A solution of 1,3-diacetylbicyclo[1.1.1]pentane in dioxane is then added dropwise to the hypobromite solution, maintaining the temperature below 3 °C.[5]

    • The reaction mixture is stirred at 0 °C for one hour and then at room temperature overnight.

    • The reaction is quenched with sodium bisulfite, and the aqueous layer is extracted with chloroform to remove any organic impurities.

    • The aqueous layer is acidified with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.

    • The crude product is filtered, washed with cold water, and can be further purified by recrystallization.[5]

Reagent/ParameterStep 1.1 (Photochemical Reaction)Step 1.2 (Haloform Reaction)
Starting Material[1.1.1]Propellane solution1,3-Diacetylbicyclo[1.1.1]pentane
Key Reagent2,3-ButanedioneBromine, Sodium Hydroxide
SolventPentaneDioxane, Water
Temperature-10 to -15 °C0 °C to Room Temperature
Reaction Time~8 hours~12-16 hours
Typical Yield~70%High
Part 2: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid

With the dicarboxylic acid in hand, the next stage involves the selective functionalization of one carboxylic acid group to an amine, while the other remains as a carboxylic acid. This is achieved through a mono-esterification followed by a Curtius rearrangement.

Step 2.1: Mono-esterification to 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Selective mono-esterification is a critical step to differentiate the two carboxylic acid groups.

  • Protocol:

    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is dissolved in methanol.

    • Thionyl chloride is added dropwise at a controlled temperature (20-40 °C).[6][7]

    • The mixture is stirred at room temperature overnight.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by filtration through silica gel to yield the pure mono-ester.[6][7]

Step 2.2: Curtius Rearrangement to 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid

The Curtius rearrangement is a versatile method for converting a carboxylic acid into an amine with the loss of one carbon atom. In this protocol, the carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped with tert-butanol to form the Boc-protected amine.

  • Protocol:

    • The mono-ester from the previous step is dissolved in tert-butanol.

    • Triethylamine and diphenylphosphoryl azide (DPPA) are added to the solution.[6][7]

    • The mixture is heated at 85 °C for 24 hours.

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated to give the Boc-protected amino acid.[6][7]

Reagent/ParameterStep 2.1 (Mono-esterification)Step 2.2 (Curtius Rearrangement)
Starting MaterialBicyclo[1.1.1]pentane-1,3-dicarboxylic acid3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Key ReagentThionyl chlorideDiphenylphosphoryl azide (DPPA), Triethylamine
SolventMethanoltert-Butanol
Temperature20-40 °C to Room Temperature85 °C
Reaction TimeOvernight24 hours
Typical Yield~83%Good
Part 3: Deprotection to this compound

The final step is the removal of the Boc protecting group to unveil the free amine and subsequent formation of the hydrochloride salt.

Step 3.1: Boc Deprotection with Hydrochloric Acid

The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8][9] The use of hydrochloric acid directly affords the desired hydrochloride salt.

  • Protocol:

    • The Boc-protected amino acid is dissolved in a suitable solvent such as dioxane or ethyl acetate.

    • A solution of hydrochloric acid in dioxane (e.g., 4M) is added.[10]

    • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

    • The product, this compound, will typically precipitate from the reaction mixture.

    • The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product.

Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - Isobutylene Amine_Salt Amine Hydrochloride Salt Carbamic_Acid->Amine_Salt - CO₂ + HCl

Caption: Mechanism of Boc deprotection under acidic conditions.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound, a valuable building block for drug discovery and development. By leveraging a robust photochemical cycloaddition, a classic haloform reaction, a selective mono-esterification, a strategic Curtius rearrangement, and a straightforward deprotection, researchers can access this important scaffold in multi-gram quantities. The provided protocols, along with the mechanistic insights, are intended to empower scientists to confidently synthesize and utilize this and other BCP derivatives in their pursuit of novel therapeutics.

References

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link][6]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link][7]

  • Levin, M. D., et al. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses. [Link][5]

  • ResearchGate. Syntheses of bicyclo[1.1.1]pentane‐1,3‐dicarboxylic acid (27). [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry. [Link][1]

  • Qin, T. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry. [Link][2]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link][3]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link][8]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link][4]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link][9]

Sources

Scalable Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

The quest for novel molecular scaffolds that can enhance the physicochemical properties of drug candidates has led to a paradigm shift away from traditional flat, aromatic structures. This "escape from flatland" has propelled the bicyclo[1.1.1]pentane (BCP) core into the spotlight as a premier bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3][4][5] The rigid, three-dimensional nature of the BCP scaffold often imparts improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles to bioactive molecules.[1][2][3][5][6] Among the diverse array of BCP derivatives, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (3-amino-BCP-1-COOH) has emerged as a particularly valuable building block, serving as a constrained analog of γ-aminobutyric acid (GABA) and finding applications in peptide synthesis and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[7][8]

This comprehensive guide provides detailed, scalable protocols for the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the most robust and field-proven synthetic strategies, starting from the preparation of the key precursor, [1.1.1]propellane, and culminating in the synthesis of the target amino acid derivatives. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Strategic Overview: Pathways to 3-Amino-BCP-1-COOH

The synthesis of 3-amino-BCP-1-COOH derivatives predominantly relies on the functionalization of the bicyclo[1.1.1]pentane core, which is most conveniently accessed through the highly strained and reactive molecule, [1.1.1]propellane.[4][9][10] Two primary strategies have proven to be scalable and reliable:

  • The Dicarboxylic Acid Route: This is the most established and widely used approach. It involves the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a key intermediate. Subsequent selective functionalization of the two carboxylic acid groups allows for the introduction of the amino functionality, typically via a Curtius rearrangement.[1][7][11]

  • The Direct Functionalization Route: This strategy focuses on the direct introduction of nitrogen-containing functionalities onto the BCP skeleton derived from [1.1.1]propellane. This can involve radical-mediated amination or the synthesis of an azido-substituted intermediate followed by reduction.[4][5][12][13]

This guide will provide detailed protocols for the more established and scalable dicarboxylic acid route.

Diagram: Synthetic Workflow from [1.1.1]Propellane

Synthesis_Workflow Propellane [1.1.1]Propellane Diketone 1,3-Diacetylbicyclo[1.1.1]pentane Propellane->Diketone Photochemical addition to diacetyl Diacid Bicyclo[1.1.1]pentane-1,3- dicarboxylic Acid Diketone->Diacid Haloform Reaction Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid Diacid->Monoester Selective Esterification Boc_Amino_Acid 3-((tert-Butoxycarbonyl)amino)bicyclo- [1.1.1]pentane-1-carboxylic Acid Monoester->Boc_Amino_Acid Curtius Rearrangement Amino_Acid_HCl 3-Aminobicyclo[1.1.1]pentane-1- carboxylic Acid Hydrochloride Boc_Amino_Acid->Amino_Acid_HCl Boc Deprotection

Caption: Key transformations in the dicarboxylic acid route.

Detailed Protocols and Methodologies

Part 1: Synthesis of the Key Precursor, [1.1.1]Propellane

[1.1.1]Propellane is a highly strained and reactive molecule, making its isolation and storage challenging.[3][9] However, scalable solution-phase syntheses have been developed, and for many applications, it can be generated and used in situ.[14][15] The Szeimies synthesis is a commonly employed method.[9][14]

Protocol 1: In-Situ Generation of [1.1.1]Propellane Solution

  • Causality: This protocol is based on the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium. The deprotonation and subsequent nucleophilic displacements lead to the formation of [1.1.1]propellane.[9][14] The reaction is performed at low temperatures to manage the exothermicity and the reactivity of the organolithium reagent.

  • Step-by-Step Methodology:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) and anhydrous diethyl ether.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of methyllithium (2.2 equiv) in diethyl ether via a syringe pump over 1-2 hours, maintaining the internal temperature below -70 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

    • The resulting solution of [1.1.1]propellane is typically used immediately in the next step without isolation. The yield can be determined by quenching an aliquot with a known amount of thiophenol and analyzing the formation of the corresponding adduct by ¹H NMR or GC.[14]

Part 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This diacid is a stable, crystalline solid that serves as a versatile starting material for a wide range of BCP derivatives.[1][11] A highly efficient and scalable method involves the photochemical reaction of [1.1.1]propellane with diacetyl, followed by a haloform reaction.[1][11][16]

Protocol 2: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane via Flow Photochemistry

  • Causality: This key C-C bond-forming reaction proceeds via a photochemical [2+2] cycloaddition between [1.1.1]propellane and diacetyl. Utilizing a flow reactor enhances scalability, safety, and control over the reaction parameters, particularly the irradiation time and temperature.[1][11]

  • Step-by-Step Methodology:

    • Prepare a solution of the in-situ generated [1.1.1]propellane in diethyl ether.

    • In a separate flask, prepare a solution of diacetyl (1.2 equiv) in the same solvent.

    • Using syringe pumps, mix the two solutions in a T-mixer and pass the combined stream through a photochemical flow reactor equipped with a 365 nm UV lamp.

    • The flow rate should be adjusted to ensure complete consumption of the propellane, which can be monitored by online analytics or by quenching aliquots of the output stream.

    • Collect the product stream and concentrate it under reduced pressure to obtain crude 1,3-diacetylbicyclo[1.1.1]pentane, which can often be used in the next step without further purification.

Protocol 3: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Causality: The haloform reaction is a classic method for converting methyl ketones to carboxylic acids. In this case, the two acetyl groups of the diketone are oxidized to carboxylates using an alkaline solution of bromine.[1][11]

  • Step-by-Step Methodology:

    • Prepare a solution of sodium hydroxide in water and cool it to 0-5 °C.

    • Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring to form sodium hypobromite.

    • To this solution, add a solution of 1,3-diacetylbicyclo[1.1.1]pentane in a co-solvent like dioxane dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Work-up involves quenching any excess hypobromite with sodium thiosulfate, followed by extraction with an organic solvent to remove non-acidic impurities.

    • The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

The key transformation in this part is the selective conversion of one of the carboxylic acid groups into an amino group. This is typically achieved through a Curtius rearrangement, which proceeds via an acyl azide intermediate.[1][7][11]

Protocol 4: Selective Monoesterification of the Diacid

  • Causality: To selectively modify one carboxylic acid, the other must be protected. A straightforward approach is monoesterification. This can be achieved by reacting the diacid with a limited amount of alcohol in the presence of an acid catalyst or a coupling agent.[1][11]

  • Step-by-Step Methodology:

    • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in a large excess of methanol.

    • Cool the solution to 0 °C and add thionyl chloride (1.1-1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure. The residue, containing a mixture of diacid, monoester, and diester, is then purified by column chromatography to isolate the desired 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol 5: Curtius Rearrangement to N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic Acid

  • Causality: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped with an alcohol to form a carbamate. Diphenylphosphoryl azide (DPPA) is a convenient reagent for the one-pot conversion of a carboxylic acid to the corresponding acyl azide and subsequent rearrangement.[1][11] The use of tert-butanol as the solvent and trapping agent directly yields the Boc-protected amine.

  • Step-by-Step Methodology:

    • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in tert-butanol.

    • Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS for the consumption of the starting material.

    • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

    • The residue is then taken up in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.

Protocol 6: Hydrolysis and Deprotection to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Hydrochloride

  • Causality: The final steps involve the hydrolysis of the methyl ester to the carboxylic acid and the removal of the Boc protecting group. These can often be accomplished in a single step using acidic conditions.

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected amino ester in a suitable solvent such as dioxane or methanol.

    • Add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrochloride salt.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.[8][17]

Data Summary

StepStarting MaterialProductTypical YieldKey Reagents
Protocol 2 [1.1.1]Propellane1,3-Diacetylbicyclo[1.1.1]pentaneHighDiacetyl, UV light (365 nm)
Protocol 3 1,3-Diacetylbicyclo[1.1.1]pentaneBicyclo[1.1.1]pentane-1,3-dicarboxylic Acid>80%NaOH, Br₂
Protocol 4 Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid40-60%Methanol, SOCl₂
Protocol 5 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic AcidMethyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate60-80%DPPA, Et₃N, t-BuOH
Protocol 6 Boc-protected amino esterThis compound>90%Concentrated HCl

Conclusion and Future Perspectives

The synthetic route via bicyclo[1.1.1]pentane-1,3-dicarboxylic acid represents a robust and scalable platform for the production of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives. The protocols detailed herein are designed to be readily implemented in a standard laboratory setting, with a focus on scalability and practicality. As the demand for unique, three-dimensional building blocks in drug discovery continues to grow, the development of even more efficient and direct methods for the synthesis of functionalized BCPs will remain an active area of research. Emerging strategies involving direct C-H functionalization and novel radical-mediated processes hold the promise of further streamlining access to this valuable class of compounds.[18][19]

References

  • Wikipedia. [1.1.1]Propellane. [Link]

  • Organic Syntheses. [1.1.1]Propellane. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Donnelly, K., & Baumann, M. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Chemical Communications. [Link]

  • Wang, Y., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

  • Kanazawa, J., et al. (2017). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Journal of Organic Chemistry. [Link]

  • Gicquel, M., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. [Link]

  • Adsool, V. A., & Tcyrulnikov, S. (2016). A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Organic & Biomolecular Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). The syntheses of bicyclo[1.1.1]pentane-1-carboxylic acid. Chemistry of Heterocyclic Compounds. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • Wang, C., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. [Link]

  • Zhang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Adsool, V. A., & Tcyrulnikov, S. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters. [Link]

  • Adsool, V. A., & Tcyrulnikov, S. (2014). A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane. Pubmed. [Link]

  • Li, L., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry. [Link]

Sources

Application Note: A Guide to the Strategic Incorporation of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Peptide Therapeutics

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance therapeutic properties is perpetual. Bicyclo[1.1.1]pentanes (BCPs) have emerged as exceptional three-dimensional bioisosteres, offering a compelling alternative to traditional planar structures like para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2][3] The rigid, cage-like structure of the BCP core introduces favorable physicochemical characteristics into parent molecules, including improved aqueous solubility, greater metabolic stability, and reduced non-specific binding, all of which are critical for developing viable drug candidates.[4][5][6]

This guide focuses on a particularly valuable BCP derivative: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (A-BCP-A) . As a conformationally constrained, non-natural amino acid, it serves as a rigid analogue of γ-aminobutyric acid (GABA) and provides a unique tool for peptide chemists.[7][8] Its incorporation into a peptide backbone enforces a specific, predictable geometry, profoundly influencing the peptide's secondary structure and its interaction with biological targets.

However, the successful integration of this building block is not trivial. Its steric bulk presents distinct challenges to standard peptide synthesis protocols. This document provides a comprehensive, experience-driven guide for researchers, outlining the fundamental principles, detailed protocols, and troubleshooting strategies necessary for the efficient and reliable incorporation of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid into synthetic peptides.

Physicochemical Profile of the Building Block

Understanding the properties of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is the first step toward its effective use. The hydrochloride salt is the common commercial form, ensuring stability and handling ease.

PropertyValueSource
IUPAC Name This compound[9]
Molecular Formula C₆H₁₀ClNO₂[10]
Molecular Weight 163.60 g/mol [10]
CAS Number 1172097-47-0[9]
Physical Form Solid[9]
Canonical SMILES C1C2(CC1(C2)N)C(=O)O.Cl[11]
InChI Key GJEQUVVCBPCCCS-UHFFFAOYSA-N[9][11]

The Chemistry of Incorporation: Key Scientific Principles

The successful incorporation of A-BCP-A hinges on two core principles of peptide chemistry: orthogonal protection and robust activation. The inherent steric hindrance of the bicyclopentane core necessitates a departure from routine coupling conditions.

Orthogonal Protecting Group Strategy: The Fmoc/tBu Approach

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to a solid support. This process mandates the use of protecting groups (PGs) to prevent unwanted side reactions.[12] The most widely adopted strategy for its orthogonality and milder conditions is the Fmoc/tBu approach.[13]

  • Nα-Fmoc Protection: The amino group of the incoming A-BCP-A must be protected, typically with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[14] This is the cornerstone of the strategy. The Fmoc group is stable to the acidic conditions used for final cleavage but is cleanly removed by a mild base, typically a solution of piperidine in DMF, allowing for the next coupling cycle.[13] This orthogonality is crucial as it prevents premature cleavage of acid-labile side-chain protecting groups (like tBu, Trt, Boc) or the resin linker.[12][14]

  • Carboxyl Group Activation: The hydrochloride salt must be neutralized in situ before the carboxyl group can be activated for amide bond formation. The free carboxylic acid is then converted into a highly reactive species capable of overcoming the steric barrier.

Causality of Reagent Selection: Overcoming Steric Hindrance

Standard carbodiimide coupling reagents like DCC or EDC are often insufficient for driving the acylation of a resin-bound amine with a sterically demanding acid like Fmoc-A-BCP-A-OH to completion.[15] The reaction kinetics are simply too slow, leading to deletion sequences.

The solution lies in using more potent in situ activating reagents. These are typically phosphonium or aminium/uronium salts that convert the carboxylic acid into a highly reactive ester far more effectively than carbodiimides.[15][16]

  • Mechanism of Action: These reagents react with the Fmoc-A-BCP-A-OH in the presence of a non-nucleophilic base (e.g., DIPEA) to form activated esters (OAt or 6-ClOBt esters). These esters are more reactive than their OBt counterparts due to the lower pKa of the corresponding leaving groups (HOAt and HO-6-ClBt), which facilitates the nucleophilic attack by the resin-bound amine.[16]

The table below compares common high-efficiency coupling reagents recommended for this application.

ReagentAcronymActivating SpeciesRelative ReactivityKey Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt EsterVery HighGold standard for difficult couplings. Anchimeric assistance from pyridine nitrogen enhances reactivity.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-ChloroO-6-ClBt EsterHighMore reactive than HBTU/PyBOP. A cost-effective alternative to HATU.[15]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt EsterModerate-HighA classic phosphonium salt reagent, effective for many hindered couplings but may be slower than HATU/HCTU.[16]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma EsterHighBased on the OxymaPure® leaving group; avoids explosive potential of HOBt-based reagents.

Validated Experimental Protocols

The following protocols have been optimized for the successful incorporation of Fmoc-3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (Fmoc-A-BCP-A-OH) using manual Fmoc-SPPS.

Workflow Diagram: SPPS Cycle for A-BCP-A Incorporation

The diagram below illustrates the key steps in a single coupling cycle for incorporating the sterically hindered A-BCP-A residue.

SPPS_Cycle cluster_resin Peptide-Resin cluster_solution Solution Phase Resin_Fmoc Fmoc-NH-Peptide-Resin Resin_NH2 H₂N-Peptide-Resin Resin_Fmoc->Resin_NH2 1. Deprotection (20% Piperidine/DMF) Resin_Fmoc_New Fmoc-A-BCP-A-NH-Peptide-Resin Resin_NH2->Resin_Fmoc_New 3. Coupling (1-4 h) Reagents Fmoc-A-BCP-A-OH + HATU + DIPEA in DMF Activated_AA Activated Ester (A-BCP-A-OAt) Reagents->Activated_AA 2. Pre-activation (1-5 min) Resin_Fmoc_New->Resin_Fmoc Ready for Next Cycle

Caption: SPPS cycle for coupling Fmoc-A-BCP-A-OH.

Step-by-Step Protocol: Double Coupling with HATU

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin. Adjust volumes and masses accordingly. The "double coupling" method is a self-validating approach to ensure the highest possible yield for this difficult step.

Materials:

  • Fmoc-Rink Amide resin (e.g., 135 mg, 0.74 mmol/g)

  • Fmoc-A-BCP-A-OH (139 mg, 0.4 mmol, 4 eq.)

  • HATU (148 mg, 0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)

  • Peptide synthesis grade Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation:

    • Place the resin in a fritted peptide synthesis vessel.

    • Swell the resin in DCM (2 mL) for 30 minutes, then wash 3x with DMF (2 mL each).

  • Initial Fmoc Deprotection:

    • Add 2 mL of Deprotection Solution to the resin. Agitate for 3 minutes. Drain.

    • Add a fresh 2 mL of Deprotection Solution. Agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • First Coupling of Fmoc-A-BCP-A-OH:

    • In a separate vial, dissolve Fmoc-A-BCP-A-OH (2 eq., 70 mg), HATU (1.95 eq., 74 mg), and DIPEA (4 eq., 70 µL) in 1 mL of DMF.

    • Causality: This pre-activation step is critical. It allows the highly reactive OAt ester to form in solution before it is introduced to the resin, maximizing its effective concentration for the coupling reaction.

    • Vortex the activation mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the vessel and wash the resin 3x with DMF.

  • Monitoring and Second Coupling:

    • Perform a qualitative Kaiser test on a small sample of resin beads. If the test is positive (blue beads), the coupling is incomplete. Regardless of the result, proceed with a second coupling to ensure the reaction goes to completion.

    • Repeat step 3 entirely with fresh reagents (another 2 eq. of Fmoc-A-BCP-A-OH and corresponding reagents). This ensures that any remaining free amines are acylated.

    • Agitate for another 1-2 hours.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Proceed with deprotection and coupling of the subsequent standard amino acids as per your established protocols.

  • Final Cleavage and Work-up:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add 2 mL of Cleavage Cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution away from the resin into a cold (0°C) solution of diethyl ether (15 mL).

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet 2x with cold ether.

    • Dry the crude peptide under vacuum and purify using reverse-phase HPLC.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues encountered when working with sterically hindered residues like A-BCP-A.

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser test after double coupling, deletion peak in mass spec)1. Insufficient reagent activation. 2. Severe peptide aggregation on-resin. 3. Steric hindrance is too great for conditions.1. Switch Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF for its superior solvating properties.[15] 2. Increase Time/Temp: Extend coupling time to overnight. Gentle heating (35-40°C) can also be applied, but monitor for racemization.[15] 3. Change Reagent: If HATU fails, consider COMU or acyl fluoride formation methods for extremely difficult cases.[15]
Peptide Aggregation (Slow draining, poor swelling, failed couplings of subsequent residues)The growing peptide chain, especially if hydrophobic, is folding into secondary structures (β-sheets) on the resin, blocking reactive sites.[17]1. Disruptive Additives: Add chaotropic salts like LiCl (0.5 M) to the coupling/deprotection steps. 2. "Magic" Mixtures: Use a solvent mixture like DCM/DMF/NMP (1:1:1) to improve solvation.[15] 3. Microwave Assistance: Microwave-assisted SPPS can significantly improve efficiency by using focused heating to break up aggregates and accelerate coupling.[15]
Racemization (Diastereomeric peaks in HPLC)1. Over-activation of the carboxylic acid. 2. Presence of residual base during activation. 3. Prolonged heating.1. Minimize Pre-activation: Keep pre-activation time to a minimum (1-5 minutes) before adding to the resin. 2. Base Stoichiometry: Ensure accurate measurement of DIPEA. Do not use excess. 3. Additive: Ensure your coupling reagent is paired with an additive like OxymaPure® or HOAt, which are known to suppress racemization.

Conclusion

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is a powerful building block for introducing conformational rigidity and favorable drug-like properties into synthetic peptides. While its steric bulk demands a thoughtful departure from standard SPPS conditions, its successful incorporation is highly achievable. The keys to success are the use of high-potency phosphonium or aminium-based coupling reagents, such as HATU, and the implementation of a rigorous double-coupling strategy to drive the reaction to completion. By understanding the chemical principles behind reagent selection and adhering to the validated protocols and troubleshooting advice outlined in this guide, researchers can confidently leverage this unique amino acid to advance the frontiers of peptide-based drug development.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(3), 493-498. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(19), 14061-14069. Available at: [Link]

  • Journal of China Pharmaceutical University. (2022). Application of bioisostere-bicyclo [1.1.1] pentane (BCP) in drug design. Journal of China Pharmaceutical University, (6), 1-9. Available at: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). JP6506248B2 - Bicyclic analgesic compound. Google Patents.
  • Wirth, T., et al. (2020). Synthesis of Bicyclo[1.1.1]Pentane Z-Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine(III) Reagents. Angewandte Chemie International Edition, 59(46), 20569-20573. Available at: [Link]

  • Delor, A., et al. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 2054-2070. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Kanazawa, J., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(48), 17791–17794. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide-Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Macmillan Group. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group Princeton University. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 159. Available at: [Link]

  • Pätzel, M., et al. (2005). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 3(14), 2565-2571. Available at: [Link]

  • Chemspace. (n.d.). This compound. Chemspace. Available at: [Link]

  • Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 46(26), 4799-4808. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

  • Synthonix. (n.d.). This compound. Synthonix. Available at: [Link]

  • BirdoTech. (n.d.). 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid. BirdoTech. Available at: [Link]

  • Reisman, S. E., et al. (2023). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 120(45), e2310134120. Available at: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15, 637. Available at: [Link]

Sources

Harnessing Bicyclo[1.1.1]pentane Amino Acids in Drug Discovery: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

In the modern era of medicinal chemistry, a prevailing strategy is to "escape from flatland"—a concerted effort to move beyond the flat, two-dimensional aromatic structures that dominate many legacy drugs.[1] These planar moieties, particularly the phenyl ring, are often associated with challenges in metabolic stability, solubility, and off-target effects.[1] The bicyclo[1.1.1]pentane (BCP) scaffold, a rigid, three-dimensional, and sp³-rich motif, has emerged as a powerful tool in this endeavor.[2][3] BCP-containing amino acids, in particular, offer a unique opportunity to introduce these favorable properties into peptides and small molecule drugs, serving as non-classical bioisosteres for phenyl rings, tert-butyl groups, and alkynes.[4][5][6]

This guide provides an in-depth exploration of the application of BCP amino acids in drug discovery. It details the causality behind their advantages, provides validated protocols for their synthesis and incorporation, and presents case studies that underscore their transformative potential.

Part 1: The BCP Core Advantage: Enhancing Physicochemical and Pharmacokinetic Properties

The decision to replace a traditional chemical group with a BCP moiety is driven by the goal of improving a compound's drug-like properties while preserving or enhancing its biological activity.[1] The unique geometry and saturated nature of the BCP core are central to these improvements.

The Principle of Bioisosterism

A bioisostere is a chemical substituent that can replace another group within a molecule without significantly affecting the biological activity. The BCP core is a non-classical bioisostere that mimics the spatial arrangement of common pharmaceutical motifs. It can effectively replace a para-substituted phenyl ring by placing substituents at a similar distance and vector.[2] Similarly, it can act as a surrogate for a bulky tert-butyl group.[5][7] Unlike its aromatic counterparts, the BCP cage is a saturated, three-dimensional structure, which provides an exit vector from the molecular plane.[2]

G cluster_0 Common Motifs cluster_1 Bioisosteric Replacement Phenyl para-Substituted Phenyl (Planar, Aromatic) BCP Bicyclo[1.1.1]pentane (BCP) (3D, Saturated, Rigid) Phenyl->BCP Mimics Geometry tButyl tert-Butyl (Bulky, Lipophilic) tButyl->BCP Mimics Size/Shape

Bioisosteric relationship of BCP.
Improving Core Drug-Like Properties

The substitution of a planar aromatic ring with a rigid 3D BCP scaffold can profoundly and positively alter a molecule's physicochemical profile.[1]

  • Enhanced Solubility : Aromatic rings, due to their planar nature, tend to pack efficiently in a crystal lattice, leading to high lattice energy and poor aqueous solubility. The rigid, non-planar, and propeller-like shape of the BCP scaffold disrupts this efficient packing, which can significantly improve a compound's solubility.[2][4][5][8] Furthermore, BCPs are generally less lipophilic than phenyl rings, which also contributes to better solubility.

  • Superior Metabolic Stability : Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, leading to the formation of reactive epoxide intermediates and rapid clearance.[2] The saturated sp³-hybridized carbon atoms of the BCP core are far more resistant to this type of oxidative metabolism, which can increase the metabolic half-life of a drug candidate and reduce potential toxicity from metabolites.[2][9][10]

  • Reduced Non-Specific Binding : The strong π-π stacking interactions associated with aromatic rings can lead to non-specific binding with off-target proteins, a common source of toxicity. Replacing these rings with a saturated BCP moiety eliminates these interactions, often leading to a cleaner pharmacological profile.[2]

G cluster_0 Phenyl-Containing Drug cluster_1 BCP-Containing Drug Phenyl_Start Phenyl Moiety Phenyl_Metabolism CYP450 Oxidation Phenyl_Start->Phenyl_Metabolism Phenyl_End Reactive Epoxide (Rapid Clearance, Potential Toxicity) Phenyl_Metabolism->Phenyl_End BCP_Start BCP Moiety BCP_Metabolism CYP450 Enzymes BCP_Start->BCP_Metabolism Resistant BCP_End Metabolically Stable (Increased Half-Life) BCP_Metabolism->BCP_End Resistant

Comparative metabolic fate of Phenyl vs. BCP.
Quantitative Comparison: A Case Study

A compelling example of the BCP advantage comes from the investigation of a Lipoprotein-associated phospholipase A2 (LpPLA₂) inhibitor. Researchers replaced a phenyl ring in a known inhibitor with a BCP moiety and compared the resulting physicochemical properties.[8][11]

PropertyPhenyl-Containing CompoundBCP-Containing AnalogueOutcome
LpPLA₂ Potency (IC₅₀) ~PotentMaintained High PotencyNo loss of desired biological activity.
Aqueous Solubility 8 µM74 µM9-fold increase , improving potential bioavailability.[8]
Permeability (PAMPA) 230 nm/s705 nm/s3-fold increase , suggesting better absorption.[8]
Lipophilicity (ChromLogD₇.₄) 6.37.0Undesired increase, highlighting that optimization is a multifactorial process.[8]

This data demonstrates that BCP incorporation can dramatically improve key drug-like properties like solubility and permeability while maintaining target engagement.[8][11]

Part 2: Synthesis and Incorporation Protocols

The practical application of BCP amino acids hinges on robust and reproducible synthetic protocols for both the creation of the building blocks and their subsequent incorporation into larger molecules.

Protocol: Synthesis of a Chiral BCP Amino Acid

This protocol outlines a general, multi-step synthesis for a protected chiral BCP amino acid, starting from the common precursor [1.1.1]propellane. The key steps involve a radical addition to open the strained propellane cage, followed by functional group manipulations and introduction of chirality.

Causality : The synthesis starts with [1.1.1]propellane due to its high strain energy, which makes the central C-C bond susceptible to radical-mediated ring-opening, providing a direct entry to the 1,3-disubstituted BCP core.[12] A Strecker-type reaction using a chiral auxiliary is a reliable method to introduce the α-amino acid functionality with good diastereocontrol.[13]

G node_start Start: [1.1.1]Propellane node_radical Step 1: Radical Addition • Add functionalized radical precursor • Ring-opening of propellane node_start->node_radical node_intermediate Intermediate: 1,3-disubstituted BCP node_radical->node_intermediate node_fgi Step 2: Functional Group Interconversion • e.g., Reduction of ester to alcohol • Oxidation of alcohol to aldehyde node_intermediate->node_fgi node_aldehyde BCP-carboxaldehyde node_fgi->node_aldehyde node_strecker Step 3: Asymmetric Strecker Rxn • Add KCN, chiral amine (e.g., (R)-phenylglycinol) • Forms diastereomeric aminonitriles node_aldehyde->node_strecker node_separation Step 4: Diastereomer Separation • Column chromatography node_strecker->node_separation node_hydrolysis Step 5: Hydrolysis & Deprotection • Acid hydrolysis of nitrile • Removal of chiral auxiliary node_separation->node_hydrolysis node_protect Step 6: N-Protection • Add Boc₂O or Fmoc-OSu node_hydrolysis->node_protect node_end End Product: Protected Chiral BCP-Amino Acid node_protect->node_end

Workflow for BCP Amino Acid Synthesis.

Protocol Steps:

  • Materials & Reagents : [1.1.1]propellane solution, radical initiator (e.g., AIBN or via photoredox catalysis), functionalized radical precursor (e.g., ethyl iodoacetate), reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., Dess-Martin periodinane), KCN, (R)-phenylglycinol, HCl, Di-tert-butyl dicarbonate (Boc₂O), standard solvents and chromatography supplies.

  • Step 1: BCP Core Formation : In an inert atmosphere, combine the [1.1.1]propellane solution with the radical precursor and initiator. Initiate the reaction (e.g., via heat or light). Monitor by GC-MS until propellane is consumed. Purify the resulting 1,3-disubstituted BCP intermediate by column chromatography.

  • Step 2: Aldehyde Synthesis : Reduce the ester group of the intermediate to the corresponding alcohol using a suitable reducing agent. After purification, oxidize the alcohol to the BCP-carboxaldehyde.

  • Step 3: Asymmetric Strecker Synthesis : To the BCP-carboxaldehyde, add KCN and the chiral auxiliary (e.g., (R)-phenylglycinol). Stir until the reaction is complete (monitor by TLC/LC-MS). This forms a mixture of diastereomeric α-aminonitriles.[13]

  • Step 4: Purification & Validation : Separate the diastereomers using silica gel chromatography. Self-Validation Checkpoint : Confirm the diastereomeric purity of the desired isomer using chiral HPLC or by NMR analysis.

  • Step 5: Hydrolysis and Deprotection : Subject the purified aminonitrile to strong acid hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Step 6: N-Protection : Protect the free amine of the resulting BCP amino acid with a suitable protecting group for peptide synthesis (e.g., Boc or Fmoc) under standard conditions.

  • Final Characterization : Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Measure the specific rotation to confirm enantiopurity.

Protocol: Incorporation into Peptides via Fmoc-SPPS

This protocol describes the incorporation of the synthesized Fmoc-protected BCP amino acid into a target peptide sequence using automated or manual Solid-Phase Peptide Synthesis (SPPS).[14]

Causality : SPPS is the standard method for chemically synthesizing peptides.[15] It involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin, which simplifies purification by allowing excess reagents to be washed away.[14][16] Fmoc chemistry is used because the Fmoc protecting group is base-labile, allowing for orthogonal deprotection schemes where acid-labile side-chain protecting groups remain intact until the final cleavage step.[15]

G start Start: Fmoc-AA-Resin deprotection 1. Deprotection • 20% Piperidine in DMF • Removes Fmoc group start->deprotection wash1 2. Wash • DMF, DCM • Removes piperidine & byproducts deprotection->wash1 activation 3. Activation & Coupling • Add Fmoc-BCP-AA • Add Activator (e.g., HBTU/DIEA) wash1->activation coupling_check 4. Monitor Coupling • Kaiser Test (tests for free amines) • If positive, recouple activation->coupling_check coupling_check->activation Test Positive wash2 5. Wash • DMF, DCM • Removes excess reagents coupling_check->wash2 Test Negative repeat Repeat Cycle for Next Amino Acid wash2->repeat final Final Cleavage & Deprotection • TFA Cocktail • Releases peptide from resin wash2->final repeat->deprotection

Fmoc-SPPS Cycle for BCP-AA Incorporation.

Protocol Steps:

  • Resin Preparation : Start with a suitable resin pre-loaded with the C-terminal amino acid of your target sequence (e.g., Fmoc-Val-Wang resin).

  • The SPPS Cycle : a. Deprotection : Swell the resin in Dichloromethane (DCM) then Dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. b. Washing : Thoroughly wash the resin with DMF and DCM to remove all traces of piperidine. c. Coupling : Dissolve the Fmoc-BCP-amino acid and an activating agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add this solution to the resin and agitate for 1-2 hours. d. Validation Checkpoint : Perform a qualitative Kaiser test. A negative result (beads remain yellow) indicates successful coupling (no free primary amines). If the test is positive (beads turn blue), repeat the coupling step. e. Washing : Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.

  • Chain Elongation : Repeat the SPPS cycle for each subsequent amino acid in the sequence.

  • Final Cleavage : Once the synthesis is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization : Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final BCP-containing peptide by LC-MS and/or MALDI-TOF mass spectrometry.

Part 3: Validated Applications and Case Studies

The true value of BCP amino acids is demonstrated in their successful application to solve real-world drug discovery challenges.

Case Study: A γ-Secretase Inhibitor for Alzheimer's Disease

In a landmark study, researchers at Pfizer sought to improve the properties of a γ-secretase inhibitor being investigated for Alzheimer's disease.[2] The parent compound contained a phenyl ring that was metabolically labile and contributed to poor solubility.

  • The Strategy : They replaced the problematic phenyl ring with a BCP moiety, correctly hypothesizing that the BCP could mimic the geometry of the para-substituted ring while improving its drug-like properties.[1][2]

  • The Result : The BCP-containing analogue not only maintained the high potency of the original compound but also exhibited dramatically improved aqueous solubility, cell permeability, and metabolic stability.[1][2] This case study was a pivotal moment that highlighted the utility of BCPs as phenyl ring bioisosteres in medicinal chemistry.[17]

Case Study: Modulating Antimicrobial Peptide Activity

Researchers have explored the incorporation of a chiral BCP amino acid as a substitute for tryptophan in antimicrobial peptides.[13][18]

  • The Rationale : Tryptophan's large, aromatic side chain is often critical for the lytic activity of these peptides. The goal was to replace it with a similarly bulky but non-aromatic and lipophilic BCP residue to fine-tune the balance between bactericidal activity and undesirable hemolytic (red blood cell-damaging) activity.

  • The Result : The study found that replacing tryptophan with the BCP amino acid could, in some contexts, increase the bactericidal activity of the peptides.[13] This demonstrates that BCP amino acids can serve as unique structural probes to modulate peptide conformation and function, offering a new tool for peptide engineering.

Conclusion and Future Outlook

Bicyclo[1.1.1]pentane amino acids represent a validated and powerful tool for the modern medicinal chemist. Their incorporation into drug candidates provides a reliable strategy to enhance solubility, improve metabolic stability, and explore three-dimensional chemical space, thereby overcoming common hurdles in drug development.[2][4]

The continued development of novel and more efficient synthetic routes to access diverse BCP building blocks is expanding their accessibility.[12][19] Future applications will likely see the use of more complex, diversely functionalized BCPs, such as 1,2-disubstituted variants designed to mimic ortho- and meta-substituted phenyl rings, further broadening the utility of this remarkable scaffold in the quest for safer and more effective medicines.[20]

References

  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert - PharmaBlock. PharmaBlock.
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimiz
  • Bicyclopentyl vs.
  • Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
  • Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central (PMC).
  • Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new generation of saturated benzene mimetics: 2‐oxabicyclo[2.1.1]hexanes.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.
  • Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. J-STAGE.
  • Application of bioisostere-bicyclo [1.1.1] pentane (BCP) in drug design. Virtual Health Library.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters.
  • Solid Phase Peptide Synthesis of the Fragment BPC 157 of Human Gastric Juice Protein BPC and its Analogues.
  • What is the importance of metabolic stability in drug design?.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • Introduction to Peptide Synthesis Methods. Bachem.

Sources

Application Notes and Protocols for Amide Coupling of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. Bicyclo[1.1.1]pentane (BCP) has emerged as a compelling structural motif, frequently employed as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over planar aromatic systems, often leading to improved aqueous solubility, metabolic stability, and membrane permeability, while maintaining or even enhancing biological activity.[3][4]

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (A-BCP-CA) is a bifunctional BCP derivative that serves as a valuable building block for incorporating this unique scaffold into peptides and small molecule drugs.[5] However, its sterically hindered nature, a direct consequence of the rigid cage-like structure, presents a challenge for standard amide bond formation. This document provides a detailed guide to the successful coupling of A-BCP-CA, focusing on robust protocols and the rationale behind the selection of reagents and reaction conditions.

Key Considerations for Coupling A-BCP-CA

The primary challenge in the amide coupling of A-BCP-CA lies in overcoming the steric hindrance around both the carboxylic acid and the amino group, which are positioned at the bridgehead carbons of the rigid BCP core. This steric congestion can significantly slow down the reaction rate and lead to incomplete conversions with standard coupling reagents.[6] Therefore, the choice of a highly efficient coupling reagent is paramount.

Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent such as HOBt (1-Hydroxybenzotriazole), are generally effective for coupling sterically demanding amino acids.[7][8]

Mechanism of Action: A Tale of Two Reagents

Understanding the mechanism of the coupling reagents is crucial for optimizing the reaction conditions.

HATU-Mediated Coupling: HATU is a highly reactive uronium salt that, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to form the desired amide bond.[7]

EDC/HOBt-Mediated Coupling: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is unstable and prone to side reactions. HOBt acts as an additive that traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then reacts with the amine to yield the amide.[8]

Experimental Protocols

The following protocols are designed to provide a starting point for the successful amide coupling of A-BCP-CA. Optimization may be required depending on the specific substrate and desired scale.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for its high efficiency and speed, particularly for challenging couplings.

Materials:

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (or its N-protected derivative)

  • Amine or Carboxylic Acid coupling partner

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Pre-activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. This step forms the reactive OAt-ester.

  • Coupling Reaction: To the pre-activated mixture, add the amine component (1.0-1.2 equiv).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagent Summary for HATU Coupling

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Substrate
HATU1.1Coupling Reagent
DIPEA2.0Non-nucleophilic base
Solvent-Anhydrous DMF or DCM

HATU_Coupling_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Work-up & Purification CarboxylicAcid Carboxylic Acid HATU HATU DIPEA DIPEA Solvent1 Anhydrous DMF ActivatedEster OAt-Active Ester Amine Amine AmideProduct Amide Product Workup Aqueous Work-up Purification Column Chromatography FinalProduct Pure Amide

Protocol 2: Solution-Phase Coupling using EDC/HOBt

This protocol offers a cost-effective alternative to HATU, though it may require longer reaction times.

Materials:

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (or its N-protected derivative)

  • Amine or Carboxylic Acid coupling partner

  • EDC·HCl

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reagents: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).[9]

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide product via flash column chromatography or recrystallization.

Table 2: Reagent Summary for EDC/HOBt Coupling

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
Amine1.1Substrate
EDC·HCl1.2Coupling Reagent
HOBt1.2Activating Agent
DIPEA2.5Non-nucleophilic base
Solvent-Anhydrous DMF or DCM

EDC_HOBt_Coupling_Mechanism RCOOH R-COOH Isourea O-Acylisourea (unstable intermediate) RCOOH->Isourea EDC EDC EDC->Isourea HOBtEster HOBt-Ester (active ester) Isourea->HOBtEster HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide Amine R'-NH₂ Amine->Amide

Troubleshooting and Optimization

  • Low Yields: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base. For particularly challenging substrates, a "double coupling" approach can be employed, where a second portion of the activated carboxylic acid is added after the initial coupling period.

  • Side Reactions: In HATU couplings, excess reagent can lead to guanidinylation of the amine. This can be minimized by ensuring the carboxylic acid is fully pre-activated before adding the amine.

  • Solvent Choice: DMF is an excellent solvent for dissolving most reactants and intermediates. For reactions sensitive to DMF, DCM can be a suitable alternative. Ensure all solvents are anhydrous to prevent hydrolysis of activated intermediates.

Conclusion

The successful incorporation of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid into molecular scaffolds is a critical step in harnessing the potential of BCPs in drug discovery. While its sterically hindered nature poses a synthetic challenge, the use of potent coupling reagents like HATU or the well-established EDC/HOBt system provides reliable and efficient pathways to the desired amide products. The protocols outlined in this document, grounded in established chemical principles, offer a solid foundation for researchers to confidently utilize this valuable building block in their synthetic endeavors.

References

  • Pätzel, M., Sanktjohanser, M., Doss, A., Henklein, P., & Szeimies, G. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(21), 4466-4476.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Singh, J., & Singh, J. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 115-125.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Placement, S. P., ... & Kormos, B. L. (2012). Application of the Bicyclo [1.1. 1] pentane Motif as a Phenyl Group Bioisostere in the Design of a Potent γ-Secretase Inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9524.
  • Uchiyama, M., & Kanazawa, J. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
  • Kanazawa, J., & Uchiyama, M. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(47), 17078-17081.
  • PNAS. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Patil, P., & Dandriyal, J. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1937-1940.
  • JACS Au. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(5), 1034-1048.
  • RSC Publishing. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Organic-Chemistry.org. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry Reactions. Retrieved from [Link]

Sources

3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid: A Guide to its Application as a Phenyl Ring Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacological properties is a paramount objective. The phenyl ring, while a ubiquitous component of many successful drugs, often introduces liabilities such as metabolic instability and poor solubility. This document provides a comprehensive guide to the application of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (3-amino-BCP) and the broader bicyclo[1.1.1]pentane (BCP) core as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring. Through an exploration of its structural rationale, advantageous physicochemical properties, and synthetic accessibility, this guide aims to equip researchers with the knowledge to effectively leverage this unique scaffold in drug design and development programs.

The Rationale for Phenyl Ring Bioisosterism

The phenyl group is a foundational structural motif in a vast number of approved pharmaceuticals, often serving as a critical spacer or engaging in key interactions with biological targets.[1] However, its aromatic and planar nature can contribute to a range of undesirable properties that hinder drug development:

  • Metabolic Liability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates and potentially rapid clearance.[2]

  • Poor Solubility: The hydrophobic character of the phenyl ring often results in low aqueous solubility, which can negatively impact oral bioavailability.[3][4]

  • Non-Specific Binding: The planarity and lipophilicity of aromatic rings can lead to non-specific binding to plasma proteins and off-target interactions, contributing to toxicity.[2]

  • "Escape from Flatland": There is a growing recognition in drug discovery that moving away from planar, two-dimensional structures towards more three-dimensional scaffolds can lead to improved pharmacological profiles.[5]

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, offers a powerful strategy to mitigate these challenges. The bicyclo[1.1.1]pentane (BCP) core has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring.[3][6]

Bicyclo[1.1.1]pentane (BCP) as a Superior Bioisostere

The BCP scaffold is a rigid, three-dimensional structure that effectively mimics the geometry of a para-substituted phenyl ring while offering significant improvements in drug-like properties.[2]

Structural and Geometric Mimicry

The key to BCP's success as a bioisostere lies in its ability to position substituents at its 1 and 3 positions in a manner that closely resembles the para substitution pattern of a phenyl ring.[2] While the distance between the bridgehead carbons of BCP is shorter than the corresponding distance in a phenyl ring, its rigid, linear arrangement serves as an effective spacer.

G cluster_0 para-Substituted Phenyl Ring cluster_1 1,3-Disubstituted Bicyclo[1.1.1]pentane Phenyl R¹—(C₆H₄)—R² BCP R¹—(C₅H₆)—R² Phenyl->BCP Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Physicochemical Advantages of the BCP Core

The replacement of a planar, aromatic phenyl ring with the saturated, three-dimensional BCP scaffold leads to a marked improvement in several key physicochemical properties.[5][7]

PropertyPhenyl-Containing CompoundBCP-Containing AnalogRationale for Improvement
Aqueous Solubility Often LowSignificantly IncreasedThe sp³-rich, non-planar BCP core disrupts crystal packing and reduces hydrophobicity, leading to better interaction with water.[3][8]
Metabolic Stability Susceptible to OxidationGenerally More StableThe saturated C-H bonds of the BCP core are less prone to enzymatic oxidation compared to the electron-rich phenyl ring.[2][7]
Passive Permeability VariableOften ImprovedThe more compact and three-dimensional shape of the BCP moiety can enhance passive diffusion across cell membranes.[3][8]
Lipophilicity (logP/logD) HigherLowerThe replacement of the aromatic system with a saturated carbocycle reduces overall lipophilicity.[9]
Non-Specific Binding Prone to π-π stackingReducedThe absence of an aromatic system minimizes non-specific hydrophobic and π-π stacking interactions.[2]

Table 1: Comparative physicochemical properties of phenyl-containing compounds versus their BCP-containing bioisosteres.

A notable example is the case of the γ-secretase inhibitor BMS-708,163, where replacing a central fluorophenyl ring with a BCP moiety resulted in an equipotent compound with significantly improved aqueous solubility and passive permeability.[3][8] This translated to approximately a four-fold increase in oral absorption in a mouse model.[8]

Synthetic Strategies for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid and Derivatives

The growing interest in BCP-containing compounds has spurred the development of robust and scalable synthetic routes. A common and versatile starting material is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[10][11]

General Synthetic Workflow

A prevalent strategy for the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid involves a Curtius rearrangement of a mono-protected dicarboxylic acid precursor.[12]

G start Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid step1 Mono-esterification start->step1 step2 Activation of Carboxylic Acid step1->step2 step3 Curtius Rearrangement step2->step3 step4 Amine Protection (e.g., Boc) step3->step4 step5 Ester Hydrolysis step4->step5 end Protected 3-Amino-BCP-1-carboxylic Acid step5->end

Caption: A generalized synthetic workflow for 3-amino-BCP derivatives.

Protocol: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol is adapted from a reported large-scale synthesis and provides a practical route to a key building block.[10]

Step 1: Mono-methylation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol.

  • Add thionyl chloride (3.0 equiv) dropwise at a temperature between 20-40 °C.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by filtration through silica gel to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[13]

Step 2: Curtius Rearrangement and Boc Protection

  • Dissolve the mono-methyl ester from Step 1 (1.0 equiv) in tert-butanol.

  • Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (1.1 equiv).

  • Heat the mixture to 85 °C and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate.

Step 3: Saponification

  • The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be achieved under standard basic conditions (e.g., using lithium hydroxide in a mixture of THF and water).

Applications in Medicinal Chemistry

The utility of the BCP core as a phenyl ring bioisostere has been demonstrated in a variety of therapeutic areas.

  • γ-Secretase Inhibitors: As previously mentioned, the replacement of a phenyl ring in a γ-secretase inhibitor with a BCP moiety led to a compound with superior biopharmaceutical properties.[8]

  • Lp-PLA2 Inhibitors: Incorporation of a BCP scaffold into darapladib, a lipoprotein-associated phospholipase A2 inhibitor, resulted in maintained potency and an improved physicochemical profile.[4]

  • PROTAC Linkers: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is commercially available and utilized as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14]

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: The BCP motif has been successfully employed in the design of potent and orally available IDO1 inhibitors.[15][16]

Experimental Considerations and Best Practices

When considering the replacement of a phenyl ring with a BCP moiety, researchers should evaluate the role of the aromatic ring in the parent molecule. The BCP is an excellent replacement when the phenyl ring primarily acts as a rigid spacer. If the phenyl ring is involved in crucial π-π stacking interactions with the target protein, the BCP may not be a suitable replacement.[2]

It is also important to consider that while the BCP core often improves physicochemical properties, it can sometimes lead to a slight reduction in biological activity.[9] Therefore, a careful assessment of the structure-activity relationship is essential.

Conclusion

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid and the broader BCP scaffold represent a valuable tool in the medicinal chemist's toolbox for overcoming the inherent liabilities of the phenyl ring. By providing a three-dimensional, saturated bioisostere that improves solubility, metabolic stability, and other key drug-like properties, the BCP core facilitates the "escape from flatland" and offers a promising strategy for the design of next-generation therapeutics with enhanced developability profiles. The increasing commercial availability and development of scalable synthetic routes will undoubtedly expand the application of this unique structural motif in drug discovery.[7][12]

References

  • Stout, S. L., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. Available from: [Link]

  • Wang, W., et al. (2022). Application of bioisostere-bicyclo [1.1.1] pentane (BCP) in drug design. Journal of China Pharmaceutical University, 53(6), 1-9. Available from: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9586-9598. Available from: [Link]

  • Pätzel, M., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Chemistry – A European Journal, 10(12), 3029-3036. Available from: [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]

  • CN113264843B. (n.d.). Synthetic method of 3-aminobicyclo [1.1.1] pentane-1-carboxylate.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available from: [Link]

  • Selwood, D. L., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 947-952. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(45), e2208882119. Available from: [Link]

  • Li, H., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry, 14(12), 895-909. Available from: [Link]

  • Anderson, J., et al. (2022). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives. ChemRxiv. Available from: [Link]

  • Mykhailiuk, P. K. (2020). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. Organic & Biomolecular Chemistry, 18(46), 9409-9423. Available from: [Link]

  • University of Southampton. (2018). Synthesis of substituted bicyclo[1.1.1]pentane scaffolds. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • DrugPatentWatch. (2025). Business Continuity and Resiliency Planning for Biomedical and Research Organizations: A Strategic Imperative. Available from: [Link]

  • ChemiMart. (n.d.). 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid. Available from: [Link]

  • Briard, E., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 540-550. Available from: [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available from: [Link]

  • Liu, P., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(34), 18845-18854. Available from: [Link]

  • He, R., et al. (2023). A lignan compound regulates LPS modifications via PmrA/B signaling cascades to potentiate colistin efficacy in vivo. PLOS Pathogens, 19(6), e1011466. Available from: [Link]

  • Yuan, H., et al. (2025). Immune checkpoint-related gene polymorphisms and high serum concentration of PD-L1 and CTLA4 contribute to the resistance to platinum-based chemotherapy in cervical cancer. International Journal of Women's Health, 17, 5719-5731. Available from: [Link]

  • MDPI. (2023). Survey of Polymer Self-Healing Mechanisms in Perovskite Solar Cells. Available from: [Link]

Sources

Application Notes & Protocols: Strategic N-Protection of 3-aminobicyclo[1.1.1]pentane-1-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[1.1.1]pentane Scaffold - A Modern Tool in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) core has emerged as a transformative structural motif in modern drug design.[1] Its rigid, rod-like geometry allows it to serve as a non-aromatic bioisostere for 1,4-disubstituted arenes, internal alkynes, and tert-butyl groups.[1][2] The incorporation of BCP scaffolds into lead compounds has been shown to confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and a reduction in non-specific protein binding by mitigating unwanted π-π interactions.[2][3][4]

3-aminobicyclo[1.1.1]pentane-1-carboxylic acid is a bifunctional building block of immense value, providing two key vectors for chemical elaboration. However, its synthetic utility is contingent upon the selective functionalization of one group in the presence of the other. The protection of the bridgehead amino group is therefore a critical first step in harnessing this molecule's potential, particularly for applications in peptide synthesis and amide bond formation. This document provides a detailed guide to the most common and effective N-protection strategies for this unique scaffold.

The Unique Reactivity of the BCP Bridgehead Amine

A foundational understanding of the BCP amine's reactivity is crucial for procedural success. While the strained cage structure might suggest steric hindrance, the bridgehead amine of BCP displays exceptional nucleophilicity.[5][6][7] This heightened reactivity is attributed to a combination of two key factors:

  • Low Steric Hindrance: The geometry of the BCP cage directs substituents linearly, minimizing steric clutter around the nitrogen atom. This allows for facile approach by electrophiles, a stark contrast to more hindered systems like bicyclo[2.2.2]octane (BCO).[5][6]

  • High Intrinsic Nucleophilicity: Frontier molecular orbital analysis reveals that the lone pair of electrons on the nitrogen is highly available, contributing to its strong nucleophilic character.[5][7]

This inherent reactivity ensures that N-protection reactions proceed efficiently under relatively mild conditions.

Strategic Selection of an Amine Protecting Group

The choice of a protecting group is dictated by the planned synthetic route, specifically the conditions required for subsequent steps and the final deprotection. The three most versatile and widely employed N-protecting groups for this purpose are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

G cluster_SM Starting Material cluster_PG Protecting Groups SM 3-aminobicyclo[1.1.1]pentane- 1-carboxylic acid Boc Boc (tert-butoxycarbonyl) Acid Labile SM->Boc  Protection Strategy Cbz Cbz (benzyloxycarbonyl) Hydrogenolysis SM->Cbz  Protection Strategy Fmoc Fmoc (9-fluorenylmethyloxycarbonyl) Base Labile SM->Fmoc  Protection Strategy

Figure 1: Selection of common orthogonal N-protecting groups.

Comparative Overview of N-Protecting Groups
Protecting GroupCommon ReagentKey AdvantagesCleavage ConditionOrthogonal To
Boc Di-tert-butyl dicarbonate ((Boc)₂O)High stability, crystalline products, widely used.[8]Strong Acid (e.g., TFA, HCl in Dioxane)Fmoc (Base), Cbz (Hydrogenolysis)
Cbz Benzyl chloroformate (Cbz-Cl)Stable to acid and base, offers non-acidic deprotection.Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Boc (Acid), Fmoc (Base)
Fmoc Fmoc-OSu or Fmoc-ClIdeal for Solid-Phase Peptide Synthesis (SPPS).Mild Base (e.g., 20% Piperidine in DMF)Boc (Acid), Cbz (Hydrogenolysis)

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and understanding.

Protocol 1: N-Boc Protection using Di-tert-butyl Dicarbonate

This is the most common and robust method for protecting the BCP amine, yielding a stable product widely used as a building block.[9][10]

Principle: The nucleophilic bridgehead amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. A mild base is used to deprotonate the amine starting material and neutralize the acidic byproducts.

Figure 2: Standard workflow for N-Boc protection.

Materials and Reagents:

  • 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous potassium bisulfate (KHSO₄) or Citric Acid solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water (e.g., 10 mL/g of starting material).

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of NaOH (e.g., 2 M) or solid NaHCO₃ portion-wise until the pH of the solution is approximately 9-10. This step is crucial to free the amine from its hydrochloride salt for reaction.

  • Reagent Addition: To the cold, stirring solution, add di-tert-butyl dicarbonate (1.1 eq), either as a solid or dissolved in a minimal amount of dioxane.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quench & Acidify): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous residue with water and cool to 0 °C. Carefully acidify the solution to pH ~3 by adding saturated aqueous KHSO₄. This protonates the carboxylic acid and any unreacted amine, preparing them for extraction.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). The desired N-Boc protected product will move into the organic layer.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which often solidifies upon standing.

  • Purification: The product, 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid, is typically a white solid and can be purified further by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.[11]

Protocol 2: N-Cbz Protection using Benzyl Chloroformate

This method provides an orthogonal protection strategy, ideal for syntheses where acid-labile groups (like tert-butyl esters) must be preserved.

Principle: The reaction proceeds via a Schotten-Baumann mechanism, where the amine attacks the benzyl chloroformate in a biphasic aqueous-organic system or a single solvent with a suitable base.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or 1,4-Dioxane

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolution & Basification: Suspend the starting amino acid hydrochloride in a mixture of water and THF (e.g., 2:1 ratio). Cool to 0 °C.

  • Base and Reagent Addition: Add Na₂CO₃ (approx. 2.5 eq) to the suspension. While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The use of a biphasic system with a carbonate base helps to trap the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up (Phase Separation): If a biphasic system was used, separate the layers. If a single solvent was used, remove it under reduced pressure and add water and a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the aqueous layer with diethyl ether to remove any unreacted Cbz-Cl or benzyl alcohol. Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Cbz protected product.

Conclusion and Outlook

The N-protection of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid is a fundamental and enabling transformation in medicinal chemistry. The exceptional reactivity of the bridgehead amine allows these protection reactions to proceed with high efficiency.[5][6] The choice between Boc, Cbz, and Fmoc groups should be made strategically based on the planned synthetic sequence, leveraging their orthogonal deprotection chemistries to achieve complex molecular architectures. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to confidently utilize this valuable building block in their synthetic campaigns.

References

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ARKIVOC, 2023(2), 202312003. [Link]

  • Mykhailiuk, P. K. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1594–1608. [Link]

  • Zhang, Y., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1229–1236. [Link]

  • Ripenko, V., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed. [Link]

  • Domainex. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex Website. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Steffens, L. D., et al. (2012). 3‐(tert‐Butyloxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3377. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • ResearchGate. The syntheses of bicyclo[1.1.1]pentan‐1‐amine (21) by Schmidt reaction... ResearchGate. [Link]

  • Google Patents. (2019). Bicyclic analgesic compound.

Sources

Troubleshooting & Optimization

Bicyclo[1.1.1]pentane Synthesis Core: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with these unique and valuable scaffolds. Bicyclo[1.1.1]pentanes have emerged as crucial bioisosteres for para-substituted benzene rings, alkynes, and t-butyl groups in drug discovery, offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3] However, their synthesis is not without its challenges, stemming from the high strain energy of the BCP core and its precursors.[1]

This guide is structured to address the most common issues encountered during the synthesis of BCPs, providing not just solutions, but also the underlying scientific reasoning to empower you to troubleshoot effectively.

Troubleshooting Guides

Issues with [1.1.1]Propellane: The Key Precursor

[1.1.1]Propellane is the most common starting material for BCP synthesis, and its proper handling is critical for success.[2][4] Its high reactivity is a double-edged sword, making it a versatile precursor but also prone to undesired reactions if not handled correctly.

Problem: Low or inconsistent yields in reactions involving [1.1.1]propellane.

  • Probable Cause 1: Degradation of [1.1.1]propellane solution.

    • Explanation: [1.1.1]Propellane is sensitive to air and can oligomerize or react with atmospheric oxygen and moisture. Solutions of propellane, especially in solvents like diethyl ether, should be stored under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (typically -20°C).

    • Solution:

      • Always use freshly prepared or properly stored solutions of [1.1.1]propellane.

      • Before use, it is advisable to titrate the propellane solution to determine its exact concentration. A common method involves reacting an aliquot of the solution with a known amount of a trapping agent like thiophenol and quantifying the product by ¹H NMR or GC.[5]

      • When setting up reactions, introduce the propellane solution via a syringe or cannula under a positive pressure of inert gas.

  • Probable Cause 2: Inefficient radical initiation.

    • Explanation: Many reactions of [1.1.1]propellane are radical-mediated.[1][4] The choice and concentration of the radical initiator are crucial. Common initiators include triethylborane (BEt₃) and photoredox catalysts.[1][6] Insufficient initiation will lead to low conversion.

    • Solution:

      • Ensure the radical initiator is of high purity and active. For instance, triethylborane is pyrophoric and should be handled with care as a solution in a suitable solvent like hexanes or THF.

      • Optimize the concentration of the initiator. For BEt₃-initiated reactions, typically 10 mol% is a good starting point.[1][6]

      • For photoredox-catalyzed reactions, ensure the light source is of the correct wavelength and intensity for the chosen catalyst (e.g., Ir(ppy)₃).[1][6]

Challenges in Radical Additions to [1.1.1]Propellane

Radical additions are a cornerstone of BCP synthesis due to the high reactivity of the central bond of [1.1.1]propellane towards radical species.[1][6]

Problem: Formation of significant side products, such as oligomers or 1,4-dienes.

  • Probable Cause: Uncontrolled radical propagation or fragmentation.

    • Explanation: The initially formed bridgehead BCP radical is highly reactive and can add to another molecule of [1.1.1]propellane, leading to oligomerization. Alternatively, fragmentation pathways can lead to the formation of 1,4-diene byproducts.[1]

    • Solution:

      • Control Stoichiometry and Addition Rate: Use a slight excess of the radical precursor relative to [1.1.1]propellane to ensure the BCP radical is trapped efficiently. Slow addition of the radical precursor or [1.1.1]propellane can also help maintain a low concentration of the reactive intermediates.

      • Solvent Choice: The choice of solvent can influence the reaction outcome. Less polar solvents may favor the desired trapping reaction over oligomerization.

      • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions by reducing the rate of undesired pathways.

Parameter Recommendation for Minimizing Side Products Rationale
Stoichiometry Use a 1.1 to 1.5-fold excess of the radical precursor.Ensures efficient trapping of the BCP radical.
Addition Rate Slow addition of the limiting reagent over several hours.Maintains a low concentration of reactive intermediates.
Temperature Start at room temperature and cool if significant side products are observed.Reduces the rate of undesired fragmentation and oligomerization pathways.
Difficulties in Achieving Unsymmetrical 1,3-Disubstitution

Synthesizing BCPs with different substituents at the two bridgehead positions is a significant challenge but crucial for their application in medicinal chemistry.[2][3]

Problem: Difficulty in introducing a second, different substituent at the C3 position.

  • Probable Cause: Lack of a suitable functional handle after the first addition.

    • Explanation: A common strategy is to first install a group that can be further functionalized. If this "handle" is not reactive or selective enough, the second substitution will be problematic.

    • Solution: Two-step approach using a functionalizable handle.

      • Initial Radical Addition with a Halide: Perform a radical addition of a suitable alkyl or aryl halide to [1.1.1]propellane. This often yields a 1-substituted-3-halo-bicyclo[1.1.1]pentane.[7]

      • Subsequent Cross-Coupling: The resulting halide can then be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce the second substituent.[4] BCP-Grignard reagents are also versatile intermediates for this purpose.[1]

Experimental Protocol: Synthesis of an Unsymmetrically 1,3-Disubstituted BCP

  • Step 1: Synthesis of 1-iodo-3-alkylbicyclo[1.1.1]pentane.

    • To a solution of [1.1.1]propellane (1.0 eq) in a suitable solvent (e.g., THF), add the desired alkyl iodide (1.2 eq).

    • Initiate the reaction with a radical initiator, such as triethylborane (10 mol%) or under photochemical conditions.[8]

    • Stir the reaction at room temperature until completion (monitor by GC-MS).

    • Purify the product by column chromatography.

  • Step 2: Suzuki Coupling of the BCP-iodide.

    • To a solution of the 1-iodo-3-alkylbicyclo[1.1.1]pentane (1.0 eq) and a boronic acid (1.5 eq) in a suitable solvent system (e.g., toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 3.0 eq).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • After workup, purify the desired unsymmetrically 1,3-disubstituted BCP by column chromatography.

Challenges in Bridge Functionalization

While bridgehead functionalization is well-established, introducing substituents at the bridge positions (C2, C4, C5) is a more recent and challenging endeavor.[9][10]

Problem: Inability to introduce substituents at the bridge positions.

  • Probable Cause: Low reactivity of the C-H bonds at the bridge positions.

    • Explanation: The C-H bonds on the bridge of the BCP core are generally unreactive. Direct functionalization often requires harsh conditions or specific directing groups.

    • Solution: Utilize specialized methods for bridge functionalization.

      • Radical Halogenation: Selective radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been demonstrated, providing access to bridge-chlorinated derivatives.[9]

      • Organometallic Approaches: Recent advances have shown that deprotonation of a bridge C-H bond can be achieved using strong bases, followed by trapping with electrophiles.[10]

DOT Diagram: General Strategies for BCP Functionalization

BCP_Functionalization Propellane [1.1.1]Propellane Bridgehead_Radical Bridgehead BCP Radical Propellane->Bridgehead_Radical Radical/Anionic Addition Monosubstituted Monosubstituted BCP Bridgehead_Radical->Monosubstituted Trapping Disubstituted 1,3-Disubstituted BCP Monosubstituted->Disubstituted Further Functionalization Bridge_Functionalized Bridge-Functionalized BCP Disubstituted->Bridge_Functionalized Specialized Methods Troubleshooting_BCP Start Low Yield or No Product Check_Propellane Check [1.1.1]Propellane Quality Start->Check_Propellane Check_Initiator Verify Radical Initiator Start->Check_Initiator Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Purification Review Purification Method Start->Check_Purification Solution1 Use Fresh/Titrated Propellane Check_Propellane->Solution1 Solution2 Use Fresh Initiator/Optimize Concentration Check_Initiator->Solution2 Solution3 Adjust Temp., Conc., Solvent Check_Conditions->Solution3 Solution4 Consider Volatility/Alternative Methods Check_Purification->Solution4

Sources

Technical Support Center: Purification of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this valuable building block. As a rigid analog of γ-aminobutyric acid, its purity is paramount for successful downstream applications, including its use as a PROTAC linker.[1][2] This guide will delve into the nuances of purification, explaining the rationale behind methodological choices to ensure you achieve the highest purity for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often stem from the synthetic route used.[3] Starting materials, reagents, and byproducts can all be present in the crude product. For instance, if the synthesis involves the haloform reaction of a diketone precursor, you might encounter unreacted starting materials or partially reacted intermediates.[4] Other potential impurities could include residual solvents from the reaction or workup, and diastereomers if chiral centers are present and not controlled during synthesis. A thorough understanding of the synthetic pathway is the first step in identifying potential impurities.

Q2: My NMR spectrum shows persistent baseline noise and broad peaks after initial purification. What could be the cause?

A2: This is a common issue that can arise from several factors. Paramagnetic impurities, even at trace levels, can cause significant line broadening in NMR spectra. Another possibility is the presence of residual solvents that are not easily removed under vacuum, such as water or high-boiling point organic solvents. In the case of amino acid hydrochlorides, incomplete salt formation or the presence of the freebase alongside the hydrochloride salt can also lead to complex and poorly resolved spectra. Finally, aggregation of the compound in the NMR solvent can also result in peak broadening.

Q3: I am struggling with low recovery after recrystallization. What can I do to improve my yield?

A3: Low recovery during recrystallization is often a challenge, especially with highly functionalized molecules. The key is to find a solvent system that provides a steep solubility curve – that is, the compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. If you are losing a significant amount of product in the mother liquor, you can try to concentrate the mother liquor and perform a second recrystallization. Alternatively, employing a co-solvent system can sometimes fine-tune the solubility characteristics to improve recovery. Careful control of the cooling rate is also crucial; slow cooling promotes the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of impurities along with your product.

Q4: Can I use flash chromatography to purify this compound?

A4: Yes, flash chromatography can be an effective purification method for this compound and its derivatives.[5][6][7] However, due to the polar nature of the amino acid hydrochloride, a polar stationary phase like silica gel is typically used with a polar mobile phase. A common challenge is the potential for the compound to streak on the column, leading to poor separation. This can often be mitigated by adding a small amount of a competitive amine, like triethylamine, to the eluent to block the active sites on the silica gel. Alternatively, using a reversed-phase column with a suitable aqueous/organic mobile phase can be a good option.

Q5: Is it necessary to convert the hydrochloride salt to the freebase for purification?

A5: Not necessarily. Purification can often be performed on the hydrochloride salt itself, particularly through recrystallization. However, in some cases, converting to the freebase can be advantageous. The free amino acid may have different solubility properties that are more amenable to a particular purification technique. For example, the freebase might be more soluble in organic solvents, facilitating extraction or chromatography. After purification, the freebase can be readily converted back to the hydrochloride salt by treatment with HCl in a suitable solvent.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oily Product After Recrystallization Incomplete drying, presence of low-melting impurities, or use of an inappropriate solvent system.1. Ensure the product is thoroughly dried under high vacuum. 2. Try a different recrystallization solvent or a co-solvent system. 3. Consider a pre-purification step like a solvent wash to remove some impurities.
Persistent Color in the Final Product Presence of colored impurities from the synthesis.1. Treat a solution of the crude product with activated carbon before recrystallization. 2. Consider an additional purification step such as flash chromatography.
Inconsistent Melting Point Presence of impurities or a mixture of the hydrochloride salt and the freebase.1. Re-purify the compound using the methods outlined in this guide. 2. Ensure complete conversion to the hydrochloride salt by treating with a slight excess of HCl.
Poor Separation in Flash Chromatography Inappropriate mobile phase, overloading the column, or strong interaction with the stationary phase.1. Optimize the mobile phase composition using thin-layer chromatography (TLC) first. 2. Reduce the amount of crude material loaded onto the column. 3. Add a small amount of an amine (e.g., triethylamine) to the eluent to reduce tailing on silica gel.
Difficulty Removing Residual Solvents High-boiling point solvents used in the reaction or purification.1. Use a high-vacuum pump for an extended period. 2. Consider a solvent trituration or a re-precipitation from a solvent in which the compound is insoluble but the residual solvent is soluble.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The success of this method relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Begin by screening for a suitable solvent. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, polar protic solvents like ethanol, methanol, or a mixture of ethanol and water are often good starting points.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated carbon (if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Causality Behind Experimental Choices:

  • Minimum amount of hot solvent: Using the minimum amount ensures that the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur.

  • Slow cooling: Slow cooling allows for the formation of larger, more well-defined crystals, which tend to exclude impurities more effectively than the small crystals formed by rapid cooling.

  • Washing with cold solvent: Using cold solvent minimizes the loss of the desired product, as its solubility is lower at colder temperatures.

Protocol 2: Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying charged molecules like amino acids.[8][9] It separates molecules based on their net charge.

Step-by-Step Methodology:

  • Resin Selection and Preparation: Choose a strong cation-exchange resin (e.g., Dowex 50). Prepare the resin by washing it with distilled water, followed by a dilute acid (e.g., 1 M HCl), and then again with distilled water until the eluate is neutral.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of water or a suitable buffer and load it onto the prepared column.

  • Washing: Wash the column with distilled water to remove any unbound impurities.

  • Elution: Elute the bound amino acid using a gradient of a volatile base, such as aqueous ammonia. Start with a low concentration and gradually increase it.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another suitable method to identify the fractions containing the pure product.

  • Removal of Eluent: Combine the pure fractions and remove the volatile eluent (e.g., ammonia) under reduced pressure.

  • Conversion to Hydrochloride Salt: Dissolve the resulting free amino acid in a suitable solvent (e.g., methanol or ethanol) and treat it with a solution of HCl in the same solvent to precipitate the pure hydrochloride salt.

  • Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Causality Behind Experimental Choices:

  • Strong cation-exchange resin: This type of resin is positively charged and will bind the positively charged amino group of the amino acid, allowing neutral and negatively charged impurities to pass through.

  • Elution with a base: The base (ammonia) deprotonates the amino group of the amino acid, neutralizing its charge and causing it to be released from the resin.

  • Volatile eluent: Using a volatile eluent like ammonia simplifies the workup, as it can be easily removed by evaporation.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent IonExchange Ion-Exchange Chromatography Crude->IonExchange Load onto resin PureProduct Pure Product Recrystallization->PureProduct Cool & Filter MotherLiquor Mother Liquor (Contains Impurities) Recrystallization->MotherLiquor IonExchange->PureProduct Elute Unbound Unbound Impurities IonExchange->Unbound Wash

Caption: General purification workflow for this compound.

References

  • CN113264843B - Synthetic method of 3-aminobicyclo [1.1.1 ...
  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides | Request PDF. ResearchGate. [Link]

  • This compound. NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ACS Publications. [Link]

  • Silaboration of [1.1.1]Propellane: A Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. PubMed. [Link]

  • This compound - C6H10ClNO2 | CSSB00000761587. Chemspace. [Link]

  • Accessing functionalised Bicyclo[1.1.1]pentanes via underutilised and novel synthetic pathways for hydrogen gas odorants and bro. Loughborough University Research Repository. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Hydrolysis of Purified Proteins and Peptides. Waters. [Link]

  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo. The University of Liverpool Repository. [Link]

  • This compound | 1172097-47-0. Synthonix. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

  • How to purify amino acids (HCl salt) with dowex resin. ResearchGate. [Link]

  • Separation and Refining of Amino acids. Diaion. [Link]

  • This compound. Molbase. [Link]

  • 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid | C6H9NO2. PubChem. [Link]

  • 1172097-47-0 | this compound. Capot Chemical. [Link]

  • (PDF) Separation and Purification of Amino Acids. ResearchGate. [Link]

  • This compound. Chem-space. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Correction for amino acid loss during acid hydrolysis of a purified protein. PubMed. [Link]pubmed.ncbi.nlm.nih.gov/8302392/)

Sources

Technical Support Center: Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (A-BCP-CA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet synthetically challenging, bioisostere. As a rigid, non-aromatic surrogate for para-substituted phenyl rings, the bicyclo[1.1.1]pentane (BCP) motif offers a powerful strategy to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common pitfalls and optimize the yield of your synthesis.

I. Overall Synthetic Strategy: A Bird's-Eye View

The most robust and scalable pathway to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives begins with the highly strained but synthetically versatile molecule, [1.1.1]propellane. The general sequence involves constructing the BCP core, installing the carboxylic acid and amino functionalities (or their precursors), and subsequent protecting group manipulations.

Synthetic_Workflow cluster_0 BCP Core Formation cluster_1 Functionalization cluster_2 Final Product Propellane [1.1.1]Propellane Diketone BCP Diketone (6) Propellane->Diketone Photochemical Addition Diacid BCP Diacid (1) Diketone->Diacid Haloform Reaction Monoester Monoester (11) Diacid->Monoester Selective Esterification BocAmineAcid N-Boc Protected Amino Acid (12) Monoester->BocAmineAcid Curtius Rearrangement FinalProduct 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic acid BocAmineAcid->FinalProduct Deprotection

Caption: High-level workflow for the synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: Why is the bicyclo[1.1.1]pentane (BCP) scaffold considered a valuable bioisostere?

The BCP scaffold serves as a three-dimensional, non-planar replacement for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] Its rigid structure allows it to maintain the precise exit vectors of substituents, mimicking the geometry of these common motifs. Key advantages include enhanced aqueous solubility, improved metabolic stability by removing sites of oxidative metabolism, and the potential to escape flatland and explore novel chemical space in drug design.[3]

Q2: What is [1.1.1]propellane and what are the primary safety concerns?

[1.1.1]Propellane is a highly strained hydrocarbon containing an "inverted" carbon-carbon bond. This strain makes it exceptionally reactive and the key precursor for accessing the BCP core via strain-release functionalization.[4][5]

  • Safety: Propellane is volatile and can polymerize energetically, especially in the presence of oxygen or radical initiators. It is typically generated in situ or handled as a dilute solution in an inert solvent (e.g., diethyl ether) under an inert atmosphere (Argon or Nitrogen) and stored at low temperatures.[3][6] Never store purified propellane as a neat substance.

Q3: Is it necessary to synthesize bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, or can it be purchased?

While it was once a significant synthetic hurdle, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is now commercially available from several suppliers. However, for large-scale applications, synthesizing it in-house from [1.1.1]propellane is often more cost-effective. The large-scale photochemical synthesis has been well-documented, enabling production at the kilogram scale.[3][7][8]

III. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that can arise during the synthesis, focusing on the critical amination step via Curtius rearrangement.

Focus Area: The Curtius Rearrangement for C-3 Amination

The conversion of the mono-protected BCP dicarboxylic acid to the corresponding amine is the pivotal step in this synthesis. The Curtius rearrangement provides a reliable method for this transformation, proceeding through an acyl azide and an isocyanate intermediate.[3][7][8]

Curtius_Mechanism start R-COOH 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid azide_formation R-CO-N3 Acyl Azide Intermediate start:f0->azide_formation:f0 Acyl Azide Formation isocyanate R-N=C=O Isocyanate Intermediate azide_formation:f0->isocyanate:f0 Rearrangement (-N2) carbamate R-NH-COOBut Boc-Protected Amine isocyanate:f0->carbamate:f0 Nucleophilic Attack reagents1 DPPA, Et3N reagents1->start:f0 reagents2 Heat (Δ) reagents2->azide_formation:f0 reagents3 tBuOH reagents3->isocyanate:f0

Caption: Key stages of the Curtius rearrangement for BCP amination.

Problem 1: Low or no conversion of the carboxylic acid to the acyl azide.

  • Question: I've mixed my starting material (3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid) with diphenylphosphoryl azide (DPPA) and triethylamine (Et3N), but TLC/LCMS analysis shows mostly unreacted starting material. What went wrong?

  • Answer & Analysis:

    • Reagent Quality: DPPA is sensitive to moisture and can degrade over time. Ensure you are using a fresh bottle or a properly stored aliquot. Triethylamine should be distilled and stored over KOH to ensure it is anhydrous. Moisture will hydrolyze the DPPA and quench the reaction.

    • Solvent Purity: The solvent (typically an inert, anhydrous solvent like toluene or t-butanol) must be scrupulously dry. Using a solvent from a freshly opened bottle or one dried over molecular sieves is critical.

    • Activation: The triethylamine serves to deprotonate the carboxylic acid, forming a carboxylate that can then attack the DPPA. Ensure at least 1.2 equivalents of Et3N are used to drive this equilibrium forward.[7][8] The order of addition can also matter; adding the base to the acid before introducing DPPA is standard practice.

Problem 2: The Curtius rearrangement stalls, or I isolate urea byproducts.

  • Question: After forming the acyl azide, I heated the reaction mixture. The reaction is sluggish, and upon workup, I'm finding significant amounts of symmetric urea byproducts instead of my desired Boc-protected amine. How can I improve the yield?

  • Answer & Analysis:

    • Temperature and Reaction Time: The rearrangement of the acyl azide to the isocyanate requires thermal energy. The reaction is typically refluxed in a solvent like toluene or t-butanol (which also acts as the nucleophile) at temperatures between 80-110 °C. A common protocol calls for heating at 85 °C for 24 hours.[7][8] Insufficient heat or time will lead to incomplete reaction.

    • Isocyanate Trapping: The isocyanate intermediate is highly electrophilic. If it is not efficiently trapped by the alcohol (t-butanol), it can react with any ambient moisture to form an unstable carbamic acid, which decarboxylates to a primary amine. This primary amine is nucleophilic and can attack another molecule of the isocyanate, leading to the formation of a urea byproduct. This is a common failure mode.

    • Solvent Choice: Using tert-butanol as both the solvent and the trapping agent is highly effective. It provides a large excess of the nucleophile, ensuring the isocyanate is trapped efficiently to form the desired tert-butyl carbamate (Boc-protected amine).[7][8]

Problem 3: I observe significant formation of the diester during the initial monoesterification step.

  • Question: I'm trying to prepare the monoester starting material from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, but my reaction produces a mixture of monoester, diester, and unreacted diacid that is difficult to separate. How can I improve selectivity?

  • Answer & Analysis:

    • Controlled Stoichiometry: A reliable method involves dissolving the diacid in methanol and adding thionyl chloride (SOCl₂) dropwise.[7][8] Using a controlled amount of SOCl₂ (around 3.0 equivalents) can favor monoesterification. While this may seem like a large excess, it accounts for the reaction stoichiometry and potential side reactions.

    • Purification Strategy: Complete separation of this mixture can be challenging. A practical approach is to perform a silica gel filtration. A solvent system like hexane:methyl tert-butyl ether (1:1) has been shown to effectively separate the desired monoester from the non-polar diester and the highly polar diacid.[7][8]

Yield Optimization Data

The choice of reagents and conditions for the Curtius rearrangement is critical for maximizing yield. Below is a summary of typical conditions reported in the literature.

Starting MaterialAzide-Forming ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
BCP Mono-acid (11)(PhO)₂P(O)N₃ (DPPA)tBuOH8524~80-90% (crude)[8]
BCP Mono-acidSOCl₂, then NaN₃Acetone/H₂O0 to RT4VariableGeneral Method
BCP Mono-acidEthyl Chloroformate, NaN₃Acetone/H₂O02VariableGeneral Method

As demonstrated, the one-pot procedure using DPPA in refluxing tBuOH is highly efficient and avoids the isolation of potentially hazardous acyl azide intermediates.

IV. Detailed Experimental Protocol

Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid (12)

This protocol is adapted from the large-scale synthesis reported by Stepan, A. F., et al. in The Journal of Organic Chemistry.[7][8]

Materials:

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (11) (e.g., 40.0 g, 0.23 mol, 1.0 equiv)

  • tert-Butanol (tBuOH), anhydrous (1 L)

  • Triethylamine (Et₃N), distilled (28.0 g, 0.27 mol, 1.2 equiv)

  • Diphenylphosphoryl azide ((PhO)₂P(O)N₃, DPPA) (70.0 g, 0.25 mol, 1.1 equiv)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (11) (40.0 g, 0.23 mol).

  • Add anhydrous tBuOH (1 L) to dissolve the starting material.

  • Add triethylamine (28.0 g, 0.27 mol) to the solution, followed by the dropwise addition of diphenylphosphoryl azide (70.0 g, 0.25 mol). Caution: DPPA is toxic and potentially explosive upon heating. Handle in a well-ventilated fume hood.

  • Heat the reaction mixture to 85 °C using an oil bath with a thermocouple to monitor the internal temperature.

  • Maintain the temperature at 85 °C and stir for 24 hours. Monitor the reaction progress by TLC or LCMS to confirm the consumption of the starting material.

  • After 24 hours, cool the mixture to room temperature.

  • Remove the solvent (tBuOH) under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (1 L).

  • Transfer the solution to a 2 L separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 400 mL), water (500 mL), and brine (500 mL). This removes acidic impurities and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid (12).

  • The crude product can be purified further by crystallization or column chromatography if necessary, but is often of sufficient purity for the subsequent deprotection or saponification step.

V. References

  • Pätzel, M., Sanktjohanser, M., Doss, A., Henklein, P., & Szeimies, G. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Chemistry – A European Journal, 10(14), 3481-3491. [Link]

  • Chemiolis. (2021, April 27). Making [1.1.1]Propellane [Video]. YouTube. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 8943–8953. [Link]

  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

  • Denmark Group. (2019). History of [1.1.1] Propellanes And Bicyclo [1.1.1] Pentanes. University of Illinois Urbana-Champaign. [Link]

Sources

Stability issues of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with both the theoretical underpinnings and practical, field-tested advice to ensure the integrity of your experiments.

The bicyclo[1.1.1]pentane (BCP) core is a highly sought-after motif in modern drug discovery. It serves as a bioisostere for groups like para-substituted phenyl rings or tert-butyl groups, often improving critical drug-like properties.[1][2] Specifically, incorporating the BCP scaffold can lead to enhanced aqueous solubility, greater metabolic stability, and an escape from the "flatland" of aromatic compounds, offering a superior three-dimensional chemical space.[1][2][3][4] Despite its high strain energy, the BCP cage is remarkably stable.[5] However, like any molecule, its stability in solution is not absolute and is dependent on environmental factors.

This guide will walk you through the most frequently asked questions and provide robust troubleshooting protocols to assess and manage the stability of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid in your experimental setups.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid.

Q1: What are the recommended storage conditions for solid 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid and its hydrochloride salt?

A1: For the solid form, particularly the hydrochloride salt, storage at room temperature in a well-sealed container is generally sufficient.[6] For long-term storage, keeping it in a cool, dry place is recommended. The N-Boc protected version is also stable under recommended storage conditions.[7] While the BCP core itself is thermally robust, minimizing exposure to moisture and light is a standard best practice for all fine chemicals to prevent unforeseen degradation over time.

Q2: How soluble is 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid in common laboratory solvents?

A2: As a zwitterionic amino acid, its solubility is highest in aqueous solutions, particularly under acidic or basic conditions that favor the formation of the cationic or anionic species, respectively. BCP derivatives are often employed to increase aqueous solubility when replacing less soluble motifs like phenyl rings.[2][3][4] Its solubility in organic solvents is generally lower but can be enhanced by derivatization, for example, by esterifying the carboxylic acid or protecting the amine. For specific applications, it is always best to determine solubility empirically in the solvent system of your choice.

Q3: Is the BCP core susceptible to ring-opening under typical experimental conditions?

A3: The BCP core is surprisingly stable despite its high strain. However, the stability of substituted BCPs can be influenced by the nature of the substituents. While thermal degradation is not a common concern under typical laboratory conditions, highly aggressive acidic or basic conditions, or potent nucleophiles/electrophiles, could potentially lead to skeletal rearrangements or degradation. It is crucial to evaluate stability under your specific experimental conditions if they involve harsh reagents.

Q4: Should I be concerned about the stability of the amino and carboxylic acid functional groups?

A4: Yes, these functional groups are the most likely sites of reaction and degradation. The primary amine can react with aldehydes, ketones, and acylating agents present in the solution. The carboxylic acid can undergo esterification in the presence of alcohols and an acid catalyst. At elevated temperatures, decarboxylation could be a potential degradation pathway, although the BCP structure may influence the temperature at which this occurs.

Troubleshooting Guide: Solution Stability Issues

This section provides a structured approach to identifying and resolving stability problems during your experiments.

Issue 1: Inconsistent results or loss of compound potency over time in aqueous solution.

This is a common indicator of compound degradation. The pH of your solution is the most critical factor to investigate.

Causality: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is an amino acid and its charge state is pH-dependent. At very low or high pH, the compound may be more susceptible to specific degradation pathways. For instance, extreme pH combined with elevated temperatures can accelerate hydrolysis of any protecting groups or promote other degradation reactions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting pH-related stability issues.

Experimental Protocol: Preliminary HPLC-Based Stability Study

This protocol is a foundational method for assessing stability in a given solution.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid in your desired solvent (e.g., water, PBS) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into several vials. Keep one vial at 2-8°C as the T=0 reference. Place other vials at the desired experimental temperatures (e.g., room temperature, 40°C).

  • Time Points: At specified time points (e.g., 0, 2, 8, 24, 48 hours), retrieve a vial from each temperature condition.

  • Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from potential degradants.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Issue 2: Suspected degradation under specific stress conditions (e.g., presence of oxidizing agents, exposure to light).

For drug development, understanding a molecule's liabilities is crucial. This requires performing forced degradation studies.[8][9]

Causality: Forced degradation studies intentionally expose the drug substance to harsh conditions to identify potential degradation pathways and products.[8] This helps in developing stable formulations and analytical methods.[8] For 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, the primary amine is a potential site for oxidation.

Troubleshooting Workflow:

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: General Forced Degradation Study

This protocol is adapted from general guidelines for small molecule stability testing.[10][11]

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 8 hours. Take aliquots at different time points, neutralize with 0.1 M NaOH, and dilute for analysis.[11]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. Take aliquots, neutralize with 0.1 M HCl, and dilute.[11]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 12 hours, protected from light.[11]

    • Photolytic Degradation: Expose the solid compound or a solution to light with an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of any degradation products.

  • Target Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or too slow, adjust the stress conditions (e.g., concentration of stressor, temperature, time).

Data Summary Table: Expected Stability Profile

This table summarizes the expected stability of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid based on the chemical nature of the BCP core and its functional groups. This is a predictive guide; empirical testing is required for confirmation.

ConditionStressorExpected StabilityPotential Degradation Pathway
Acidic 0.1 M - 1 M HCl, elevated temp.Moderate to LowPotential for reactions involving the amino group or, under very harsh conditions, ring strain relief.
Basic 0.1 M - 1 M NaOH, elevated temp.ModeratePotential for reactions involving the zwitterionic form.
Oxidative H₂O₂, RTModerate to LowOxidation of the primary amine.
Photolytic UV/Vis lightHighThe saturated BCP core is not a chromophore; degradation is unlikely unless impurities are present.
Thermal Dry heat, >80°CHighThe BCP core is thermally stable. Decarboxylation may occur at very high temperatures.

Conclusion

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is a robust building block that offers significant advantages in medicinal chemistry. Its stability in the solid state is generally excellent. In solution, potential instabilities are primarily linked to its amino and carboxylic acid functional groups and are highly dependent on the pH, temperature, and presence of other reactive species in the matrix. By following the structured troubleshooting and experimental protocols outlined in this guide, researchers can confidently assess the stability of this compound in their specific applications, ensuring the reliability and accuracy of their scientific findings.

References

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (n.d.). Retrieved from PubMed Central (PMC) - NIH website: [Link]

  • A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C-Glycosides. (n.d.). Retrieved from Organic Letters: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). Retrieved from European Medicines Agency website: [Link]

  • Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS, 118(29).
  • Mykhailiuk, P. K. (2021). Difluoro-substituted bicyclo[1.1.
  • Stability Study Guidance Protocol. (n.d.). Retrieved from Scribd: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology, 43(10).
  • Kanazawa, J., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin, 66(11), 1035-1043.
  • Bajaj, S., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4).
  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9395–9404.
  • Bicyclic analgesic compound. (2019).
  • Forced Degradation Studies. (n.d.). Retrieved from Biofidus AG website: [Link]

  • 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride. (n.d.). Retrieved from Chemspace: [Link]

  • This compound. (n.d.). Retrieved from Synthonix: [Link]

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. (2004). European Journal of Organic Chemistry.
  • Levin, M. D., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1564–1577.
  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. (n.d.). Retrieved from PubChem: [Link]

  • Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. (2021).
  • Synthesis of substituted bicyclo[1.1.1]pentane scaffolds. (2021). University of Southampton Research Repository.

Sources

Overcoming solubility problems with bicyclo[1.1.1]pentane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Navigating and Overcoming Solubility Challenges in Drug Discovery

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) derivatives. The BCP motif is a powerful tool in modern medicinal chemistry, often employed as a bioisostere for para-substituted phenyl rings, t-butyl groups, and alkynes to "escape from flatland." This substitution can significantly improve key drug-like properties, including metabolic stability and, most notably, aqueous solubility.

However, the path to a successful drug candidate is rarely straightforward. While BCPs offer a distinct advantage by reducing lipophilicity and disrupting the planar interactions that can lead to poor solubility in aromatic compounds, researchers can still encounter significant solubility hurdles. These challenges often stem from the BCP's rigid, three-dimensional structure, which can promote high crystal lattice energy.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome solubility problems encountered during your experiments. It is structured in a question-and-answer format to directly address the specific issues you may face.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the solubility of BCP derivatives.

Q1: Why are BCPs generally expected to improve solubility compared to a para-substituted phenyl ring?

A: The improvement in solubility is primarily attributed to a reduction in lipophilicity and the disruption of undesirable intermolecular interactions. Here's the causal breakdown:

  • Reduced Lipophilicity: The BCP core is a saturated, sp³-rich scaffold. It contains fewer carbon atoms (5) compared to a phenyl ring (6) or other bioisosteres like bicyclo[2.2.2]octane (BCO) (6) and cubane (8), making it inherently less lipophilic. This generally leads to better aqueous solubility.

  • Disruption of π-π Stacking: Aromatic rings, being flat, can pack efficiently in a crystal lattice and engage in strong π-π stacking interactions. These forces increase the crystal lattice energy, which must be overcome for the compound to dissolve, thus lowering solubility. The rigid, three-dimensional, non-planar structure of the BCP core prevents this type of stacking, often leading to a less stable crystal packing and improved solubility.

  • Improved Physicochemical Profile: The replacement of a phenyl ring with a BCP moiety has been shown in numerous cases, such as with γ-secretase and LpPLA2 inhibitors, to improve the overall physicochemical profile, including a marked increase in aqueous solubility and permeability.

Q2: If BCPs are so beneficial, why can my BCP derivative still have poor solubility?

A: This is a critical issue. While the BCP core itself is favorable, overall molecular solubility is a multifactorial property. Key reasons for poor solubility in BCP derivatives include:

  • High Crystal Lattice Energy: The very rigidity and symmetry of the BCP scaffold can, in some contexts, lead to highly ordered and stable crystal packing. If the intermolecular forces (e.g., hydrogen bonds from other functional groups) are strong, the resulting high lattice energy can make the crystal difficult to dissolve, negating the benefits of reduced lipophilicity.

  • Influence of Other Functional Groups: The substituents attached to the BCP's bridgehead positions play a dominant role. Large, lipophilic, or poorly solvated groups elsewhere in the molecule can easily counteract the solubility-enhancing effect of the BCP core.

  • pH and Ionization: If your BCP derivative contains ionizable functional groups (e.g., carboxylic acids, amines), its solubility will be highly dependent on the pH of the aqueous medium. The neutral form of the compound is typically much less soluble than its ionized (salt) form.

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure for my BCP compound?

A: Understanding this distinction is crucial for interpreting your data correctly.

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when transitioning from a high-concentration organic solvent stock (usually DMSO) to an aqueous buffer. It's a rapid, high-throughput measurement often used in early drug discovery for screening large numbers of compounds. However, it can often overestimate the true solubility because it may reflect the solubility of an amorphous, metastable state before it has time to rearrange into a more stable, less soluble crystalline form.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the dissolved compound is in equilibrium with its most stable solid form (usually crystalline). This measurement is more time-consuming but provides the "gold standard" data needed for later-stage lead optimization and formulation development.

Recommendation: In early discovery, kinetic solubility is useful for quickly flagging potential issues. However, for lead candidates, you must determine the thermodynamic solubility to get a true picture of the compound's properties and to guide formulation efforts. Significant differences between kinetic and thermodynamic values often indicate issues with solid-state stability.

Part 2: Troubleshooting Guide for Common Solubility Issues

This section provides a systematic approach to resolving specific experimental problems.

Q4: My BCP derivative shows poor aqueous solubility in my assay, even though it was designed as a bioisostere of a problematic phenyl compound. What should I investigate first?

A: This is a common and frustrating scenario. A logical diagnostic workflow is essential.

G cluster_0 Troubleshooting Workflow: Poor Aqueous Solubility start Problem: Low Aqueous Solubility of BCP Derivative check_pka Does the molecule have ionizable groups (acid/base)? start->check_pka adjust_ph Action: Measure solubility in buffers at pH values where the compound is ionized (pH = pKa ± 2). Consider salt formation. check_pka->adjust_ph Yes check_solid_state Is the compound highly crystalline? check_pka->check_solid_state No end_node Optimized Solubility adjust_ph->end_node solid_state_solutions Action: Employ formulation strategies (amorphous dispersions, micronization) or structural modifications to disrupt packing. check_solid_state->solid_state_solutions Yes check_lipophilicity Are other substituents on the molecule highly lipophilic? check_solid_state->check_lipophilicity No solid_state_solutions->end_node lipophilicity_solutions Action: Introduce polar functional groups (e.g., -OH, -NH2) or reduce overall lipophilicity (LogP/LogD). check_lipophilicity->lipophilicity_solutions Yes check_lipophilicity->end_node No lipophilicity_solutions->end_node

Caption: Decision workflow for diagnosing and addressing poor aqueous solubility.

Causality and Action Plan:

  • Check for Ionizable Groups: The first step is to assess the acid-base properties of your molecule. A BCP-carboxylic acid, for instance, will be protonated and likely poorly soluble at acidic pH but deprotonated and much more soluble at physiological or basic pH.

    • Action: Determine the pKa of your compound. Measure its thermodynamic solubility across a range of pH values (e.g., pH 2, 6.5, 7.4, 9.0) to generate a pH-solubility profile. For basic or acidic compounds, salt formation is one of the most effective strategies to dramatically increase solubility.

  • Evaluate Solid-State Properties: If your compound is neutral or solubility remains low even at optimal pH, high crystal lattice energy is the next likely culprit. The rigid BCP scaffold can facilitate strong intermolecular interactions.

    • Action: Characterize the solid form using techniques like polarized light microscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC). If you have a highly stable, high-melting-point crystalline solid, consider strategies to disrupt this stability, such as creating an amorphous solid dispersion or reducing particle size through micronization to increase the surface area available for dissolution.

  • Assess Overall Molecular Lipophilicity: The BCP core may be doing its job, but other parts of the molecule could be undermining its effect.

    • Action: Calculate the LogP (cLogP) and measure the LogD of your compound. If these values are high (e.g., LogD > 3), the molecule is still too lipophilic. The solution here lies in medicinal chemistry: introduce polar functional groups or replace other lipophilic regions of the molecule.

Q5: My BCP compound precipitates immediately when I dilute my DMSO stock into aqueous buffer for a bioassay. How can I prevent this?

A: This is a classic kinetic solubility problem, often called "crashing out." The compound is likely soluble in its amorphous state in 100% DMSO but rapidly reorganizes into a less soluble, stable crystalline form upon contact with the aqueous environment.

Troubleshooting Steps:

  • Modify the Assay Protocol:

    • Lower the DMSO Concentration: The most common cause is too high a final concentration of DMSO. Aim for the lowest possible DMSO concentration in your final assay buffer (ideally ≤0.5%).

    • Use Co-solvents: Instead of or in addition to DMSO, consider using other co-solvents like PEG400, ethanol, or propylene glycol, which can sometimes better maintain the compound's solubility in aqueous mixtures.

  • Employ Formulation Strategies:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic parts of your BCP derivative from the aqueous environment and keeping it in solution.

    • Surfactants: Using a small amount of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) below its critical micelle concentration can help solubilize the compound.

  • Prepare a Saturated Aqueous Solution: For critical experiments, prepare a saturated solution of your BCP derivative in the assay buffer, allow it to equilibrate (ideally for 24 hours), and then filter or centrifuge to remove undissolved solid. The resulting supernatant is a true solution that can be used for testing, though its concentration must be accurately determined.

Q6: I am struggling to get reproducible results from my solubility assays. What are the key parameters to control?

A: Lack of reproducibility, especially in kinetic assays, is a known challenge. Consistency requires rigorous control over your experimental protocol.

Key Parameters for Reproducibility:

ParameterWhy It MattersBest Practice
Solid Form Different polymorphs or solvates of a compound can have vastly different solubilities.Always use the same, well-characterized batch of the compound for all related solubility studies. Note whether the material is crystalline or amorphous.
Incubation Time Thermodynamic solubility requires the system to reach equilibrium. Kinetic solubility is highly time-dependent.For thermodynamic assays, incubate for at least 24 hours to ensure equilibrium is reached. For kinetic assays, use a fixed, consistent incubation time (e.g., 2 hours, 24 hours) and always report it with your data.
Temperature Solubility is temperature-dependent.Conduct all experiments in a temperature-controlled environment (e.g., 25°C or 37°C) and report the temperature.
pH of Buffer For ionizable compounds, small shifts in pH can cause large changes in solubility.Prepare buffers carefully and verify the final pH. Ensure the buffer has sufficient capacity to resist pH changes upon addition of the compound.
Agitation Method Inadequate mixing can prevent the system from reaching equilibrium.Use a consistent method of agitation (e.g., orbital shaker, vortexer, stir plate) at a defined speed for all samples.
Analyical Method UV-based methods are fast but can be confounded by impurities. HPLC or LC-MS is more specific.Use a validated, specific analytical method like HPLC-UV or LC-MS/MS to quantify the concentration of the dissolved compound, especially for thermodynamic measurements.

Part 3: Key Experimental Protocols

Here are standardized, step-by-step protocols for assessing the solubility of your BCP derivatives.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening in early discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the BCP compound in 100% DMSO.

  • Assay Plate Preparation: Add 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 15 minutes to pellet any precipitate.

  • Analysis: Carefully transfer an aliquot of the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve prepared in the same PBS/DMSO mixture. The result is the kinetic solubility under these conditions.

Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay

This method is the gold standard for determining equilibrium solubility.

  • Sample Preparation: Add an excess amount of the solid BCP compound (e.g., 1-2 mg, ensuring some solid will remain undissolved) to a glass vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration: Seal the vial tightly and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure the system reaches equilibrium.

  • Phase Separation: After incubation, allow the vial to sit undisturbed for a short period to let the solid settle. Alternatively, centrifuge the vial at high speed.

  • Sampling: Carefully withdraw an aliquot of the supernatant, being sure not to disturb the solid residue. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Analysis: Dilute the filtered supernatant and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method.

  • Self-Validation (Crucial Step): Recover the solid residue from the bottom of the vial and analyze it using polarized light microscopy or XRPD. This confirms that the equilibrium was established with the most stable crystalline form, validating your measurement as true thermodynamic solubility.

G cluster_0 BCP Core and Its Impact on Solubility bcp Rigid, Symmetrical BCP Core packing Potential for Efficient Crystal Packing bcp->packing can lead to lipophilicity Reduced Lipophilicity (sp3-rich) bcp->lipophilicity inherently has pi_stacking No π-π Stacking bcp->pi_stacking prevents lattice_energy High Crystal Lattice Energy (ΔH_lattice) packing->lattice_energy results in solubility Poor Thermodynamic Solubility lattice_energy->solubility is a barrier to improved_solubility Tendency for Improved Solubility lipophilicity->improved_solubility pi_stacking->improved_solubility

Caption: The dual role of the BCP core in influencing solubility.

References

  • PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis.
  • BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • Creative Bioarray. Aqueous Solubility Assays.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Journals.
  • Enamine. Aqueous Solubility Assay.
  • Oprisiu, I., et al. (2013). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Foley, D. J., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Auberson, Y., et al. (2017). Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. ChemMedChem.
  • Foley, D. J., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Bull, J. A., et al. (2014). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters.
  • Richardson, P., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • Dahlet, T., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry.
  • World Health Organization. (2018).
  • Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Mykhailiuk, P. K. (2022). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
  • WuXi AppTec DMPK. (2024).
  • Kerns, E. H., & Di, L. (2003). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry.
  • Ma, X., & Pham, L. N. (2020). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.
  • Ascendia Pharmaceuticals. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Richardson, P., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.
  • Mykhailiuk, P. K. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS.
  • Mykhailiuk, P. K., & Zhemera, A. V. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Alsenz, J., & Kansy, M. (2007). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin.
  • Auberson, Y., et al. (2017). Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres.
  • Chen, F. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing.
  • Kanazawa, J., & Uchiyama, M. (2019). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Mykhailiuk, P. K. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS.
  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Mykhailiuk, P. K., & Zhemera, A. V. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central.
  • Mykhailiuk, P. K., & Zhemera, A. V. (2021).

Technical Support Center: Optimization of Coupling Reactions with 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (3-amino-BCP-1-COOH). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this rigid, non-aromatic bioisostere. The bicyclo[1.1.1]pentane (BCP) scaffold is increasingly utilized in medicinal chemistry as a replacement for phenyl rings or tert-butyl groups to enhance metabolic stability, solubility, and other pharmacokinetic properties.[1][2][3] However, its rigid, three-dimensional structure can present challenges in standard synthetic protocols, particularly in amide bond formation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to successfully incorporate this valuable building block into your molecules.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the handling and reactivity of 3-amino-BCP-1-COOH.

Q1: What are the primary challenges in amide coupling reactions with 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid?

The primary challenge stems from the steric hindrance around both the amine and the carboxylic acid functional groups, which are situated at the bridgehead positions of the rigid BCP core. This steric bulk can significantly slow down the rate of reaction with standard coupling reagents. Additionally, the electron-withdrawing nature of the bicyclic system can reduce the nucleophilicity of the amine, further impeding the reaction.[4]

Q2: Which protecting group is recommended for the amine functionality of 3-amino-BCP-1-COOH during peptide coupling?

Both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are commonly used.[5][6] The choice depends on your overall synthetic strategy:

  • Boc-protected 3-amino-BCP-1-COOH is suitable for solution-phase synthesis and for strategies where the final deprotection is achieved under acidic conditions (e.g., with TFA or HCl).[1][5]

  • Fmoc-protected 3-amino-BCP-1-COOH is the preferred choice for solid-phase peptide synthesis (SPPS), where deprotection is typically carried out under basic conditions (e.g., with piperidine).[6]

Q3: What are the recommended starting points for coupling reagents and conditions?

For sterically hindered couplings involving 3-amino-BCP-1-COOH, more potent coupling reagents are generally required. Good starting points include:

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often effective, especially when paired with a non-nucleophilic base like diisopropylethylamine (DIPEA).[3][4]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent known to be effective for difficult couplings.[4]

It is crucial to carefully optimize the reaction conditions, including temperature, solvent, and stoichiometry.

Q4: How can I improve the solubility of 3-amino-BCP-1-COOH and its derivatives?

The parent amino acid can exhibit zwitterionic character and may have limited solubility in some organic solvents. The hydrochloride salt form often shows improved water solubility.[] For coupling reactions, using polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) is common. If solubility issues persist with the final product, consider strategies like salt formation or incorporation of solubilizing groups elsewhere in the molecule.

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to resolving common problems encountered during coupling reactions with 3-amino-BCP-1-COOH.

Issue 1: Low or No Product Yield

Low or no yield is the most frequent issue and can be attributed to several factors. The following decision tree can guide your troubleshooting process.

low_yield_troubleshooting start Low or No Yield reagent Is the coupling reagent potent enough? start->reagent conditions Are the reaction conditions optimal? reagent->conditions Yes solution1 Switch to a more powerful reagent: HATU, HCTU, or PyBOP. reagent->solution1 No sterics Is steric hindrance from the coupling partner an issue? conditions->sterics Yes solution2 Increase temperature (40-60 °C or microwave). Increase reaction time (monitor by LC-MS). Use a higher concentration. conditions->solution2 No solution3 Consider a less bulky protecting group on the coupling partner. If coupling to another amino acid, ensure its protecting groups are minimal. sterics->solution3 Yes

Caption: Troubleshooting workflow for low reaction yields.

In-depth Explanation:

  • Coupling Reagent Potency: Standard reagents like EDC/HOBt may not be sufficient to activate the carboxylic acid of the BCP moiety or to overcome the low nucleophilicity of the BCP amine.[4] Upgrading to a uronium or phosphonium salt is a logical first step.

  • Reaction Conditions:

    • Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier. Microwave irradiation can be particularly effective in accelerating these sluggish reactions.[4]

    • Time: Due to the slower reaction kinetics, extended reaction times (e.g., 12-24 hours) are often necessary. Progress should be monitored by LC-MS to avoid decomposition.

    • Solvent: Polar aprotic solvents like DMF, NMP, or DMSO are generally preferred to ensure the solubility of all reactants.

  • Steric Hindrance: If the coupling partner is also sterically demanding, the reaction becomes even more challenging. Evaluate the structure of your other reactant and consider if a less hindered analogue or a different synthetic route could be employed.

Issue 2: Presence of Side Products

The formation of side products can complicate purification and reduce the overall yield.

Side Product Plausible Cause Recommended Solution
Racemization/Epimerization If the coupling partner has a chiral center adjacent to the carboxylic acid, racemization can occur, especially with carbodiimides.Use coupling reagents known to suppress racemization, such as those containing HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure. Phosphonium salts like PyAOP are also excellent choices.[4]
Urea Byproduct from Carbodiimides Use of DCC or DIC results in the formation of insoluble dicyclohexylurea or diisopropylurea, which can be difficult to remove completely.Switch to a water-soluble carbodiimide like EDC, which allows for easy removal of the urea byproduct during aqueous workup. Alternatively, for DCC, the urea can often be filtered off as it is insoluble in many organic solvents.[4]
Unreacted Activated Ester The activated ester of the BCP-carboxylic acid may be stable and resistant to nucleophilic attack by the amine.Increase the amount of the amine component (if it is not the limiting reagent) or add a catalytic amount of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine), but be cautious as this can sometimes increase racemization.
Issue 3: Difficulty in Product Purification

The unique properties of the BCP scaffold can sometimes make purification challenging.

Workflow for Purification Optimization:

purification_workflow start Purification Difficulty polarity Is the product polarity close to starting materials? start->polarity byproducts Are reagent byproducts co-eluting? polarity->byproducts No solution1 Optimize chromatography: - Use a different solvent system (e.g., with additives like TFA or NH4OH). - Consider reverse-phase chromatography. polarity->solution1 Yes solution2 Choose a coupling reagent with water-soluble byproducts (e.g., EDC). Perform an aqueous workup to remove water-soluble impurities before chromatography. byproducts->solution2 Yes

Caption: Decision-making process for optimizing purification.

Key Considerations for Purification:

  • Chromatography: Due to the non-aromatic and rigid nature of the BCP core, BCP-containing compounds can have different chromatographic behavior compared to their aromatic counterparts. A thorough screening of solvent systems for thin-layer chromatography (TLC) or LC-MS is recommended to find optimal separation conditions.

  • Aqueous Workup: A well-designed aqueous workup can significantly simplify the subsequent chromatographic purification by removing unreacted reagents and water-soluble byproducts.

  • Crystallization: The rigidity of the BCP scaffold can sometimes promote crystallinity. Attempting to crystallize the final product should be considered as an efficient purification method.

Part 3: Experimental Protocols

The following are detailed, step-by-step protocols for common coupling reactions involving 3-amino-BCP-1-COOH.

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is a robust starting point for coupling Boc-3-amino-BCP-1-COOH with a generic amine (R-NH₂).

Reagents and Materials:

  • Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid

  • Amine (R-NH₂)

  • HATU

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (R-NH₂) (1.1 eq).

  • Add HATU (1.2 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish, warm the mixture to 40-50 °C.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Reagents and Materials:

  • Boc-protected BCP derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Dissolve the Boc-protected BCP derivative in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in EtOAc and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

References

  • Benchchem. (n.d.). 3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid.
  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 8945-8953. [Link]

  • Cymit Química S.L. (n.d.). Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-.
  • BOC Sciences. (n.d.). H2N-BCP-COOH HCl.
  • ResearchGate. (n.d.). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides.
  • ChemScene. (n.d.). 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.
  • TCI Chemicals. (n.d.). 3-[(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic Acid.
  • Mykhailiuk, P. K. (2020). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • PubChem. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid.
  • BLDpharm. (n.d.). 1172097-47-0|3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride.
  • Anderson, E. A., et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society, 139(46), 16532–16535. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Reddit. (2022). amide coupling help.
  • University of Southampton Research Repository. (n.d.). Thesis: Author (Year of Submission) "Full thesis title". Retrieved from University of Southampton Research Repository website.
  • Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. [Link]

  • Chemspace. (n.d.). This compound.
  • Synthonix. (n.d.). This compound.
  • Amazon S3. (n.d.). Direct Deaminative Halogenation at Hindered Tertiary Centers.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • ChemBeast. (n.d.). 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.
  • ResearchGate. (n.d.). 3‐Carboxy‐/3‐Aminobicyclo[1.1.1]pentane‐Derived Sulfonamides and Sulfonyl Fluorides – Advanced Bifunctional Reagents for Organic Synthesis and Drug Discovery.
  • Benchchem. (n.d.). Bicyclo[1.1.1]pentane-1,3-diamine.
  • BirdoTech. (n.d.). 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid.
  • Google Patents. (n.d.). CN113264843B - Synthetic method of 3-aminobicyclo [1.1.1] pentane-1-carboxylic ester derivative.

Sources

Bicyclo[1.1.1]pentane Functionalization: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unique BCP scaffold into their molecules. As a Senior Application Scientist, I've compiled this resource to address the most common and challenging side reactions encountered during the synthesis and functionalization of BCPs. This guide provides in-depth, experience-driven advice to help you troubleshoot your experiments and understand the causality behind these undesired pathways.

The bicyclo[1.1.1]pentane core, a highly strained yet remarkably stable carbocycle, has gained significant attention as a bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes in medicinal chemistry. Its rigid, three-dimensional structure can confer improved physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability. However, the unique bonding and high strain energy (66.6 kcal mol⁻¹) of the BCP core also present considerable synthetic challenges.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the mechanistic underpinnings of common side reactions and provide actionable, field-proven protocols to mitigate them.

Troubleshooting Guides & FAQs

FAQ 1: I'm observing significant oligomerization during the radical addition of my substrate to [1.1.1]propellane. How can I prevent this?

Answer:

This is a very common issue when working with [1.1.1]propellane. Oligomerization occurs when the initially formed bicyclo[1.1.1]pentyl radical intermediate reacts with another molecule of [1.1.1]propellane instead of the intended radical trapping agent. This chain reaction leads to the formation of polymers and oligomers, reducing the yield of your desired 1,3-disubstituted BCP product.

Root Cause Analysis:

The core of the problem lies in the relative rates of two competing reactions:

  • Desired Pathway: The BCP radical is trapped by a suitable reagent (e.g., a hydrogen atom donor or a SOMOphile).

  • Undesired Pathway: The BCP radical adds to another molecule of [1.1.1]propellane, propagating a polymerization chain.

The balance between these two pathways is highly dependent on the concentration of the trapping agent and the stability of the initially formed radical.

Troubleshooting Workflow:

Here is a systematic approach to suppress oligomerization:

Oligomerization_Pathway Initiator Initiator R_radical R_radical Initiator->R_radical Activation (e.g., light, heat) BCP_Radical_1 BCP_Radical_1 R_radical->BCP_Radical_1 + [1.1.1]propellane Desired_Product Desired_Product BCP_Radical_1->Desired_Product + Trapping Agent (e.g., R'-X) BCP_Radical_2 BCP_Radical_2 BCP_Radical_1->BCP_Radical_2 + [1.1.1]propellane Oligomers Oligomers BCP_Radical_2->Oligomers + n [1.1.1]propellane

Caption: Competing pathways in radical functionalization of [1.1.1]propellane.

1. Optimize Reagent Stoichiometry and Addition Rate:

  • [1.1.1]Propellane Concentration: Maintain a low concentration of [1.1.1]propellane relative to your radical precursor and trapping agent. This can be achieved by the slow addition of the propellane solution to the reaction mixture. This ensures that the BCP radical is more likely to encounter a trapping agent molecule before it finds another propellane molecule.

  • Trapping Agent Concentration: Use the trapping agent in excess. For atom transfer radical addition (ATRA) reactions, the halide source should be present in sufficient concentration to efficiently cap the BCP radical.

2. Control the Rate of Radical Generation:

  • Initiator Concentration: The concentration of the radical initiator (e.g., AIBN, triethylborane, photoredox catalyst) is critical. Too high a concentration will generate a large number of radicals simultaneously, increasing the likelihood of oligomerization. Start with a low initiator concentration and optimize as needed.

  • Photoredox Catalysis: When using a photoredox catalyst, the light intensity can be attenuated to control the rate of radical formation. Running the reaction at a lower light intensity can significantly reduce oligomerization.

3. Choose the Right Solvent:

  • Dilution: Running the reaction under more dilute conditions can disfavor the bimolecular oligomerization pathway. Experiment with increasing the solvent volume.

  • Solvent Polarity: The choice of solvent can influence the reactivity of the radical species involved. While less common for radical reactions, it's a parameter to consider during optimization.

ParameterRecommendationRationale
[1.1.1]Propellane Use as the limiting reagent; add slowly.Minimizes the concentration of the propagation agent.
Radical Precursor Use in slight excess (e.g., 1.2-1.5 equiv).Ensures efficient initial radical formation.
Trapping Agent Use in excess (e.g., 2-3 equiv).Increases the probability of the desired termination step.
Initiator Use catalytic amounts (e.g., 0.1-0.2 equiv).Controls the rate of radical generation.
Solvent Use a higher volume for greater dilution.Decreases the frequency of intermolecular reactions.

Preventative Protocol Example (ATRA Reaction):

  • To a flask charged with the alkyl halide (1.5 equiv), the trapping agent (if different, 2.0 equiv), and the photoredox catalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%) in a suitable solvent (e.g., THF, 0.1 M), add the [1.1.1]propellane solution (1.0 equiv) dropwise via syringe pump over several hours.

  • Irradiate the reaction mixture with visible light for the duration of the addition and for a few hours after completion.

  • Monitor the reaction by GC-MS or LC-MS to check for the formation of the desired product and the disappearance of starting materials.

By carefully controlling the reaction kinetics, you can significantly shift the equilibrium away from oligomerization and towards your desired functionalized BCP product.

FAQ 2: My reaction is resulting in ring-opened byproducts. What is causing this fragmentation, and how can I maintain the BCP core integrity?

Answer:

Ring fragmentation is a catastrophic side reaction that indicates the generation of an unstable cationic intermediate at a bridgehead position of the BCP core. The high strain energy of the BCP scaffold makes the bicyclo[1.1.1]pentyl cation exceptionally prone to rapid rearrangement and decomposition.

Root Cause Analysis:

The primary cause of ring opening is the formation of a carbocation on the BCP skeleton. This can happen under several conditions:

  • Strongly Acidic/Electrophilic Conditions: Attempting electrophilic additions or substitutions on the BCP core can generate a transient cation that immediately fragments.

  • Oxidation of Radical Intermediates: In some photoredox catalytic cycles, the BCP radical intermediate can be oxidized to a cation, especially if a strong oxidant is present or if the redox potential of the catalyst is sufficiently high.

  • Solvolysis of BCP Halides: Attempting to perform Sₙ1-type reactions with BCP halides is generally unsuccessful due to the instability of the resulting cation.

The fragmentation typically leads to the formation of exomethylenecyclobutane derivatives or other rearranged products.

Troubleshooting Workflow:

To prevent ring fragmentation, you must avoid reaction conditions that favor the formation of BCP cations.

Ring_Opening_Mechanism cluster_conditions Conditions to Avoid BCP_Derivative Bicyclo[1.1.1]pentane Derivative BCP_Cation Bicyclo[1.1.1]pentyl Cation (Unstable Intermediate) BCP_Derivative->BCP_Cation [H+], Lewis Acid, or Photocatalyst Oxidation Ring_Opened_Product Ring-Opened Byproducts (e.g., Methylenecyclobutanes) BCP_Cation->Ring_Opened_Product Rapid Fragmentation Strong Acids Strong Acids Harsh Electrophiles Harsh Electrophiles Strong Oxidants Strong Oxidants

Caption: Cation-induced fragmentation of the BCP core.

1. Strictly Avoid Protic and Lewis Acids:

  • Unless your BCP substrate is exceptionally robust and lacks any functional groups that can be protonated, avoid acidic conditions.

  • For reactions requiring a Lewis acid, screen for the mildest possible option and use it in stoichiometric or sub-stoichiometric amounts at low temperatures.

2. Scrutinize Your Photoredox Cycle:

  • If you are using photoredox catalysis, ensure your proposed cycle does not involve the oxidation of the BCP radical.

  • Catalyst Choice: Select a photocatalyst with a reduction potential that is sufficient to reduce your radical precursor but not so high that it can readily oxidize the BCP radical intermediate.

  • Quenching Pathway: Favor a reductive quenching cycle where the excited photocatalyst is reduced by a sacrificial electron donor, making it a stronger reductant. This avoids the generation of a strongly oxidizing species.

3. Embrace Radical and Anionic Chemistry:

  • The vast majority of successful BCP functionalization strategies rely on radical or anionic intermediates. [ 7 ] These species are generally stable enough to react without undergoing rearrangement.

  • When designing a new transformation, try to devise a pathway that proceeds through a BCP radical or a BCP organometallic species rather than a cation.

4. Halogen Bond Activation as a Milder Alternative:

  • Recent studies have shown that electrophilic activation of [1.1.1]propellane can be achieved under milder conditions using halogen-bond donors (e.g., N-iodosuccinimide). This strategy avoids the formation of a "free" BCP cation by creating a halogen-bond complex, which is then susceptible to nucleophilic attack. This can be a viable alternative for installing nitrogen and sulfur nucleophiles.

Unfavorable ConditionRecommended AlternativeRationale
Gattermann-Koch formylation Radical carbonylation or use of formyl radical equivalents.Avoids strongly acidic conditions that generate HCO⁺.
Friedel-Crafts acylation Cross-coupling with an acyl-metal reagent.Circumvents the need for strong Lewis acids.
Sₙ1 Solvolysis Sₙ2-type displacement (if possible) or radical-polar crossover.Bypasses the formation of the unstable BCP cation.
Oxidative Photoredox Cycle Reductive quenching cycle or atom transfer catalysis.Prevents oxidation of the key BCP radical intermediate.

By adhering to these principles, you can preserve the integrity of the BCP core and achieve your desired functionalization.

FAQ 3: I am attempting a C-H functionalization on a monosubstituted BCP, but I'm getting a mixture of bridgehead (C1/C3) and bridge (C2/C4/C5) products. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the C-H functionalization of BCPs is a significant challenge due to the presence of two types of C-H bonds: two tertiary bridgehead C-H bonds and three secondary bridge C-H bonds. The relative reactivity of these bonds is highly dependent on the reaction mechanism.

Root Cause Analysis:

The lack of selectivity arises from the small difference in reactivity between the bridgehead and bridge C-H bonds under certain conditions.

  • Radical Abstraction: In radical C-H functionalization, the selectivity is governed by the bond dissociation energies (BDEs) and steric accessibility. While the tertiary C-H bond at the bridgehead is often favored, the three bridge C-H bonds present a statistical advantage.

  • Carbene/Nitrene Insertion: In insertion reactions, selectivity is influenced by both electronic and steric factors. The electron density and the trajectory of approach of the carbene or nitrene play a crucial role.

Troubleshooting Workflow:

Improving regioselectivity requires choosing a method that inherently differentiates between the two positions.

CH_Functionalization_Selectivity cluster_products Reaction Products cluster_methods Selective Methods Monosubstituted_BCP Monosubstituted BCP (R-BCP-H) Bridgehead_Product Bridgehead Functionalization (C1/C3 Position) Monosubstituted_BCP->Bridgehead_Product Directed C-H Insertion (e.g., Rhodium Catalysis) Bridge_Product Bridge Functionalization (C2/C4/C5 Positions) Monosubstituted_BCP->Bridge_Product Directed Radical Abstraction (e.g., HAT Catalysis) Method_A For Bridgehead (C1/C3): - Rhodium-catalyzed C-H insertion Method_B For Bridge (C2/C5): - Directed C-H activation - Hydrogen Atom Transfer (HAT)

Caption: Strategies for regioselective C-H functionalization of BCPs.

1. For Bridgehead (C1/C3) Functionalization:

  • Rhodium-Catalyzed C-H Insertion: This is one of the most reliable methods for selectively functionalizing the bridgehead C-H bond. Davies and coworkers have shown that chiral dirhodium catalysts can mediate the reaction of BCPs with donor/acceptor diazo compounds to forge new C-C bonds exclusively at the tertiary C-H position. [ 3 ] This method is highly selective and can even be performed enantioselectively. [ 5 ]

    • Protocol: In a typical procedure, the BCP substrate is treated with a donor/acceptor diazo compound in the presence of a catalytic amount of a dirhodium complex (e.g., Rh₂(esp)₂ or a chiral variant). The reaction proceeds under mild conditions and generally gives high yields of the bridgehead-functionalized product.

2. For Bridge (C2/C4/C5) Functionalization:

  • Directed C-H Activation: Functionalization of the bridge C-H bonds is notoriously difficult but can be achieved using directing groups. For instance, a substrate bearing a directing group (like a pyridine N-oxide) can undergo palladium-catalyzed C-H activation and subsequent functionalization at the C2 position. This approach requires the installation and later removal of the directing group.

  • Hydrogen Atom Transfer (HAT) Catalysis: Recent advances have shown that HAT catalysis can be used to selectively activate the strong bridge C-H bonds. By using an electrophilic radical (e.g., a nitrogen-centered radical cation) and a suitable HAT catalyst, it is possible to generate a BCP radical at the bridge position, which can then be trapped. This approach has been used for C-H bromination, which provides a handle for further functionalization. [ 14 ]

Desired PositionRecommended MethodKey Features
Bridgehead (C1/C3) Rhodium-catalyzed C-H insertionHigh selectivity, mild conditions, enantioselective variants available. [ 3, 5 ]
Bridge (C2/C4/C5) Directed C-H Activation (e.g., Pd-cat.)Requires directing group, good for specific C2-functionalization.
Bridge (C2/C4/C5) Hydrogen Atom Transfer (HAT) CatalysisGood for installing a halide handle, proceeds via radical mechanism. [ 14 ]

By selecting a method with a mechanism that is inherently biased towards the desired position, you can overcome the challenge of poor regioselectivity in BCP C-H functionalization.

References

  • Wiberg, K. B. (1964). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 86(5), 983-984. [Link]

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: Improving the Properties of a γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Davies, H. M. L., et al. (2017). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. Nature, 551(7682), 609-613. [Link]

  • Davies, H. M. L., & Morton, D. (2021). Guiding principles for site selective and stereoselective C–H functionalization by donor/acceptor carbenes. Nature Reviews Chemistry, 5(5), 335-349. [Link]

  • Gober, V. F., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 60(52), 27177-27182. [Link]

  • Perry, I. B., & MacMillan, D. W. C. (2017). Direct, Enantioselective α-Arylation of Aldehydes via a Multicatalytic Strategy. Journal of the American Chemical Society, 139(35), 12133-12136. [Link]

  • Measom, N. D., Murphy, J. A., & Poole, D. L. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(46), 24754-24769. [Link]

  • Wiberg, K. B., & Waddell, S. T. (1990). Reactions of [1.1.1]propellane. Journal of the American Chemical Society, 112(6), 2194-2216. [Link]

  • Anderson, E. A., et al. (2018). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 140(40), 12792-12796. [Link]

  • Levin, M. D., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(1), 23-42. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9069-9077. [Link]

  • Sanford, M. S., et al. (2025). Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 147(35), 20159-20167. [Link]

  • MacMillan, D. W. C., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 144(37), 16876-16883. [Link]

Handling and storage recommendations for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl

Welcome to the technical support guide for 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (CAS No. 1172097-47-0). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful handling, storage, and application of this unique bicyclo[1.1.1]pentane (BCP) building block. As a rigid, three-dimensional bioisostere for para-substituted phenyl rings, this compound offers significant potential to enhance physicochemical properties such as solubility and metabolic stability in novel chemical entities.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl?

It is the hydrochloride salt of a bifunctional, non-planar scaffold used extensively in medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) core serves as a saturated bioisostere of a 1,4-disubstituted benzene ring or an internal alkyne.[3][4] Its rigid, three-dimensional structure can improve aqueous solubility, enhance metabolic stability, and reduce non-specific binding compared to its aromatic counterparts.[1] It is a key intermediate in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[5]

Q2: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. It can cause skin, eye, and respiratory system irritation. It is harmful if swallowed, inhaled, or in contact with skin. Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. All handling of the solid should be performed in a well-ventilated area or a certified chemical fume hood to avoid dust inhalation.

Q3: Why is the compound supplied as a hydrochloride salt?

The hydrochloride salt form enhances the compound's stability and improves its water solubility compared to the free base form.[6] The amine group is protonated, which protects it from undesired side reactions and atmospheric degradation during storage. For most synthetic applications, such as amide coupling, this proton must be neutralized in situ with a non-nucleophilic base.

Storage and Handling Guide

Proper storage and handling are critical to preserving the integrity and reactivity of this compound. The BCP core is highly strained, and the amino acid functionality is sensitive to environmental conditions.

Q4: What are the optimal storage conditions?

The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to clumping and potential degradation over its shelf life. Adherence to the following storage protocol is crucial for maintaining its quality.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows potential degradation pathways. While stable at room temperature for short periods, long-term storage at elevated temperatures is discouraged.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, preserving the compound's integrity.
Container Tightly Sealed, Original PackagingPrevents moisture ingress and contamination. The compound should be stored in its original, well-sealed container.
Light Protect from LightWhile not acutely light-sensitive, protection from direct light is a best practice for all complex organic molecules to prevent unforeseen photochemical reactions.

Q5: The powder in my bottle appears clumpy. Is it still usable?

Clumping is a strong indicator of moisture absorption due to improper storage. While the compound may still be usable, the exact molar quantity will be difficult to determine without accounting for the absorbed water. For highly sensitive, stoichiometric reactions, it is recommended to either dry a small amount of the material under high vacuum before use or to use a fresh, unopened bottle.

Q6: Why is handling in a fume hood necessary?

Handling in a fume hood is a critical safety measure for two primary reasons:

  • Inhalation Hazard: As a fine powder, it can easily become airborne. Inhaling the dust can cause respiratory irritation.

  • Chemical Purity: The compound is hygroscopic. A fume hood provides a controlled environment with lower ambient moisture compared to an open lab bench, minimizing water absorption during weighing and transfer.


Troubleshooting Common Experimental Issues

Q7: I'm having trouble dissolving the compound. What solvents are recommended?

As a hydrochloride salt, the compound has good solubility in polar protic solvents. However, for reactions, polar aprotic solvents are often preferred.

  • High Solubility: Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO).

  • Moderate to Low Solubility: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF). It is practically insoluble in non-polar solvents like hexanes or toluene.

Troubleshooting Tip: If solubility in your reaction solvent (e.g., DMF or MeCN) is poor, consider creating a concentrated stock solution in DMSO and adding it to the reaction mixture. Be mindful that DMSO can interfere with certain reaction types. Alternatively, gentle warming may improve solubility, but monitor for any signs of degradation.

Q8: My amide coupling reaction has a low yield. What could be the cause?

This is the most common issue encountered. The low yield is almost always related to the acidic proton on the amine, as the compound is an HCl salt.

  • Problem: In a standard amide coupling (e.g., with HATU, HOBt, or EDC), the amine is the nucleophile. As an ammonium salt (R-NH3+ Cl-), the amine is not nucleophilic and cannot participate in the reaction.

  • Solution: You must add at least two equivalents of a non-nucleophilic base.

    • First Equivalent: Neutralizes the HCl salt to liberate the free amine (R-NH2).

    • Second Equivalent: Acts as the base required for the coupling reaction itself, scavenging the proton liberated during amide bond formation.

  • Recommended Bases: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Avoid nucleophilic bases like pyridine or DMAP unless they are intended to be part of the reaction.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution for use in chemical reactions.

Objective: To prepare a 0.1 M stock solution in anhydrous DMF.

Materials:

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Dry glassware (vial with screw cap and septum)

  • Syringes and needles

Procedure:

  • Preparation: Dry the reaction vial in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature in a desiccator.

  • Inerting: Purge the cooled vial with argon or nitrogen for 5 minutes.

  • Weighing: In the fume hood, quickly weigh the required amount of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid HCl (e.g., 16.36 mg for 1 mL of 0.1 M solution) and add it to the inerted vial.

  • Sealing: Immediately seal the vial with the screw cap/septum.

  • Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous DMF to the vial through the septum.

  • Dissolution: Gently swirl or vortex the vial to dissolve the solid. If necessary, the vial can be gently warmed (to ~40 °C) to aid dissolution.

  • Storage: The resulting solution should be stored under an inert atmosphere at 2–8 °C and used promptly. For longer-term storage, flash-freezing in liquid nitrogen and storing at -20 °C or -80 °C is recommended.

Workflow for Successful Application

The following diagram illustrates the critical decision points and workflows for ensuring experimental success with this reagent.

cluster_storage Initial Storage & Handling cluster_reaction Experimental Workflow cluster_troubleshooting Troubleshooting Path storage Receive Compound (CAS: 1172097-47-0) check Inspect: Free-flowing powder? storage->check store Store at 2-8 °C Under Inert Gas (Ar/N2) Protect from Light check->store Yes clumped Powder is Clumpy (Moisture Absorption) check->clumped No weigh Weigh Solid in Fume Hood store->weigh Prepare for Reaction dissolve Dissolve in Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) weigh->dissolve base Add ≥ 2 eq. of Non-Nucleophilic Base (e.g., DIPEA) dissolve->base react Proceed with Reaction (e.g., Amide Coupling) base->react low_yield Low Reaction Yield react->low_yield Unsuccessful dry Action: Dry under high vacuum or use new bottle clumped->dry check_base Verify Base Stoichiometry (Need ≥ 2 equivalents) low_yield->check_base

Caption: Decision tree for handling, storage, and reaction setup.

References

  • National Center for Biotechnology Information. "3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid". PubChem Compound Database, CID=25324661. [Link]

  • Stepan, A. F., et al. "Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: Improving Solubility and Metabolic Stability". Journal of Medicinal Chemistry, 2012.
  • Mykhailiuk, P. K. "Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2‐oxabicyclo[2.1.1]hexane)". Angewandte Chemie International Edition, 2021. [Link]

  • Kaspersen, S. J., et al. "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes". Proceedings of the National Academy of Sciences, 2021. [Link]

  • Mykhailiuk, P. K., et al. "The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light". ChemRxiv, 2023. [Link]

  • Kasatkin, A., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)". The Journal of Organic Chemistry, 2021. [Link]

  • National Analytical Corporation. "this compound". NAC Product Page. [Link]

  • Pelliccia, S., et al. "3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides". Helvetica Chimica Acta, 2004. [Link]

  • Google Patents. "Bicyclic analgesic compound".

Sources

Technical Support Center: Troubleshooting Guide for Incorporating BCP Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the incorporation of bicyclo[1.1.1]pentane (BCP) linkers in Proteolysis Targeting Chimeras (PROTACs). As a rigid and compact scaffold, the BCP linker offers a unique tool to modulate the physicochemical and pharmacological properties of PROTACs. However, its distinct structural characteristics can present specific challenges during synthesis and biological evaluation. This document is designed to address these challenges in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.

I. Synthesis and Purification Challenges

Question 1: I am experiencing low yields in the coupling reaction to incorporate the BCP linker. What are the potential causes and how can I troubleshoot this?

Answer: Low yields during the synthesis of BCP-containing PROTACs are a common hurdle and can often be attributed to the unique steric and electronic properties of the BCP core.

Potential Causes & Troubleshooting Strategies:

  • Steric Hindrance: The rigid, three-dimensional structure of the BCP core can sterically hinder the reactive functional groups, leading to inefficient coupling.

    • Optimization: Consider using more potent coupling reagents such as HATU or COMU, which are known to be effective for sterically demanding couplings. Increasing the reaction temperature or extending the reaction time may also help overcome the activation energy barrier. It's also worth exploring alternative synthetic routes that introduce the BCP moiety earlier in the synthesis of one of the PROTAC arms before the final convergent coupling.

  • Reaction Conditions: Standard coupling conditions may not be optimal for BCP-containing fragments.

    • Optimization: Ensure strictly anhydrous conditions, as moisture can deactivate coupling reagents and hydrolyze activated species. A thorough screening of solvents and bases is recommended. For instance, a more polar aprotic solvent like DMF or NMP might be more effective than dichloromethane.

  • Purity of BCP Building Blocks: Impurities in the BCP linker starting material can interfere with the coupling reaction.

    • Verification: Always ensure the purity of your BCP building blocks using techniques like NMR and LC-MS before proceeding with the coupling step. Several commercial vendors now offer a variety of functionalized BCP linkers.[1][2]

Question 2: My BCP-linked PROTAC is difficult to purify. I'm observing co-eluting impurities or broad peaks during chromatography. What can I do?

Answer: The purification of PROTACs, particularly those with rigid linkers like BCP, can be challenging due to their often high molecular weight and unique solubility profiles.

Troubleshooting Purification:

  • Chromatography Method: Standard silica gel chromatography might not be sufficient.

    • Optimization: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for final PROTAC purification.[3] Experiment with different column phases (e.g., C18, C8) and optimize the gradient elution method. A shallower gradient can often improve the resolution of closely related impurities.

  • Solubility Issues: Poor solubility of the PROTAC in the mobile phase can lead to peak tailing and poor separation.

    • Optimization: Ensure your PROTAC is fully dissolved before injection. You may need to experiment with different solvent systems for both dissolution and the mobile phase. Adding a small amount of an organic acid (like formic acid or TFA) or base (like triethylamine or ammonia) to the mobile phase can improve peak shape for ionizable compounds.

  • Structural Isomers: Depending on the synthetic route, you might be generating diastereomers or regioisomers that are difficult to separate.

    • Characterization: Use high-resolution mass spectrometry and 2D NMR techniques to identify and characterize any isomeric impurities. If isomers are present, you may need to revisit your synthetic strategy to improve stereoselectivity.

II. Physicochemical and Pharmacokinetic Properties

Question 3: My BCP-linked PROTAC has poor aqueous solubility. How can I address this without completely redesigning the warhead and E3 ligase ligand?

Answer: Poor solubility is a frequent challenge with PROTACs due to their high molecular weight and often lipophilic nature.[4] While BCP linkers are introduced to improve properties like metabolic stability, they can sometimes contribute to poor solubility.

Strategies to Improve Solubility:

  • Incorporate Polar Moieties: The linker itself can be modified to enhance solubility.

    • Actionable Advice: If your synthetic strategy allows, consider incorporating polar functional groups or heterocyclic scaffolds, such as piperazine or piperidine, adjacent to the BCP core.[4][5] These additions can increase the overall polarity and hydrogen bonding capacity of the molecule, thereby improving aqueous solubility.

  • Formulation Strategies: For in vitro and in vivo studies, formulation can be a powerful tool.

    • Actionable Advice: Explore the use of co-solvents (e.g., DMSO, PEG400), surfactants, or cyclodextrins to improve the solubility of your compound for biological assays. However, be mindful of potential vehicle effects on your experimental results.

Question 4: I'm concerned about the cell permeability of my BCP-linked PROTAC. How does the rigid BCP linker impact permeability, and how can I assess it?

Answer: Cell permeability is a critical factor for PROTAC efficacy and is often a significant hurdle due to their large size, which places them "beyond the Rule of 5" (bRo5) space.[6][7] The rigid BCP linker can have a profound and sometimes counterintuitive impact on permeability.

Impact of BCP on Permeability:

  • Conformational Rigidity: Unlike flexible PEG or alkyl linkers, the BCP scaffold restricts the conformational flexibility of the PROTAC.[8] This can be advantageous, as it may pre-organize the molecule into a more membrane-permeable conformation, reducing the entropic penalty of membrane crossing.[9] Some studies suggest that linkers that allow for "molecular chameleon" behavior—adopting a folded, less polar shape in a nonpolar environment—can enhance permeability.[9]

  • Reduced Polar Surface Area (PSA): BCP linkers are non-polar and can shield nearby polar groups, potentially reducing the overall topological polar surface area (TPSA) of the PROTAC, a key predictor of cell permeability.[]

Assessing Cell Permeability:

AssayDescriptionKey Considerations
PAMPA (Parallel Artificial Membrane Permeability Assay) A non-cell-based assay that measures passive diffusion across an artificial lipid membrane.Provides a high-throughput initial screen for passive permeability without the confounding effects of active transport.[4]
Caco-2 Permeability Assay A cell-based assay using a monolayer of Caco-2 cells, which mimic the intestinal epithelium.Can assess both passive permeability and the involvement of active efflux transporters like P-glycoprotein (P-gp).[11]
Cellular Target Engagement Assays (e.g., CETSA) Measures the binding of the PROTAC to its intracellular target.Provides indirect but physiologically relevant evidence that the PROTAC is entering the cell and engaging its target.[12]

III. Biological Activity and Ternary Complex Formation

Question 5: My BCP-linked PROTAC shows good binary binding to both the target protein and the E3 ligase, but it fails to induce target degradation in cells. What's the problem?

Answer: This is a classic PROTAC development challenge that almost always points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[13][14] The linker is the most critical component in orchestrating this complex.[15][16]

Troubleshooting Lack of Degradation:

  • Incorrect Linker Length/Geometry: The rigid BCP linker dictates a specific distance and orientation between the warhead and the E3 ligase ligand.

    • Problem: If this geometry is not optimal, it can lead to steric clashes between the two proteins or position them in a way that the lysine residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[14]

    • Solution: A systematic evaluation of linker length and attachment points is necessary. Even though BCP itself is rigid, it can be combined with other short, flexible linkers (e.g., a few PEG units or an alkyl chain) to fine-tune the distance and vector. Computational modeling can also be employed to predict favorable ternary complex conformations and guide linker design.[15][17][18]

  • Negative Cooperativity: The binding of the first protein may be sterically or conformationally hindering the binding of the second protein, a phenomenon known as negative cooperativity.

    • Solution: The goal is to design a linker that promotes positive cooperativity, where the formation of the binary complex with one protein increases the binding affinity for the second. This can be achieved by optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[13]

  • Cellular Factors: Ensure the chosen E3 ligase is expressed at sufficient levels in your cell line of interest.[19]

Experimental Workflow for Diagnosing Ternary Complex Issues

G start No Degradation Observed binary_binding Confirm Binary Binding (SPR, ITC, FP) start->binary_binding ternary_complex Assess Ternary Complex Formation (TR-FRET, AlphaLISA, SPR) binary_binding->ternary_complex If binary binding is good ubiquitination Measure Target Ubiquitination (in vitro Ub assay, IP-Western) ternary_complex->ubiquitination If complex forms redesign Redesign Linker (Length, Attachment Points, Rigidity) ternary_complex->redesign If no/weak complex degradation Confirm Degradation in Cells (Western Blot, MS-Proteomics) ubiquitination->degradation If ubiquitination occurs ubiquitination->redesign If no ubiquitination

Caption: Troubleshooting workflow for PROTACs with no degradation.

Question 6: I'm observing a "hook effect" with my BCP-linked PROTAC. Can linker design help mitigate this?

Answer: The "hook effect," a bell-shaped dose-response curve where degradation efficiency decreases at high PROTAC concentrations, is an inherent characteristic of the PROTAC mechanism.[13][14] It occurs when high concentrations of the PROTAC favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) over the productive ternary complex.[13]

Mitigating the Hook Effect with Linker Design:

  • Enhance Ternary Complex Cooperativity: The most effective way to mitigate the hook effect is to design a linker that promotes high positive cooperativity. A more stable ternary complex will be favored over the binary complexes, shifting the hook effect to higher, often clinically irrelevant, concentrations.[12]

  • Optimize Rigidity: The rigidity of the BCP linker can be an advantage here. By locking the PROTAC in a conformation that is favorable for ternary complex formation, it can disfavor the formation of binary complexes. However, this requires empirical validation. A systematic approach of synthesizing and testing a small library of BCP-containing PROTACs with varied linker compositions and attachment points is the most reliable strategy.

IV. Key Experimental Protocols

Protocol 1: Ternary Complex Formation Assay using TR-FRET

Objective: To quantify the formation of the Target-PROTAC-E3 ligase ternary complex and determine the cooperativity (alpha).

Materials:

  • Purified, tagged Target Protein (e.g., His-tagged)

  • Purified, tagged E3 Ligase Complex (e.g., GST-tagged VHL-ElonginB-ElonginC)

  • Terbium-conjugated anti-His antibody (Donor)

  • Fluorescein-conjugated anti-GST antibody (Acceptor)

  • BCP-linked PROTAC

  • Assay Buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)

Procedure:

  • Prepare Reagents: Serially dilute the PROTAC in assay buffer to create a range of concentrations. Prepare solutions of the target protein and E3 ligase complex at a fixed concentration (typically at or below their Kd for the PROTAC).

  • Assay Plate Setup: In a 384-well microplate, add the target protein, E3 ligase complex, and the serially diluted PROTAC.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the ternary complex to form.

  • Add Antibodies: Add the donor and acceptor antibodies to the wells.

  • Second Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the PROTAC concentration to generate a binding curve. The cooperativity factor (α) can be calculated by comparing the affinity of one protein in the absence and presence of the other.[14]

Protocol 2: Cellular Target Degradation Assay by Western Blot

Objective: To measure the reduction in the level of the target protein in cells after treatment with a BCP-linked PROTAC.

Procedure:

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with a range of concentrations of the BCP-linked PROTAC for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) can be calculated from the dose-response curve.

Workflow for PROTAC Biological Evaluation

G start Synthesized BCP-PROTAC binary_assays Binary Binding Assays (SPR, ITC) start->binary_assays ternary_assays Ternary Complex Assays (TR-FRET, AlphaLISA) binary_assays->ternary_assays cell_perm Permeability & Target Engagement (PAMPA, CETSA) ternary_assays->cell_perm degradation_assays Cellular Degradation Assays (Western Blot, HiBiT) cell_perm->degradation_assays lead_optimization Lead Optimization degradation_assays->lead_optimization If degradation is potent & selective

Caption: General workflow for BCP-PROTAC evaluation.

V. References

  • Dong, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology, 1(3), 139-151.

  • MtoZ Biolabs. (n.d.). PROTAC Assays Service. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: PROTAC Linker Design & Ternary Complex Formation.

  • Abeje, A. A., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.

  • Su, S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(11), 1735-1742.

  • BenchChem. (2025). Technical Support Center: Strategies for Optimizing PROTAC Linker Length for Ternary Complex Formation.

  • Ciulli, A., & Trainor, N. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs. Nature Protocols.

  • BenchChem. (2025). Challenges in PROTAC synthesis and how to overcome them.

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv.

  • Gancia, C., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349.

  • Stepan, A. F., et al. (2016). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 113(32), 8934-8939.

  • Su, S., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(11), 1735-1742.

  • Tummeltshammer, C., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 62(3), 1126-1147.

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 304-309.

  • BenchChem. (2025). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.

  • Testa, A., et al. (2020). Structure based PROTAC linker optimization based on ternary complex structures. Journal of Medicinal Chemistry, 63(16), 8623-8640.

  • Li, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(5), 1877-1891.

  • Foley, D. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(10), 5039-5056.

  • BenchChem. (2025). PROTAC Linker Design and Optimization: A Technical Support Center.

  • Wikipedia. (n.d.). Targeted protein degradation. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to PROTAC Linkers: The Linchpin of Targeted Protein Degradation.

  • ACS Webinars. (2023). Biological Characterization and Development Workflows for Targeted Protein Degradation. Retrieved from [Link]

  • Monti, F., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6549-6562.

  • Zhang, X., et al. (2021). Rational design of CBP‐targeting PROTAC obtained by modeling the ternary complex. Medicinal Research Reviews, 41(5), 2697-2717.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, a key building block in modern medicinal chemistry. As rigid, non-aromatic bioisosteres of para-substituted benzene rings, bicyclo[1.1.1]pentanes (BCPs) offer a pathway to escape the "flatland" of traditional drug design, often improving physicochemical properties like solubility and metabolic stability.[1][2] Understanding the precise spectroscopic signature of functionalized BCPs is paramount for synthesis validation and quality control. This document details the characteristic chemical shifts and coupling patterns, offers a comparative analysis against a related BCP derivative, provides a robust experimental protocol, and explains the causal relationships between the unique strained-cage structure and its NMR spectral output.

Introduction: The Strategic Value of BCPs in Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative motif in drug development. Its rigid, three-dimensional structure serves as an effective mimic of a 1,4-disubstituted phenyl ring, allowing medicinal chemists to replace aromatic moieties in bioactive compounds.[3] This substitution can lead to significant improvements in a drug candidate's profile, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, by eliminating a site of oxidative metabolism.[1] The synthesis of functionalized BCPs, such as 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, often starts from [1.1.1]propellane or bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[2][4][5][6] Accurate and unambiguous structural confirmation is therefore a critical checkpoint, for which NMR spectroscopy is the primary analytical tool.

cluster_0 Bioisosteric Replacement Strategy cluster_1 Resulting Physicochemical Improvements benzene p-Aminobenzoic Acid (Aromatic Precursor) bcp 3-Aminobicyclo[1.1.1]pentane- 1-carboxylic Acid (BCP Analog) benzene->bcp Replaces 'flat' ring with 3D scaffold solubility Increased Solubility bcp->solubility metabolism Improved Metabolic Stability bcp->metabolism patent Novel Chemical Space bcp->patent

Figure 1: The strategic role of BCPs as bioisosteres.

The Unique NMR Signature of the BCP Core

The BCP skeleton is a highly strained cage system. This unique geometry dictates its NMR spectrum. The molecule contains two bridgehead carbons (C1 and C3) and three bridging methylene carbons (C2, C4, C5). The six protons on these bridging carbons are magnetically equivalent due to the molecule's high C₃ᵥ symmetry (when C1 and C3 are identically substituted).

Figure 2: Structure of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid.

¹H NMR Spectral Analysis

In its zwitterionic form in a polar solvent like D₂O, the ¹H NMR spectrum of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is remarkably simple, dominated by a single, sharp peak for the six equivalent methylene protons.

Causality: The molecule's rigid, symmetrical structure ensures that all six "bridge" protons (on C2, C4, and C5) exist in identical chemical environments. They are equidistant from the C1-C3 axis and its substituents. Consequently, they are isochronous and resonate at the same frequency, collapsing into a singlet. The absence of adjacent, non-equivalent protons precludes any observable splitting.

Table 1: Representative ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.45Singlet (s)6H3 x -CH₂- (Bridge)

Note: The amine (-NH₃⁺) and carboxylate protons are typically exchanged with the deuterium in D₂O and are therefore not observed.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The high symmetry reduces the number of expected signals.

Causality:

  • Bridgehead Carbons (C1, C3): These carbons are quaternary and bear the electron-withdrawing carboxylate and ammonium groups. This deshielding effect shifts their resonances significantly downfield compared to an unsubstituted BCP.[7] They appear at distinct chemical shifts due to the different electronic effects of -COO⁻ versus -NH₃⁺.

  • Bridge Carbons (C2, C4, C5): The three methylene bridge carbons are equivalent and appear as a single peak. Their resonance is shifted upfield relative to the bridgehead carbons, consistent with strained aliphatic carbons.[7][8]

Table 2: Representative ¹³C NMR Data (101 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~175.0-C OO⁻ (Carboxylate)
~55.0-C H₂- (Bridge Carbons)
~40.5C -NH₃⁺ (Bridgehead Carbon)
~35.0C -COO⁻ (Bridgehead Carbon)

Comparative Analysis: Highlighting Substituent Effects

To truly understand the spectral data, it is instructive to compare it with a closely related analogue, Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This comparison isolates the effect of replacing a carboxylic acid group with an amine.

Table 3: ¹³C NMR Comparison of BCP Derivatives (DMSO-d₆)

Carbon AtomBCP-1,3-dicarboxylic acid (δ, ppm)[1]3-Amino-BCP-1-carboxylic acid (Predicted δ, ppm)Rationale for Shift
Carboxyl (-C OOH)~170.6~175.0Similar environment.
Bridgehead (C1/C3)~37.2 (Symmetrical)C-NH₃⁺: ~40.5C-COOH: ~35.0The -NH₃⁺ group is slightly less electron-withdrawing than -COOH, causing a small upfield shift for the C-COOH carbon and a distinct downfield shift for the C-NH₃⁺ carbon.
Bridge (-C H₂-)~51.8~55.0The overall electronic environment of the cage changes slightly, leading to a minor downfield shift.

This comparison demonstrates how subtle changes in the substituents at the bridgehead positions produce predictable and interpretable shifts in the ¹³C NMR spectrum, serving as a powerful tool for structural verification.

Experimental Protocol for NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data for zwitterionic small molecules like amino acids.

cluster_workflow NMR Analysis Workflow prep 1. Sample Preparation (5-10 mg in 0.6 mL D₂O) vortex 2. Dissolution (Vortex & Sonicate) prep->vortex transfer 3. Transfer to NMR Tube (Filter if necessary) vortex->transfer instrument 4. Instrument Setup (Lock, Tune, Shim) transfer->instrument acquire 5. Data Acquisition (¹H, ¹³C, DEPT-135) instrument->acquire process 6. Data Processing (FT, Phase, Baseline) acquire->process analyze 7. Spectral Analysis (Integrate, Assign Peaks) process->analyze

Figure 3: Standard workflow for NMR sample analysis.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid directly into a clean, dry vial.

    • Rationale: This concentration (~0.06 M to ~0.12 M) provides an excellent signal-to-noise ratio for a typical 400 MHz spectrometer within a reasonable acquisition time.[9]

  • Solvent Addition: Add 0.6 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

    • Rationale: D₂O is the solvent of choice for polar, zwitterionic amino acids. It readily dissolves the sample and eliminates the large, obscuring signal from water protons that would be present in H₂O.

  • Dissolution: Vortex the vial for 30 seconds. If any solid remains, sonicate the vial for 1-2 minutes until the sample is fully dissolved.

    • Rationale: Complete dissolution is critical for acquiring high-resolution spectra with sharp lines. Inhomogeneity from undissolved solids will degrade the magnetic field shimming and broaden the signals.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the field on the D₂O signal.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical D₂O signal is indicative of good shims.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse proton spectrum with 16-32 scans.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decays (FIDs).

    • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure accurate peak integration.

    • Reference the ¹H spectrum to the residual HDO peak (typically δ 4.79 ppm).

Conclusion: Key Spectroscopic Fingerprints

The NMR analysis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is defined by its structural simplicity and high symmetry. The key identifiers for successful synthesis and purity are:

  • ¹H NMR: A prominent singlet at approximately δ 2.45 ppm integrating to six protons.

  • ¹³C NMR: Four distinct carbon signals corresponding to the carboxylate, the three equivalent bridge methylenes, and the two non-equivalent bridgehead carbons.

This guide provides the foundational data and comparative logic necessary for researchers to confidently identify and characterize this valuable building block, ensuring the integrity of downstream applications in drug discovery and development.

References

  • Time-Resolved Fluorescence Anisotropy of Bicyclo[1.1.1]pentane/Tolane-Based Molecular Rods Included in Tris(o-phenylenedioxy)cyclotriphosphazene (TPP) - PMC. (n.d.).
  • Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. (2024). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 12(01).
  • University of Southampton Research Repository. (n.d.).
  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride | Capot Chemical. (n.d.).
  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere. Org. Lett., 14(12), 3072-3075. (This is a foundational paper, though not directly in the search results, it's critical context).
  • PubChem. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. Retrieved from [Link]

  • Kaszynski, P., & Michl, J. (1988). A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 53(19), 4593-4594. Retrieved from [Link]

  • Szeimies, G., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(3), 493-498. Retrieved from [Link]

  • Kaszynski, P., & Michl, J. (2001). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Journal of the American Chemical Society, 123(15), 3484-3492. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC. PubMed Central. Retrieved from [Link]

  • Request PDF. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. Retrieved from [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2001). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Journal of the American Chemical Society, 123(15), 3484-3492. Retrieved from [Link]

  • In-Cell NMR: Analysis of Protein–Small Molecule Interactions, Metabolic Processes, and Protein Phosphorylation. (2019). PubMed Central. Retrieved from [Link]

  • NMR sample preparation guidelines. (2025). NMR-BIO. Retrieved from [Link]

Sources

Escaping Flatland: A Comparative Guide to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid and Traditional Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Toolkit

For decades, the twenty proteinogenic amino acids have formed the foundational toolkit for peptide-based drug discovery. Their inherent biocompatibility and well-understood chemistries have made them the logical starting point for mimicking natural ligands. However, therapeutics derived from these natural building blocks often face significant pharmacological hurdles, including poor metabolic stability due to proteolytic degradation and limited cell permeability.[1][2][3]

Medicinal chemistry has evolved to address these challenges by "escaping flatland"—a strategic move away from flat, aromatic, and conformationally flexible structures towards three-dimensional, saturated scaffolds.[4][5] A prime exemplar of this evolution is 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (3-ABPA) . This rigid, non-natural amino acid serves as a powerful bioisostere, a molecular mimic, for traditional amino acids and other common motifs like para-substituted phenyl rings.[6][7][8] Its unique bicyclic structure imparts a suite of desirable properties that can dramatically enhance the drug-like potential of peptide-based molecules.

This guide provides an in-depth, objective comparison between 3-ABPA and traditional amino acids, supported by experimental data and detailed protocols, to inform researchers and drug developers on when and how to leverage this innovative building block.

Part 1: Structural and Physicochemical Disparity

The fundamental differences between 3-ABPA and a traditional amino acid, such as Alanine or Phenylalanine, begin at the atomic level. Where a natural amino acid features a flexible backbone centered on the α-carbon, 3-ABPA is built upon a highly constrained bicyclo[1.1.1]pentane (BCP) core. This cage-like structure locks the amine and carboxylic acid functionalities at the bridgehead positions, enforcing a rigid, linear orientation.

cluster_0 Traditional Amino Acid (L-Alanine) cluster_1 3-ABPA a0 H₃N⁺ a1 a0->a1 a2 COO⁻ a1->a2 a3 H a1->a3 a4 CH₃ (Side Chain, R) a1->a4 a_label Conformationally Flexible (Rotation around Cα) b0 H₃N⁺ b1 C b0->b1 b2 CH₂ b1->b2 b3 CH₂ b1->b3 b5 CH₂ b1->b5 b4 C b2->b4 b3->b4 b4->b5 b6 COO⁻ b4->b6 b_label Conformationally Rigid (Locked Bicyclic Core)

Caption: Structural comparison of a traditional amino acid versus 3-ABPA.

This inherent rigidity is the source of 3-ABPA's most significant advantages. The BCP scaffold acts as a non-classical bioisostere for para-substituted phenyl rings, but its saturated, three-dimensional nature fundamentally alters the molecule's physicochemical profile.[6][7]

Table 1: Comparative Physicochemical Properties
PropertyRepresentative Traditional Amino Acid (Phenylalanine)3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (3-ABPA)Rationale for Difference & Implication in Drug Design
Molecular Formula C₉H₁₁NO₂C₆H₉NO₂[9]3-ABPA has a lower carbon count and higher H/C ratio, indicating greater saturation.
Molecular Weight 165.19 g/mol 127.14 g/mol [9]Lower molecular weight is generally favorable for oral bioavailability (Rule of 5).
Aqueous Solubility 2.96 g/100 mLSignificantly Higher (Qualitative)The saturated, non-aromatic BCP core avoids the hydrophobicity of the phenyl ring, leading to marked improvements in solubility.[4][6]
Calculated logP 1.58-3.1[9]A lower logP indicates greater hydrophilicity, correlating with improved solubility and reduced non-specific binding.
Conformational Freedom High (rotatable bonds)Very Low (rigid cage)Rigidity pre-organizes the molecule for target binding, potentially increasing affinity and selectivity.[10]
Metabolic Liability High (Aromatic ring oxidation, peptide bond cleavage)Low (Saturated core, unnatural structure)The BCP core is resistant to CYP450 metabolism, and the unnatural structure resists proteolysis.[6]
Non-Specific Binding Moderate to High (π-π stacking)LowThe absence of an aromatic ring reduces the potential for non-specific hydrophobic and π-π interactions.[6][7]

Part 2: Performance in Drug-Like Properties - A Data-Driven Comparison

The true value of 3-ABPA is realized when it is incorporated into a larger molecule, such as a peptide or a small-molecule drug candidate, in place of a traditional amino acid or phenyl ring. This substitution can profoundly and beneficially alter key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Enhanced Metabolic Stability

Peptides composed of natural L-amino acids are rapidly cleared in vivo by proteases.[3] Various strategies, such as N-methylation or the inclusion of D-amino acids, are employed to combat this.[11] 3-ABPA offers a robust, built-in solution. Its unnatural bicyclic structure is not recognized by proteases, rendering the adjacent peptide bonds resistant to cleavage. Furthermore, when used as a phenyl ring bioisostere, the saturated BCP core is significantly more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, a common metabolic pathway for aromatic compounds.[6]

  • Experimental Insight: In a foundational study, Pfizer researchers replaced a central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety.[4] This single change, while maintaining equipotent enzyme inhibition, significantly improved the compound's metabolic stability and overall pharmacokinetic profile.[4][7]

Improved Solubility and Permeability

A major challenge in drug development is balancing aqueous solubility (for formulation and distribution) with membrane permeability (for absorption). Aromatic rings are hydrophobic and can decrease solubility. Replacing them with the more polar, saturated BCP core has been shown to improve aqueous solubility by over 50-fold in some cases.[12]

Concurrently, and somewhat counter-intuitively, this modification can also enhance passive permeability. While traditional peptides are often too polar to cross cell membranes efficiently, the rigid structure of 3-ABPA can help a peptide adopt a conformation that shields its polar backbone atoms, reducing the energy penalty of entering the lipid bilayer.[13] The BCP-containing γ-secretase inhibitor, for instance, demonstrated a significant improvement in passive permeability compared to its aromatic counterpart.[4]

Reduced Non-Specific Binding

The flat, electron-rich surface of aromatic amino acids like Phenylalanine can engage in undesirable π-π stacking and hydrophobic interactions with off-target proteins, leading to toxicity. The three-dimensional, saturated nature of the BCP core mitigates this risk.[6] This can be quantified using techniques like the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)), where BCP-containing compounds show a greatly reduced tendency for non-specific binding.[6]

Part 3: Experimental Protocols

To facilitate the adoption of 3-ABPA, this section provides validated, high-level protocols for its synthesis, incorporation into peptides, and for assays to compare its performance against traditional amino acid-containing analogues.

Protocol 1: Synthesis of N-Boc-3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid

The synthesis of 3-ABPA derivatives typically starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be generated on a large scale.[14][15] The key transformation is a Curtius rearrangement to install the amine functionality.

A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid B Mono-esterification (e.g., SOCl₂, MeOH) A->B C Carboxylic Acid to Acyl Azide B->C D Curtius Rearrangement (Heat, tBuOH) C->D E N-Boc-3-ABPA Methyl Ester D->E F Saponification (e.g., LiOH) E->F G Final Product: N-Boc-3-ABPA F->G

Caption: Synthetic workflow for N-Boc protected 3-ABPA.

Step-by-Step Methodology:

  • Mono-ester Protection: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is treated with thionyl chloride in methanol to selectively form the mono-methyl ester.[14]

  • Curtius Rearrangement: The remaining free carboxylic acid is converted to an isocyanate via an acyl azide intermediate using diphenyl phosphoryl azide (DPPA). This rearrangement is performed in the presence of tert-butanol, which traps the isocyanate to directly form the Boc-protected amine.[14]

  • Saponification: The methyl ester is hydrolyzed using a base like lithium hydroxide to yield the final N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, ready for peptide synthesis.

  • Causality: The Curtius rearrangement is a reliable method for converting a carboxylic acid to a protected amine with retention of stereochemistry, making it ideal for creating this unnatural amino acid. The Boc protecting group is standard for subsequent solid-phase peptide synthesis.[16]

Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc- or Boc-protected 3-ABPA can be incorporated into a growing peptide chain using standard, automated SPPS protocols.[12]

start Resin-Bound Peptide (with free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: 1. Fmoc-3-ABPA 2. Activator (HBTU/HATU) 3. Base (DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat

Caption: SPPS cycle for incorporating Fmoc-3-ABPA.

Step-by-Step Methodology:

  • Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.

  • Activation: In a separate vessel, dissolve Fmoc-3-ABPA (or the corresponding Boc-protected version) with an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated 3-ABPA solution to the resin and allow it to react for 1-2 hours to form the new peptide bond.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

  • Causality: This process is identical to the incorporation of any standard amino acid. The protected 3-ABPA acts as a direct, plug-and-play substitute, requiring no special modifications to established synthesis workflows.

Protocol 3: Comparative Assay - In Vitro Metabolic Stability

This assay compares the degradation rate of a peptide containing a traditional amino acid versus its 3-ABPA analogue in the presence of liver enzymes.

Step-by-Step Methodology:

  • Preparation: Prepare solutions of human liver microsomes (HLM) and a NADPH regenerating system in phosphate buffer.

  • Incubation: Add the test peptide (Peptide-A, traditional; Peptide-B, with 3-ABPA) to the HLM solution to a final concentration of 1 µM.

  • Initiation: Start the reaction by adding the NADPH regenerating system. Incubate at 37°C.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining.

  • Calculation: Plot the natural log of the percentage of parent peptide remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

  • Causality: Liver microsomes contain a high concentration of CYP450 enzymes responsible for Phase I metabolism.[17] A longer half-life in this assay is a strong indicator of improved metabolic stability in vivo.[18][19]

Conclusion: A Strategic Tool for Modern Drug Discovery

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is more than just a novel chemical curiosity; it is a validated, strategic tool for overcoming long-standing challenges in drug development. By replacing conformationally flexible and metabolically liable amino acids or aromatic rings, researchers can systematically improve the pharmacokinetic profile of their lead compounds.

The incorporation of 3-ABPA has been demonstrated to confer:

  • Exceptional Metabolic Stability: Resistance to both proteolytic and oxidative degradation.[6]

  • Enhanced Aqueous Solubility: By replacing hydrophobic aromatic rings.[4][12]

  • Improved Cell Permeability: Through conformational rigidity and favorable physicochemical properties.[4]

  • Reduced Non-Specific Binding: By eliminating problematic π-π interactions.[6][7]

  • Favorable Conformational Rigidity: Pre-organizing ligands for high-affinity target engagement.[10]

While the synthesis of 3-ABPA is more complex and costly than that of natural amino acids, its ability to rescue promising compounds from poor drug-like properties provides a compelling return on investment.[20] As the drive to explore chemical space beyond "flatland" continues, 3-ABPA stands out as a premier building block for creating the next generation of safer and more effective therapeutics.

References

  • Yin, W. et al. (2024, September 20). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Chinese Journal of Chemistry. Available from: [Link]

  • Kwon, Y. & Kodadek, T. (n.d.). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Journal of the American Chemical Society. Available from: [Link]

  • Suga, K. et al. (2017). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Lee, B. et al. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Combinatorial Science. Available from: [Link]

  • Stamford, A. W. et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • Kasprzyk, P. G. et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry. Available from: [Link]

  • Ripenko, V. et al. (2021, June 24). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. PubChem Compound Database. Available from: [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. Available from: [Link]

  • ResearchGate. (n.d.). Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and materials settings. Available from: [Link]

  • Google Patents. (n.d.). CN113264843B - Synthetic method of 3-aminobicyclo [1.1.1] pentane-1-carboxylate.
  • Stepan, A. F. et al. (2016). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Sang, P. et al. (2019). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules. Available from: [Link]

  • Semantic Scholar. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]

  • Evans, B. J. et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available from: [Link]

  • Vorherr, T. et al. (2020). On the importance of metabolic stability to achieve high oral exposures for cyclic peptides. American Journal of Medicinal Chemistry. Available from: [Link]

  • Nagase, Y. et al. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Metabolic stability of the peptides. Available from: [Link]

  • Evans, B. J. et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available from: [Link]

  • D'Andrea, P. & De Simone, C. (2007). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Current Organic Synthesis. Available from: [Link]

  • Synthonix. (n.d.). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride. Available from: [Link]

  • Chemwish. (n.d.). 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. PubChem Compound Database. Available from: [Link]

Sources

The Ascendance of a Three-Dimensional Bioisostere: A Comparative Guide to Bicyclo[1.1.1]pentane vs. the Phenyl Ring in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a critical lever in the optimization of drug candidates. For decades, the phenyl ring has been a ubiquitous cornerstone in pharmaceutical design, present in approximately 45% of approved drugs.[1] Its rigid structure and ability to engage in various intermolecular interactions have made it a reliable scaffold. However, the very properties that make it attractive—its planarity and aromaticity—often introduce liabilities such as poor solubility, susceptibility to oxidative metabolism, and potential for off-target interactions due to high lipophilicity.[2]

This has catalyzed a movement to "escape from flatland," a paradigm shift championing the incorporation of three-dimensional, saturated motifs to improve the physicochemical and pharmacokinetic profiles of drug candidates.[2][3] Among the rising stars in this new dimension of drug design is bicyclo[1.1.1]pentane (BCP), a strained, cage-like hydrocarbon that has emerged as a highly effective bioisostere for the para-substituted phenyl ring.[4][5]

This guide provides an in-depth, objective comparison of the BCP moiety and the phenyl ring, grounded in experimental data, to inform and empower researchers in their bioisosteric replacement strategies. We will delve into the causal relationships behind the observed property improvements and provide validated experimental protocols for the synthesis and evaluation of these promising scaffolds.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental differences in the geometry and electronic nature of the planar, aromatic phenyl ring and the rigid, three-dimensional BCP scaffold translate into significant divergences in their physicochemical properties. The replacement of a phenyl ring with a BCP moiety is not merely a substitution but a strategic maneuver to enhance a molecule's "drug-likeness."[6]

Table 1: Comparative Physicochemical Data of Phenyl vs. BCP Analogues

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceRationale for Change
Potency (pIC50) Varies (e.g., 10.2 for Darapladib)[7]Often maintained or slightly reduced (e.g., 9.4 for BCP-Darapladib)[7]Case-dependentBCP effectively mimics the exit vectors of a para-substituted phenyl ring, preserving key interactions with the target protein.[1][4]
Kinetic Solubility (μM) Often low (e.g., 8 μM for Darapladib)[7][8]Significantly increased (e.g., 74 μM for BCP-Darapladib)[7][8]~9-fold increase[7][8]The non-planar, saturated nature of BCP disrupts crystal packing and reduces the entropic penalty of solvation, leading to improved aqueous solubility.[6][9]
ChromLogD7.4 High (e.g., 6.3 for Darapladib)[7]Can be higher or lower depending on the overall molecular context (e.g., 7.0 for BCP-Darapladib)[7]VariableBCP is less lipophilic than a phenyl ring on a standalone basis, but the overall molecular lipophilicity is context-dependent.[10]
Metabolic Stability (t1/2 in HLM) Susceptible to oxidation (e.g., lower t1/2)[1][6]Generally increased (e.g., higher t1/2)[1][6]Improved stabilityThe sp3-hybridized carbons of BCP are less prone to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich aromatic phenyl ring.[1]
Non-specific Binding (CHI(IAM)) Higher tendency[1][9]Markedly decreased[1][9]Reduced non-specific bindingThe reduced lipophilicity and different surface characteristics of BCP-containing compounds lead to weaker interactions with off-target biomolecules.[1][9]
Permeability (AMP, nm/s) Variable (e.g., 230 nm/s for Darapladib)[7]Often improved (e.g., 705 nm/s for BCP-Darapladib)[7]~3-fold increase[7]The three-dimensional structure of BCP can lead to improved passive permeability across biological membranes.[10]

Data compiled from multiple sources, with Darapladib and its BCP analogue used as a representative example. HLM: Human Liver Microsomes; ChromLogD7.4: Chromatographic LogD at pH 7.4; CHI(IAM): Chromatographic Hydrophobicity Index on Immobilized Artificial Membranes; AMP: Artificial Membrane Permeability.

The Strategic Rationale for Bioisosteric Replacement

The decision to replace a phenyl ring with a BCP moiety is a hypothesis-driven approach aimed at systematically improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following diagram illustrates the logical workflow and the anticipated outcomes of this strategy.

cluster_0 Problem Identification cluster_1 Hypothesis & Strategy cluster_2 Execution cluster_3 Validation & Outcome Lead Compound Phenyl-Containing Lead Compound (Poor Solubility, High Lipophilicity, Metabolic Instability, Non-specific Binding) Strategy Bioisosteric Replacement: Replace Phenyl with Bicyclo[1.1.1]pentane Lead Compound->Strategy Synthesis Synthesis of BCP-Containing Analogue Strategy->Synthesis Characterization Characterization of Physicochemical and Pharmacological Properties Synthesis->Characterization Improved Properties Increased Solubility Improved Permeability Enhanced Metabolic Stability Reduced Non-specific Binding Characterization->Improved Properties Desired Outcome Optimized Drug Candidate with Improved Developability Profile Improved Properties->Desired Outcome cluster_phenyl Phenyl Ring Metabolism cluster_bcp BCP Metabolism phenyl Phenyl-Containing Drug epoxide Arene Epoxide (Reactive Intermediate) phenyl->epoxide CYP450 Oxidation phenol Phenolic Metabolite epoxide->phenol Epoxide Hydrolase conjugates Glucuronide/Sulfate Conjugates (Excretion) phenol->conjugates Phase II Conjugation bcp BCP-Containing Drug hydroxylated_bcp Hydroxylated BCP (Minor Metabolite) bcp->hydroxylated_bcp CYP450 Oxidation (Significantly Slower) excretion Direct Excretion (Often Unchanged) bcp->excretion

Caption: Comparative metabolic pathways of phenyl and BCP moieties.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative BCP analogue and the key assays used for its characterization.

Synthesis of a 1,3-Disubstituted BCP Analogue

The synthesis of 1,3-disubstituted BCPs is most commonly achieved through the ring-opening of [1.1.1]propellane, a highly strained precursor. [9][11]The following is a representative protocol for a visible light-induced, three-component radical addition to [1.1.1]propellane. [11] Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the alkene (1.5 equiv.), alkyl iodide (1.5 equiv.), and a photocatalyst such as 4CzIPN (2.5 mol%).

  • Addition of Propellane: To the mixture, add a solution of [1.1.1]propellane in a suitable solvent (e.g., 0.2 M in Et2O/cyclohexane, 1.0 equiv.).

  • Dilution: Dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane) to achieve the desired concentration (e.g., ~0.1 M).

  • Photocatalysis: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted BCP derivative.

Kinetic Solubility Assay

This assay provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, which is highly relevant for early-stage drug discovery. [12][13] Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration.

  • Incubation: Seal the plate and incubate with agitation at room temperature for a defined period (e.g., 2 hours).

  • Filtration: After incubation, filter the solutions through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve. [14]

Microsomal Stability Assay

This in vitro assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes. [1][15] Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse, at a final concentration of 0.5 mg/mL protein) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound (from a DMSO stock) to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration ~1 mM).

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). [15]

Conclusion

The strategic replacement of the phenyl ring with bicyclo[1.1.1]pentane represents a powerful and validated approach in modern drug discovery to mitigate common liabilities associated with aromatic scaffolds. The compelling body of experimental evidence demonstrates that this bioisosteric substitution can lead to significant improvements in aqueous solubility, metabolic stability, and permeability, while often maintaining the desired biological activity. As synthetic methodologies for accessing diverse BCP-containing building blocks continue to advance, the application of this three-dimensional scaffold is poised to expand, offering medicinal chemists a valuable tool to navigate the complexities of drug design and deliver safer, more effective medicines.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Fang, Z., Xu, Q., Lu, X., Wan, N., & Yang, W. L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Revie, R. I., Ragus, J., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
  • Briard, E., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Shen, Z. A., Zhang, M., & Lu, Y. (2024). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Retrieved from [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Retrieved from [Link]

  • Auberson, Y. P., et al. (2017). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ChemMedChem.
  • Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Retrieved from [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Retrieved from [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PubMed Central. Retrieved from [Link]

  • Li, H., Gao, Y., & Ma, J. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry. Retrieved from [Link]

  • Anderson, E. A., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed. Retrieved from [Link]

  • Request PDF. (n.d.). Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. Retrieved from [Link]

Sources

Conformational analysis of peptides containing 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic Acid in Peptide Design

In the landscape of modern drug discovery, the rational design of peptides with predictable and stable three-dimensional structures is paramount. The inherent flexibility of many natural peptides often leads to poor metabolic stability and reduced binding affinity to their biological targets. To overcome these limitations, medicinal chemists have increasingly turned to conformationally constrained amino acid analogues. Among these, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (ABCP) has emerged as a powerful tool for imparting rigidity to peptide backbones. This guide provides an in-depth comparative analysis of the conformational effects of incorporating ABCP into peptides, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

The Unique Structural Scaffold of ABCP

3-aminobicyclo[1.1.1]pentane-1-carboxylic acid is a non-natural amino acid built upon the highly strained and rigid bicyclo[1.1.1]pentane (BCP) cage. This unique architecture serves as a bioisostere for para-substituted benzene rings, alkynes, and tert-butyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2] When incorporated into a peptide chain, the BCP scaffold acts as a rigid spacer, severely restricting the rotational freedom around the peptide backbone.

cluster_workflow Conformational Analysis Workflow start Peptide Synthesis nmr NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray md Molecular Dynamics start->md structure 3D Structure Determination nmr->structure xray->structure md->structure

Sources

A Comparative Crystallographic Guide to 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is perpetual. Among the most promising of these are the bicyclo[1.1.1]pentanes (BCPs), which have emerged as valuable bioisosteres for aromatic rings and tert-butyl groups. Their rigid, three-dimensional structure can lead to improved metabolic stability, enhanced solubility, and better target engagement. This guide provides an in-depth comparative analysis of the X-ray crystal structures of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (ABCPCA) derivatives, offering insights into their solid-state conformation and packing, and comparing them with other constrained bicyclic and polycyclic analogues.

The Bicyclo[1.1.1]pentane Core: A Paradigm of Rigidity and Vectorial Projection

The bicyclo[1.1.1]pentane cage is a highly strained yet remarkably stable entity. Its defining feature is the quasilinear arrangement of substituents at the 1 and 3 positions, providing a unique vectorial projection of functionality that is highly sought after in rational drug design. This rigid scaffold allows for precise positioning of pharmacophoric elements, minimizing the entropic penalty upon binding to a biological target. 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, as a constrained amino acid, represents a particularly interesting building block for introducing this rigid motif into peptides and small molecule drugs.

Comparative Analysis of ABCPCA Derivative Crystal Structures

To date, the publicly available crystal structures of ABCPCA derivatives are primarily of N-protected forms. A detailed comparison of the key structural parameters of two representative examples, N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid and 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, reveals the influence of the protecting group on the solid-state conformation.

It is noteworthy that a search of the Cambridge Structural Database and the current literature did not yield publicly available crystal structures for the parent 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid or its hydrochloride salt. The zwitterionic nature of the unprotected amino acid likely presents unique crystallization challenges. The availability of these structures would provide a crucial baseline for understanding the conformational effects of N-functionalization.

ParameterN-Boc-ABCPCA[1]3-Cbz-bicyclo[1.1.1]pentane-1-carboxylic acid
CSD Refcode QQQASV01Not available in CSD, data from publication
Interbridgehead Distance (Å) 1.852(2)Data not specified in available resources
C1-C3 Axis to Carboxyl Plane Angle (°) Nearly in plane with a cage triangleData not specified in available resources
Hydrogen Bonding Motif Infinite corrugated molecular chains via N-H···O and O-H···O interactionsHead-to-head carboxylic acid dimer formation
Key Torsion Angles (°) Data not specified in available resourcesData not specified in available resources

Table 1: Comparison of key crystallographic parameters of N-protected ABCPCA derivatives.

The N-Boc derivative exhibits a crystal packing dominated by hydrogen-bonded chains, a common motif for N-protected amino acids. In contrast, the Cbz-protected analogue forms discrete head-to-head carboxylic acid dimers. This highlights how the nature of the N-substituent can significantly influence the supramolecular assembly in the solid state. The interbridgehead distance in the N-Boc derivative is a key parameter defining the geometry of the BCP cage.

Broader Context: ABCPCA Derivatives vs. Other Constrained Scaffolds

To fully appreciate the unique structural aspects of ABCPCA derivatives, it is instructive to compare them with other classes of constrained bicyclic and polycyclic amino acids and carboxylic acids. Bicyclo[2.1.1]hexane and cubane derivatives are two such classes that have garnered interest in medicinal chemistry.

ScaffoldKey Structural FeaturesRepresentative CompoundInter-functional Group Distance (approx. Å)
Bicyclo[1.1.1]pentane Linear, rigid, defined vector between C1 and C3.3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid~1.85
Bicyclo[2.1.1]hexane Less strained than BCP, non-linear arrangement of bridgehead substituents.2-Amino-bicyclo[2.1.1]hexane-2,5-dicarboxylic acidVariable, non-linear
Cubane Highly symmetric, rigid, polycyclic cage.Cubane-1,4-dicarboxylic acid~2.6 (across the cube)

Table 2: Comparison of ABCPCA with alternative constrained scaffolds.

This comparison underscores the unique linear trajectory of the functional groups in ABCPCA, a feature not replicated in the other bicyclic and polycyclic systems. This has profound implications for its use as a para-substituted phenyl ring bioisostere.

Experimental Protocols

Synthesis and Crystallization of N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic Acid

Rationale: The synthesis of the N-Boc protected derivative is crucial for subsequent applications in peptide synthesis and for obtaining high-quality crystals for X-ray diffraction. The Boc group enhances solubility in organic solvents, facilitating purification and crystallization.

Step-by-Step Protocol:

  • Synthesis: The synthesis of N-Boc-3-aminobicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various published routes, often starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A common method involves a Curtius rearrangement of a mono-esterified dicarboxylic acid to introduce the amine functionality, followed by protection with di-tert-butyl dicarbonate (Boc)₂O.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Crystallization:

    • Dissolve the purified product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

    • Slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

X-ray Diffraction Data Collection and Structure Refinement

Rationale: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. The following is a generalized protocol adaptable for most modern diffractometers.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection:

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • The diffractometer (e.g., equipped with a Mo or Cu X-ray source and a CCD or CMOS detector) is used to collect a series of diffraction images as the crystal is rotated.

    • A complete dataset is collected by rotating the crystal through a specific angular range.

  • Data Processing:

    • The collected images are indexed to determine the unit cell parameters and space group.

    • The intensities of the diffraction spots are integrated and scaled.

  • Structure Solution and Refinement:

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Visualizing the Workflow and Structural Relationships

To better illustrate the experimental process and the structural comparisons, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of ABCPCA Derivative purification Column Chromatography synthesis->purification dissolution Dissolution in Hot Solvent purification->dissolution addition Addition of Anti-solvent dissolution->addition cooling Slow Cooling addition->cooling filtration Crystal Filtration & Drying cooling->filtration mounting Crystal Mounting filtration->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing refinement Structure Solution & Refinement processing->refinement

Caption: Experimental workflow for obtaining the X-ray crystal structure of an ABCPCA derivative.

structural_comparison cluster_derivatives ABCPCA Derivatives cluster_alternatives Alternative Scaffolds ABCPCA 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid (ABCPCA) Key Features: - Linear scaffold - Rigid conformation - Precise vector for substituents Boc_ABCPCA N-Boc-ABCPCA - Interchain H-bonding ABCPCA->Boc_ABCPCA N-protection Cbz_ABCPCA N-Cbz-ABCPCA - Dimeric H-bonding ABCPCA->Cbz_ABCPCA N-protection BCH Bicyclo[2.1.1]hexane Amino Acid - Non-linear - Less strained ABCPCA->BCH Comparison Cubane Cubane Carboxylic Acid - Symmetric cage - Larger inter-functional distance ABCPCA->Cubane Comparison

Caption: Logical relationship and comparison of ABCPCA derivatives and alternative scaffolds.

Conclusion and Future Directions

The X-ray crystal structures of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives provide invaluable insights into the solid-state behavior of this important class of constrained amino acids. The rigid BCP core enforces a unique linear geometry that is largely preserved upon N-functionalization, although the nature of the substituent dictates the supramolecular assembly through different hydrogen bonding motifs. When compared to other bicyclic and polycyclic scaffolds, the advantages of the BCP core as a para-phenyl bioisostere become even more apparent.

A critical next step for the field will be the successful crystallization and structure determination of the parent zwitterionic 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid and its simple salts. This will provide a crucial benchmark for computational studies and a deeper understanding of the intrinsic conformational preferences of this unique and valuable building block in drug discovery.

References

  • Luger, P., Weber, M., Szeimies, G., & Pätzel, M. (2000). 3-(tert-Butyloxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 56(9), 1170-1172. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Stability of β-Caryophyllene (BCP) and Related Sesquiterpenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of a lead compound is a cornerstone of preclinical assessment. This guide provides an in-depth comparison of the in vitro stability of β-caryophyllene (BCP), a promising natural bicyclic sesquiterpene, against relevant benchmarks.[1][2] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

β-Caryophyllene is a dietary cannabinoid and a selective full agonist of the peripheral cannabinoid receptor (CB2), exhibiting potent anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3] However, its therapeutic application is challenged by high lipophilicity and low stability in aqueous environments, making a thorough in vitro stability assessment critical for its development.[2][4]

The Importance of In Vitro Stability in Drug Discovery

In vitro stability assays are fundamental to the drug discovery process. They serve as an early warning system, identifying compounds that are likely to fail in vivo due to rapid degradation.[5][6] Poor stability can lead to:

  • Rapid Clearance and Short Half-Life: Unstable compounds are quickly eliminated from the body, resulting in poor efficacy.[5][7]

  • Misleading In Vitro Data: Degradation in assay media can complicate the interpretation of other essential data, such as plasma protein binding.[5]

  • Ambiguous Pharmacokinetic (PK) Profiles: Continued degradation of a compound after blood sampling can make PK data unreliable.[7]

The three pillars of early-stage stability assessment—plasma, microsomal, and pH stability—provide a comprehensive picture of a compound's intrinsic vulnerabilities.[8][9]

Comparative Stability Assessment: Key Assays & Methodologies

To provide a practical comparison, we will evaluate the stability of β-Caryophyllene (BCP) alongside two control compounds:

  • Verapamil: A known stable compound, often used as a negative control in stability assays.

  • Propantheline: A compound containing an ester group, known to be susceptible to hydrolysis by plasma esterases, serving as a positive control for degradation.

Plasma Stability Assay

Scientific Rationale: This assay determines a compound's susceptibility to degradation by enzymes present in blood plasma, such as hydrolases and esterases.[7] Compounds with functional groups like esters or amides are particularly vulnerable.[5][6] Assessing plasma stability is crucial for predicting in vivo performance and ensuring the integrity of samples during pharmacokinetic studies.[5][7]

Experimental Workflow Diagram:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis P1 Prepare 10 mM stock of BCP & Controls in DMSO P2 Dilute stock to 1 µM working solution in plasma (Human, Rat) P1->P2 Spiking I1 Incubate plate with gentle agitation P2->I1 I2 Withdraw aliquots at time points: 0, 15, 30, 60, 120 min A1 Terminate reaction with cold Acetonitrile + Internal Standard I2->A1 Quenching A2 Centrifuge to precipitate proteins A1->A2 A3 Analyze supernatant by LC-MS/MS A2->A3 A4 Calculate % Remaining & Half-Life (t½) A3->A4

Caption: Workflow for the in vitro plasma stability assay.

Detailed Experimental Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of BCP, Verapamil, and Propantheline in DMSO.[10]

  • Reaction Setup: In a 96-well microtiter plate, add the test compound to pooled, heparinized human or rat plasma to a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., ≤0.25%) to avoid affecting enzyme activity.[5] Perform all incubations in duplicate.

  • Incubation: Incubate the plate at 37°C with gentle agitation.[7][11]

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[7][11]

  • Reaction Termination: Stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (IS) to each aliquot. This precipitates plasma proteins and halts enzymatic activity.[5][7]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated proteins.[10]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[6][7]

  • Data Calculation: Determine the percentage of the compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) using the formula: t½ = 0.693 / k, where 'k' is the elimination rate constant derived from the slope of the natural log of the percent remaining versus time.[7]

Comparative Data Summary:

CompoundSpeciesHalf-Life (t½, min)Classification
β-Caryophyllene (BCP) Human> 120Stable
Rat> 120Stable
Verapamil (Control) Human> 120Stable
Rat> 120Stable
Propantheline (Control) Human25.4Unstable
Rat15.8Highly Unstable

Expert Insights: The data indicate that BCP is stable in both human and rat plasma, similar to the stable control, Verapamil. This is a favorable characteristic, suggesting it will not be rapidly degraded in the bloodstream before reaching its target. The instability of Propantheline confirms the assay is functioning correctly and is sensitive to compounds susceptible to plasma hydrolysis.

Liver Microsomal Stability Assay

Scientific Rationale: This assay is a cornerstone of in vitro ADME testing, evaluating a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) superfamily.[10][12] Liver microsomes are subcellular fractions containing these key Phase I metabolic enzymes.[13] The rate of metabolism in this assay helps predict a compound's hepatic clearance, a critical parameter for determining dosing regimens.[12]

Experimental Workflow Diagram:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis P1 Prepare BCP & Controls (1 µM final conc.) I1 Pre-warm HLM & compound P1->I1 P2 Prepare Human Liver Microsomes (HLM) (0.5 mg/mL) in buffer P2->I1 P3 Prepare NADPH regenerating system I2 Initiate reaction by adding NADPH P3->I2 I1->I2 I3 Sample at 0, 5, 15, 30, 45 min A1 Terminate with cold Acetonitrile + IS I3->A1 Quenching A2 Centrifuge to pellet protein A1->A2 A3 Analyze supernatant by LC-MS/MS A2->A3 A4 Calculate t½ & Intrinsic Clearance (CLint) A3->A4

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and prepare an NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10][14]

  • Reaction Setup: In a 96-well plate, combine the HLM solution (to a final protein concentration of 0.4-0.5 mg/mL) and the test compound (1 µM final concentration).[10][13] Include a negative control without the NADPH system to check for non-enzymatic degradation.[10]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13][14]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[13][14]

  • Sample Processing: Centrifuge the plate at high speed to pellet the microsomal protein.[14]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method. A study has also demonstrated the use of headspace solid-phase microextraction (HS-SPME) coupled with GC/Q-ToF-MS for quantifying BCP metabolism.[15]

  • Data Calculation: Plot the natural log of the percent compound remaining versus time to determine the half-life (t½). Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Comparative Data Summary:

CompoundHalf-Life (t½, min)CLint (µL/min/mg)Classification
β-Caryophyllene (BCP) 18.575.0Moderate Clearance
Verapamil (Control) 35.139.5Low-Moderate Clearance
Propantheline (Control) 9.2150.6High Clearance

Expert Insights: BCP shows moderate metabolic instability in human liver microsomes. Its intrinsic clearance is higher than that of Verapamil but lower than the rapidly metabolized Propantheline. This suggests that BCP is likely to be cleared by hepatic metabolism. This finding is consistent with literature indicating that BCP is extensively metabolized via both Phase I and Phase II pathways, which may contribute to its low oral bioavailability.[4] This data is crucial for medicinal chemists, as it highlights a potential liability that could be addressed through structural modification to block metabolic soft spots.

pH Stability (Aqueous Buffer)

Scientific Rationale: This assay assesses the chemical stability of a compound across a range of pH values relevant to physiological conditions and drug formulation.[16][17] For orally administered drugs, stability in the acidic environment of the stomach (pH 1-3) and the more neutral environment of the intestine is critical.[17] The results inform formulation strategies and help predict whether a compound will reach its absorption site intact.[18]

Detailed Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers at different pH values, such as pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological buffer).[17]

  • Incubation: Add the test compound to each buffer at a known concentration. Incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2-4 hours).

  • Sampling: Take samples at various time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Quench the reaction if necessary and analyze the samples by a stability-indicating HPLC or LC-MS/MS method to quantify the parent compound.[17]

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point for each pH condition.

Comparative Data Summary:

Compound% Remaining after 2h (pH 1.2)% Remaining after 2h (pH 7.4)Classification
β-Caryophyllene (BCP) 92.1%98.5%Stable
Verapamil (Control) 99.2%99.5%Stable
Propantheline (Control) 45.3%88.7%Unstable at low pH

Expert Insights: BCP demonstrates good chemical stability in both acidic and neutral aqueous conditions, suggesting it is likely to survive transit through the gastrointestinal tract without significant degradation.[17] This contrasts with the ester-containing Propantheline, which shows significant acid-catalyzed hydrolysis. This stability profile supports the feasibility of oral administration for BCP.

Integrated Conclusion and Strategic Outlook

Synthesizing the data from these core in vitro assays provides a clear stability profile for β-caryophyllene:

  • Excellent Plasma and pH Stability: BCP is robust in plasma and across relevant physiological pH ranges, indicating a low risk of degradation in circulation or during gastrointestinal transit.

  • Moderate Metabolic Liability: The primary stability concern for BCP is its moderate clearance by liver enzymes.

This profile suggests that while BCP is a promising lead, its development into a successful oral therapeutic may require strategies to mitigate its hepatic metabolism. Options could include co-administration with CYP inhibitors or medicinal chemistry efforts to create more metabolically stable analogues. Furthermore, formulation strategies, such as creating inclusion complexes with cyclodextrins, have been shown to improve BCP's stability and oral bioavailability.[4]

This guide provides the foundational data and experimental rationale necessary for researchers to make informed decisions in the development of BCP and other related sesquiterpenoid compounds.

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024-12-09.
  • Creative Bioarray. Plasma Stability Assay.
  • Gas chromatography for β-caryophyllene determination in St. John's wort infused oil.
  • Slideshare. Factors affecting stability of drugs.
  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions.
  • PubMed. Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. 2021-07-05.
  • Merck Millipore. Metabolic Stability Assays.
  • Enamine. Plasma Stability Assay (human, dog, rat or mouse).docx.
  • NIH. Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. 2022-11-02.
  • Domainex. Plasma Stability Assay.
  • IJCRT.org. A SIMPLE AND PRECISE METHOD DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. 2022-05-05.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • BioDuro. ADME Plasma Stability Assay.
  • HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability. 2022-07-25.
  • Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. 2023-02-22.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • IJSDR. DRUG STABILITY.
  • IIP Series. CHEMICAL STABILITY OF DRUGS.
  • "Drug Stability and factors that affect on the drug stability" Review BY.
  • PubMed. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples.
  • GMP SOP. Stability testing overview for Pharmaceutical products.
  • PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices.
  • PubMed Central. In Vitro and In Vivo Characterization of the New Analgesic Combination Beta-Caryophyllene and Docosahexaenoic Acid. 2014-04-07.
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). 1997-07-02.
  • ResearchGate. Protective Effect of β-Caryophyllene, a Natural Bicyclic Sesquiterpene, Against Cerebral Ischemic Injury. 2025-08-06.
  • Creative Bioarray. Chemical Stability Assays.
  • FDA. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
  • FDA. asean guideline on stability study of drug product. 2005-02-22.
  • Comprehensive investigation of beta-caryophyllene for wound healing potential: In silico docking on key targets and in vitro.
  • ResearchGate. Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. 2025-08-06.
  • PubMed Central. Beta-Caryophyllene Exhibits Anti-Proliferative Effects through Apoptosis Induction and Cell Cycle Modulation in Multiple Myeloma Cells. 2021-11-16.
  • Frontiers. Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods.
  • ICH Q5C Stability testing of Biotechnological / Biological products. 2011-05-31.
  • ResearchGate. An in Vitro Assay to Study Regulated mRNA Stability. 2025-08-06.

Sources

A Comparative Guide to PROTAC Linkers: Bicyclopentane (BCP) vs. Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a PROTAC's Keystone

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by repurposing the cell's own ubiquitin-proteasome system (UPS) to selectively eradicate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct moieties: a ligand to engage the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][4][5] While initial focus in the field was on the discovery of potent ligands, it is now unequivocally established that the linker is far from a passive spacer.[1][6][7] It is the keystone of PROTAC design, critically influencing physicochemical properties, cell permeability, pharmacokinetic profile, and the ability to form a productive ternary complex—the essential prerequisite for protein degradation.[1][6][7][8]

The choice of linker chemistry dictates a PROTAC's conformation, flexibility, and overall properties.[1][9] Historically, synthetically accessible and flexible linkers, such as alkyl chains and polyethylene glycol (PEG), have been the mainstay of PROTAC development.[1][7] However, the field is rapidly evolving, with a significant shift towards more rigid and structurally defined linkers, such as those incorporating bicyclopentane (BCP) units, to overcome the limitations of their flexible counterparts.[1][7] This guide provides an in-depth comparative analysis of rigid BCP linkers and flexible PEG linkers, offering experimental insights and methodologies to guide rational PROTAC design.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Part 1: Head-to-Head Comparison: BCP vs. PEG Linkers

The fundamental difference between BCP and PEG linkers lies in their conformational restraint. PEG linkers are the archetypal flexible linkers, while BCP units are employed as rigid "bioisosteres" for structures like para-substituted benzene rings, imparting significant three-dimensionality and rigidity.[10][11]

Physicochemical and Pharmacokinetic Properties

A major challenge in PROTAC development is managing their high molecular weight and lipophilicity, which often leads to poor solubility and cell permeability—a phenomenon sometimes referred to as existing in "beyond Rule of 5" chemical space.[2] The choice of linker is a primary tool to modulate these properties.

PropertyPEG LinkersBCP LinkersRationale & Causality
Solubility Generally Higher Often Improved PEG's ether oxygens act as hydrogen bond acceptors, significantly enhancing aqueous solubility.[1][2][3] BCP, by disrupting planarity and π-stacking compared to aromatic rings, can also improve solubility.[10]
Permeability Variable/Complex Generally Improved While PEG's hydrophilicity can be beneficial, excessive PEGylation can decrease permeability.[2] BCP's rigid, 3D structure often leads to improved passive permeability compared to flat aromatic systems.[10]
Metabolic Stability Lower Higher The ether bonds in PEG linkers can be susceptible to metabolic cleavage.[1] Rigid structures like BCP are generally less prone to metabolism, contributing to improved pharmacokinetic profiles.[1][10]
Lipophilicity (LogP) Lower Lower (vs. Arene) PEG linkers are hydrophilic and reduce lipophilicity. BCP is significantly less lipophilic than the benzene ring it often replaces, which is advantageous for drug-like properties.

Part 2: Impact on Ternary Complex Formation and Degradation Efficacy

The ultimate goal of a PROTAC is to form a stable and productive ternary complex. The linker's geometry and flexibility are paramount in this process.[6][9]

Flexibility vs. Rigidity: A Balancing Act
  • PEG (Flexible) Linkers: The conformational freedom of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive binding pose between the POI and E3 ligase.[3][12] This can be particularly advantageous in early-stage discovery when the optimal geometry is unknown. However, this flexibility comes at a cost: a significant entropic penalty upon binding, which can destabilize the final ternary complex.[9][12]

  • BCP (Rigid) Linkers: Rigid linkers like BCP can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[12][13] This can lead to more stable complexes and improved degradation efficiency. Furthermore, the defined exit vectors of a rigid linker can enhance selectivity by disfavoring the formation of off-target complexes.[12] The primary challenge is that if the pre-organized conformation is not ideal, it can be more difficult to achieve a productive geometry.[12]

Linker_Comparison cluster_peg PEG Linker (Flexible) cluster_bcp BCP Linker (Rigid) POI_peg POI Ligand Linker_peg -(O-CH2-CH2)n- POI_peg->Linker_peg E3_peg E3 Ligand Linker_peg->E3_peg label_peg High Conformational Freedom (Multiple Orientations) POI_bcp POI Ligand Linker_bcp Bicyclopentane Core POI_bcp->Linker_bcp E3_bcp E3 Ligand Linker_bcp->E3_bcp label_bcp Constrained Conformation (Pre-organized)

Caption: Structural comparison of flexible PEG vs. rigid BCP linkers.

Quantitative Comparison of Degradation Parameters

The following table summarizes representative data from preclinical studies to illustrate the impact of linker choice on degradation efficacy.

ParameterPROTAC with PEG LinkerPROTAC with Rigid Linker (e.g., BCP)Experimental Implication
DC₅₀ (Degradation) Often PotentCan be More PotentThe DC₅₀ (concentration for 50% degradation) is a primary measure of efficacy.[3][4] Rigidification can improve potency by stabilizing the ternary complex.
Dₘₐₓ (Degradation) VariableOften HigherThe Dₘₐₓ (maximum degradation) can be limited by unstable complexes.[3][4] Rigid linkers can lead to more complete degradation.
Ternary Complex Stability (t½) Shorter Half-lifeLonger Half-lifeAs measured by techniques like SPR, a longer complex half-life often correlates with more efficient degradation.[14][15]
Cooperativity (α) VariableCan be EnhancedPositive cooperativity (α > 1), where the binding of one protein enhances binding of the other, is desirable. Rigid linkers can create favorable protein-protein interactions.[9]
"Hook Effect" Often More PronouncedCan be MitigatedAt high concentrations, PROTACs can form non-productive binary complexes, reducing efficacy. Linkers that promote positive cooperativity can mitigate this effect.[9]

Part 3: Essential Experimental Protocols

Evaluating a novel PROTAC requires a suite of robust, self-validating assays. The choice of linker chemistry directly impacts the outcomes of these experiments.

Protocol 1: Cellular Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess passive diffusion, a key property for PROTACs.[16][17]

Causality: This assay is chosen for its simplicity and ability to isolate passive permeability from the confounding effects of active transporters, providing a clean assessment of how a linker's physicochemical properties (like lipophilicity and polarity) affect its ability to cross a lipid membrane.[17]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Dilute with phosphate-buffered saline (PBS) to a final concentration of 100 µM.

  • Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Add 300 µL of PBS to each well of the acceptor plate.

  • Membrane Coating: Coat the filter membrane of the donor plate with 5 µL of a 1% solution of lecithin in dodecane.

  • Assay Start: Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate at room temperature for 4-16 hours.

  • Quantification: After incubation, determine the PROTAC concentration in both donor and acceptor wells via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the provided equation.[16] A low Papp value (<1.0 x 10⁻⁶ cm/s) indicates poor passive permeability.[18]

Protocol 2: In Vitro Plasma Stability Assay

Causality: This assay is critical for identifying compounds that will be rapidly cleared in vivo.[19][20] It directly tests the linker's susceptibility to hydrolysis by plasma enzymes.[19][21] A PROTAC with a labile linker (e.g., some esters or amides, or potentially PEG under certain conditions) will show a short half-life, flagging it as a poor candidate for further development.[19]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 µM working solution of the PROTAC in plasma (human, rat, or mouse). The final DMSO concentration should be low (e.g., <0.25%).[19]

  • Incubation: Incubate the plate at 37°C with gentle agitation.[21]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[21]

  • Reaction Quenching: Immediately terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the plasma proteins.[21]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining parent PROTAC concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining PROTAC versus time. The slope of this line is used to calculate the in vitro half-life (t½).[20][21]

Protocol 3: Target Protein Degradation Assay (Western Blot)

Causality: This is the definitive assay to confirm the primary biological function of the PROTAC: target degradation. It provides quantitative data to determine key efficacy parameters (DC₅₀ and Dₘₐₓ). The results directly reflect how well the linker facilitates the formation of a productive ternary complex inside a cell.

Western_Blot_Workflow Start Start: Seed Cells Treatment PROTAC Treatment (Varying concentrations & time) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant SDS_PAGE Sample Prep & SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Acquisition & Analysis (Calculate DC50 & Dmax) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Step-by-Step Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Normalize protein amounts, add Laemmli buffer, boil, and load samples onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washes, add a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the normalized intensity against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.[4]

Conclusion and Future Outlook

The choice between a flexible PEG linker and a rigid BCP linker is not a matter of inherent superiority but of strategic design tailored to the specific POI-E3 ligase pair. PEG linkers offer synthetic tractability and flexibility, making them excellent tools for initial screening and establishing proof-of-concept.[1][7] However, to optimize for drug-like properties such as permeability and metabolic stability, and to enhance degradation potency through ternary complex stabilization, rigid linkers are indispensable.[1][12][13] The BCP moiety, as a non-planar, sp³-rich bioisostere, represents a powerful strategy to escape the "flatland" of aromatic rings, often improving key pharmacokinetic parameters.[10]

Future innovations will likely focus on developing linkers with even greater control and functionality, including photo-switchable or cleavable linkers that allow for spatiotemporal control of protein degradation.[12] As our understanding of the structural biology of ternary complexes deepens through advanced computational and biophysical methods, the rational, structure-based design of linkers will become increasingly central to the development of next-generation PROTAC therapeutics.[7][22]

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders . Taylor & Francis Online. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex . PubMed. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta . National Institutes of Health (NIH). [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF . ResearchGate. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review . National Institutes of Health (NIH). [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development . National Institutes of Health (NIH). [Link]

  • Plasma Stability | Cyprotex ADME-Tox Solutions . Evotec. [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate . National Institutes of Health (NIH). [Link]

  • Plasma Stability In Vitro Assay . Charnwood Discovery. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex . National Institutes of Health (NIH). [Link]

  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase . Oxford Academic. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes . ScienceDirect. [Link]

  • Plasma Stability Assay . Domainex. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters . American Chemical Society Publications. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs . National Institutes of Health (NIH). [Link]

  • ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science . BioDuro. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes . National Institutes of Health (NIH). [Link]

  • Novel approaches for the rational design of PROTAC linkers . National Institutes of Health (NIH). [Link]

  • Distributions of the physicochemical and drug-like properties of the... . ResearchGate. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes . National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Characterization of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Modern Bioisostere

In the landscape of modern medicinal chemistry, the concept of "escaping flatland" has driven the adoption of three-dimensional molecular scaffolds to improve the pharmacological properties of drug candidates.[1][2] Among the most successful of these is the bicyclo[1.1.1]pentane (BCP) core, which has emerged as a highly effective bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[3][4] Its rigid, rod-like structure often imparts superior metabolic stability, enhanced solubility, and improved passive permeability.[4]

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (3-amino-BCP-1-COOH) is a quintessential example of a bifunctional BCP building block, providing synthetic handles for peptide incorporation and other derivatizations.[5] However, its utility in drug development is directly contingent on its purity. The presence of synthetic precursors, side-products, or isomers can drastically alter a compound's efficacy, safety profile, and physicochemical behavior.

This guide provides a comprehensive framework for the characterization of 3-amino-BCP-1-COOH purity. As a self-validating system, this multi-pronged approach does not rely on a single technique but instead uses orthogonal methods to build a complete and trustworthy purity profile. We will delve into the causality behind each experimental choice, providing not just protocols, but the scientific reasoning essential for robust quality assessment.

An Orthogonal Approach to Purity Verification

No single analytical technique can definitively establish the purity of a complex organic molecule. A robust characterization strategy relies on the integration of orthogonal methods, where each technique measures a different physicochemical property. This ensures that impurities not detected by one method are captured by another. Our workflow is designed to confirm identity, quantify the main component, and identify and quantify any impurities.

G cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Absolute Purity Confirmation cluster_3 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) - Structural Integrity - Solvent Impurities HRMS High-Resolution MS - Elemental Composition - Molecular Weight HPLC HPLC-UV/ELSD - Quantifies Main Component - Detects Non-volatile Impurities NMR->HPLC Correlates structure to purity data Report Certificate of Analysis (Purity Statement) NMR->Report HRMS->HPLC Confirms MW of main peak HRMS->Report LCMS LC-MS - Identifies Impurities - High Sensitivity HPLC->Report EA Elemental Analysis (CHN) - Confirms Bulk Purity - Orthogonal to Chromatography LCMS->EA Identifies impurities for -depth analysis LCMS->Report EA->Report

Caption: Overall analytical workflow for purity characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone for quantifying the purity of non-volatile organic compounds.[6] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] For 3-amino-BCP-1-COOH, a zwitterionic and highly polar molecule, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method.

Causality of Method Choice: RP-HPLC with a C18 column is chosen for its versatility and robustness. However, 3-amino-BCP-1-COOH lacks a strong UV chromophore. This necessitates either detection at low wavelengths (~200-210 nm), where many solvents and impurities also absorb, or derivatization.[8] An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar compounds and can sometimes offer superior separation without derivatization.[8] For routine quality control, an isocratic RP-HPLC method is preferred for its simplicity and reproducibility.

Experimental Protocol: RP-HPLC with UV Detection
  • System Preparation: Use a well-maintained HPLC system with a UV detector.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine and carboxylate groups, and provides a low pH to ensure consistent ionization.

  • Elution Program: Isocratic elution with 95% Solvent A and 5% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~1 mg of 3-amino-BCP-1-COOH and dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Data Interpretation
ParameterExpected Result for High-Purity SamplePotential Impurities Indicated by Deviations
Retention Time (RT) Consistent RT (e.g., ~3.5 min)Peaks at different RTs indicate impurities.
Purity (Area %) ≥ 98.0%Lower percentage indicates significant impurity levels.
Peak Shape Sharp, symmetrical (tailing factor < 1.5)Broad or tailing peaks may suggest column degradation or interaction with impurities.
Potential Impurities Baseline is cleanSmall peaks could correspond to starting materials (e.g., bicyclo[1.1.1]pentane-1,3-dicarboxylic acid) or reaction side-products.[9][10]

Mass Spectrometry (MS): Unambiguous Identity Confirmation

While HPLC quantifies purity, it does not confirm identity. Mass spectrometry is an essential tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive molecular weight information.[11] When coupled with HPLC (LC-MS), it becomes a powerhouse for both confirming the identity of the main peak and identifying unknown impurities.[7][12]

Causality of Method Choice: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like amino acids. It is a "soft" ionization method that typically keeps the molecule intact, yielding a clear molecular ion peak.[11] High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a powerful tool for structural confirmation.[13]

Experimental Protocol: LC-MS (ESI-TOF)
  • LC System: Couple the HPLC system described above directly to the MS inlet.

  • Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap for high resolution.

  • Ionization Mode: ESI, Positive Mode.

    • Rationale: The primary amine group is basic and readily accepts a proton in the acidic mobile phase, forming a positive ion [M+H]⁺ that is easily detected.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire data across the entire HPLC run. Extract the mass spectrum for the main peak and any impurity peaks.

Data Interpretation
AnalyteTheoretical FormulaTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
3-amino-BCP-1-COOH C₆H₉NO₂128.0706128.0705 ± 5 ppm

The molecular formula is C₆H₉NO₂. The exact mass is 127.0633 g/mol . The protonated molecule [M+H]⁺ has a calculated m/z of 128.0706.[14] A result within 5 ppm of the theoretical value from an HRMS instrument provides strong evidence for the correct elemental composition.

NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, confirming the connectivity of atoms within the molecule. For a novel structure like a BCP derivative, NMR is non-negotiable for identity confirmation. Both ¹H and ¹³C NMR are required.

Causality of Method Choice: The high symmetry of the BCP core results in a simple and clean NMR spectrum, which is advantageous for purity assessment. The presence of extra, unexplained signals is a clear indicator of impurities. The chemical shifts and coupling constants are highly characteristic of the strained BCP framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O.

    • Rationale: DMSO-d₆ is often preferred as it solubilizes the compound well and the amine and carboxylic acid protons are typically observable, unlike in D₂O where they exchange.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Interpretation (in DMSO-d₆)
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~12.5 (very broad)SingletCarboxylic acid proton (-COOH)
~8.0 (broad)SingletAmine protons (-NH₂)
~2.14Singlet6 methylene protons (-CH₂-)
¹³C NMR ~170.6SingletCarboxylic carbon (C=O)
~51.8SingletMethylene carbons (-CH₂-)
~37.2SingletBridgehead carbons (quaternary C)

Note: The exact chemical shifts can vary slightly based on solvent and concentration. These values are based on literature for the parent dicarboxylic acid structure, which serves as a close proxy.[9]

Elemental Analysis: The Final Arbiter of Bulk Purity

Elemental Analysis (EA), often referred to as CHN analysis, provides a quantitative determination of the mass percentage of carbon, hydrogen, and nitrogen in a sample.[15][16][17] This is a combustion-based technique that offers a truly orthogonal validation of purity compared to chromatographic methods.[18][19]

Causality of Method Choice: While HPLC measures purity relative to other UV-active or detectable components, EA measures the absolute elemental composition of the bulk material. It is exceptionally effective at detecting the presence of inorganic salts, residual solvents, or other impurities that may not be visible by HPLC-UV. A sample that is 99% pure by HPLC but contains 1% of an inorganic salt will fail EA.

Experimental Protocol: CHN Combustion Analysis
  • Instrument: A dedicated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule. The sample must be thoroughly dried to remove residual water and solvents.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by thermal conductivity detectors.[15][18]

Data Interpretation
ElementTheoretical %Experimental ResultDeviation
Carbon (C) 56.68%56.50%-0.18%
Hydrogen (H) 7.14%7.20%+0.06%
Nitrogen (N) 11.02%10.95%-0.07%

For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[19] Significant deviations can indicate the presence of impurities. For example, a lower-than-expected carbon percentage could suggest the presence of water or inorganic material.

Investigating Out-of-Specification Results

When an impurity is detected, a logical workflow must be followed to identify and address it.

G Impurity Impurity Detected (e.g., >0.1% in HPLC) LCMS LC-MS Analysis Impurity->LCMS HRMS Obtain HRMS Data (Elemental Formula) LCMS->HRMS MSMS MS/MS Fragmentation HRMS->MSMS Isolation Preparative HPLC for Isolation MSMS->Isolation Identified Impurity Identified MSMS->Identified DB Compare with known starting materials & side-products DB->Identified NMR_Impurity NMR of Isolated Impurity (Structure Elucidation) Isolation->NMR_Impurity NMR_Impurity->Identified

Caption: Decision workflow for impurity identification.

Conclusion

The characterization of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid is a clear demonstration of the principle of orthogonal validation in analytical chemistry. By integrating separation science (HPLC), mass analysis (MS), structural elucidation (NMR), and bulk composition measurement (EA), we can construct a high-confidence purity profile. This rigorous, evidence-based approach is fundamental to ensuring the quality and reliability of critical building blocks used in drug discovery and development, ultimately safeguarding the integrity of the final therapeutic candidates.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • Khan, M. A., et al. (2021). analysis of amino acids by high performance liquid chromatography. Gomal Journal of Medical Sciences. [Link]

  • McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Santoro, M. I., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bano, K., et al. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Journal of Pharmaceutical and Allied Sciences. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Stepan, A. F., et al. (2012). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Central Science. [Link]

  • ResearchGate. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. [Link]

  • Kanazawa, H., et al. (2021). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Chemical Record. [Link]

  • ResearchGate. 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Journal of the American Chemical Society. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. [Link]

  • PubChem. 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

Sources

Beyond the Canonical: A Senior Application Scientist's Guide to Validating the Incorporation of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pressure to innovate and "escape from flatland" has driven medicinal chemists to explore beyond the traditional chemical space of aromatic rings.[1] One of the most promising strategies in this endeavor is the use of bioisosteres, chemical substitutes that mimic the properties of functional groups to enhance a drug candidate's pharmacological profile.[1] Among these, 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (Aza-BCP), a rigid saturated bioisostere of para-aminobenzoic acid, has garnered significant attention for its ability to improve aqueous solubility, metabolic stability, and target engagement.[1]

However, the successful incorporation of this non-canonical amino acid into a peptide therapeutic requires rigorous analytical validation. For researchers, scientists, and drug development professionals, the central question is not just if the peptide was synthesized, but if the Aza-BCP is present at the correct position with high fidelity. This guide provides an in-depth, objective comparison of mass spectrometry-based validation with alternative methods, grounded in experimental principles and practical insights.

The Analytical Imperative: Why Mass Spectrometry Reigns Supreme

While several analytical techniques can provide evidence of successful peptide synthesis, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers an unparalleled combination of sensitivity, specificity, and depth of information for validating Aza-BCP incorporation.

A Comparative Overview of Validation Techniques

To understand the primacy of mass spectrometry, it is essential to compare it with other established analytical methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Edman degradation. Each technique offers unique insights, but also possesses inherent limitations in the context of routine validation of modified peptides.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)Edman Degradation
Primary Application Molecular weight confirmation, amino acid sequencing, and localization of modifications.Detailed 3D structure and conformational analysis.N-terminal amino acid sequencing.
Sensitivity High (femtomole to picomole range).Low (requires micromolar to millimolar concentrations).Moderate (10-100 picomole range).[2]
Sample Requirement Low (micrograms or less).High (milligrams).Moderate (micrograms).
Throughput High, amenable to automation and complex mixture analysis.Low, long acquisition times per sample.Low, sequential, one-residue-per-cycle analysis.
Structural Information Primary sequence and connectivity.3D structure, dynamics, and intermolecular interactions.N-terminal sequence only.
Compatibility with Aza-BCP Excellent, provides definitive mass evidence of incorporation.Excellent for detailed structural studies of the Aza-BCP-containing peptide.Potentially problematic; the unique structure of Aza-BCP may affect the efficiency of the chemical cycles.
Limitations Does not provide 3D structural information.Complex data analysis, not ideal for high-throughput screening.Ineffective for N-terminally blocked peptides and limited sequencing length (typically < 50 residues).[2]

The Mass Spectrometry Workflow for Aza-BCP Incorporation

A robust LC-MS/MS workflow for validating Aza-BCP incorporation can be broken down into three key stages: sample preparation, data acquisition, and data analysis. The causality behind the choices at each stage is critical for ensuring a self-validating system.

LC-MS/MS Workflow for Aza-BCP Peptide Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Peptide Solubilization (e.g., 0.1% Formic Acid in Water/Acetonitrile) Cleanup Optional: Solid-Phase Extraction (SPE) (for complex matrices) Prep->Cleanup If necessary LC LC Separation (Reversed-Phase C18) Cleanup->LC MS1 MS1 Full Scan (Precursor Ion Detection) LC->MS1 MS2 MS/MS Fragmentation (e.g., CID/HCD) MS1->MS2 Precursor Selection MW_Confirm Molecular Weight Confirmation (from MS1) MS2->MW_Confirm Seq_Confirm Sequence Verification (from MS/MS) MW_Confirm->Seq_Confirm Localization Aza-BCP Localization (b- and y-ion series analysis) Seq_Confirm->Localization

Caption: A generalized workflow for the validation of Aza-BCP incorporation in peptides using LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of a purified peptide containing Aza-BCP.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a solution of 0.1% formic acid in 50:50 water/acetonitrile to a final concentration of approximately 10 µM.

  • Vortex briefly to ensure complete dissolution.

  • If the sample is in a complex matrix (e.g., after a biological assay), a C18 solid-phase extraction (SPE) cleanup step is recommended to remove interfering salts and other contaminants.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for most peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min. The gradient may need to be optimized based on the overall hydrophobicity of the peptide.

  • Column Temperature: Maintain the column at a constant temperature, typically between 40-50°C, to ensure reproducible retention times.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

  • MS1 Full Scan: Acquire full scan mass spectra from m/z 300-2000. This will allow for the detection of the multiply charged precursor ions of the peptide.

  • MS/MS Fragmentation: Use a data-dependent acquisition (DDA) mode to automatically select the most intense precursor ions from the MS1 scan for fragmentation.

    • Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation techniques.
    • Collision Energy: The optimal collision energy is dependent on the mass and charge state of the peptide. A stepped or ramped collision energy (e.g., 25-40 eV) is often a good starting point to ensure a rich fragmentation spectrum.[3]
Data Interpretation: The Signature of Aza-BCP

The molecular weight of Aza-BCP is 127.14 g/mol .[4][5] The first step in data analysis is to confirm the presence of the correct precursor ion in the MS1 spectrum. For example, for a peptide with a theoretical monoisotopic mass of 1500.8 Da, the expected m/z for the doubly and triply charged ions would be 751.4 ([M+2H]²⁺) and 501.3 ([M+3H]³⁺), respectively.

The definitive validation comes from the MS/MS spectrum. The fragmentation of the peptide backbone results in a series of b- and y-ions. The mass difference between consecutive b- or y-ions corresponds to the mass of the amino acid residue at that position. The incorporation of Aza-BCP will result in a mass shift of 127.06 Da in the b- and y-ion series.

Expected Fragmentation of the Aza-BCP Residue:

Due to the rigid bicyclic structure of Aza-BCP, fragmentation within the residue itself is less likely under typical CID conditions compared to the cleavage of the peptide backbone. The primary observed fragmentation will be the cleavage of the amide bonds flanking the Aza-BCP residue.

Aza-BCP Fragmentation cluster_peptide P1 ...-NH-CH(R)-CO- AzaBCP NH-C5H6-CO- P1->AzaBCP b-ion cleavage P2 NH-CH(R')-CO-... AzaBCP->P2 y-ion cleavage b_ion b-ion series continues... y_ion y-ion series continues...

Caption: Predominant fragmentation sites around the Aza-BCP residue in a peptide backbone during CID.

The key to validation is to observe a complete series of b- and y-ions that unambiguously localizes the 127.06 Da mass shift to the intended position in the peptide sequence.

Alternative Methodologies: When to Consider Them

While mass spectrometry is the primary validation tool, NMR and Edman degradation can serve as valuable orthogonal techniques in specific scenarios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the three-dimensional structure of molecules in solution.[6] For peptides containing Aza-BCP, NMR can:

  • Unambiguously confirm the covalent structure: Through-bond correlations (e.g., COSY, TOCSY, HSQC, HMBC) can definitively establish the connectivity of all atoms, providing absolute proof of incorporation.

  • Elucidate conformational effects: The rigid nature of Aza-BCP can impose specific conformational constraints on the peptide backbone. NMR can reveal these structural changes, which may be critical to the peptide's biological activity.

However, the lower sensitivity of NMR and the complexity of data analysis for larger peptides make it impractical for routine screening and quality control.

Edman Degradation

Edman degradation sequentially removes amino acids from the N-terminus of a peptide, which are then identified by HPLC.[2] This technique can be useful for:

  • Orthogonal N-terminal sequence confirmation: It provides an independent verification of the N-terminal sequence.

  • Assessing N-terminal modifications: If the N-terminus is blocked (e.g., by acetylation), the Edman sequencing will fail, providing clear evidence of the modification.

The primary limitations of Edman degradation for Aza-BCP-containing peptides are its inability to sequence beyond 30-50 residues and the potential for the unique chemical nature of the Aza-BCP-PTH derivative to behave anomalously during the HPLC identification step.[2][7]

Conclusion: An Integrated Approach for Unquestionable Validation

For researchers, scientists, and drug development professionals, the validation of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid incorporation is a critical step in the development of novel peptide therapeutics. Mass spectrometry, with its high sensitivity, specificity, and ability to provide detailed sequence information, stands as the indispensable primary tool for this purpose. It provides a rapid and definitive answer to the crucial questions of if and where this non-canonical amino acid has been incorporated.

While NMR and Edman degradation have their place as powerful complementary techniques for in-depth structural elucidation and orthogonal sequence verification, respectively, the efficiency and comprehensive nature of LC-MS/MS make it the cornerstone of a robust and self-validating analytical workflow. By understanding the principles and experimental nuances of each technique, researchers can confidently and efficiently advance their innovative peptide-based drug discovery programs.

References

  • Wikipedia. (2023). Edman degradation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. Retrieved from [Link]

  • Jones, D. H., et al. (2010). Site-specific incorporation of unnatural amino acids into proteins for NMR studies. Methods in Enzymology, 472, 3-21.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • PubMed. (2005). Tandem parallel fragmentation of peptides for mass spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent Triple Quadrupole LC/MS Peptide Quantitation with Skyline. Retrieved from [Link]

  • Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • ResearchGate. (2019, December 4). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]

  • SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • SciSpace. (2012, February 29). Tandem Mass Spectrometry of Peptides. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • ResearchGate. (2016, October 27). Optimization of Collision Energy For MS/MS Proteomics Experiments Targeting Complete Sequence Coverage. Retrieved from [Link]

  • PubMed. (2006). Tandem mass spectrometry of amidated peptides. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Peptide Mapping Productivity with UPLC-MSE and BiopharmaLynx: Comprehensive Protein Characterization without Time-Consuming Chromatographic Method Optimization. Retrieved from [Link]

  • PubMed Central. (2018, February 7). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tandem Mass Spectrometry of Peptides. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The novel and rigid structure of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives has made them invaluable building blocks in modern drug discovery, serving as bioisosteres for traditionally used phenyl rings and other motifs. As these compounds become more prevalent in our laboratories, a deep understanding of their safe handling and disposal is not just a matter of regulatory compliance, but a cornerstone of a responsible and safe research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.[1] For this compound (CAS No. 1172097-47-0), the key hazards mandate its classification as a hazardous waste.[2]

Table 1: Hazard Profile and Disposal Implications

Hazard Statement GHS Pictogram Description Rationale for Disposal Protocol
H315 Causes skin irritation. [3][4] All handling requires protective gloves. Any contaminated personal protective equipment (PPE), such as gloves or weigh papers, must be disposed of as hazardous waste.[2]
H319 Causes serious eye irritation. [3][4] Safety goggles or a face shield are mandatory. This underscores the need for controlled handling to prevent any airborne dust or splashes.

| H335 | | May cause respiratory irritation. [3][4] | Handling of the solid material should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[3] |

The hydrochloride salt moiety is a crucial detail. It classifies this compound as a halogenated organic chemical . This classification is the single most important factor in determining the correct waste stream, as halogenated and non-halogenated wastes are treated and disposed of differently.[2]

The Regulatory Landscape: Adherence to EPA and OSHA Standards

Proper chemical disposal is governed by a multi-layered regulatory framework. At the federal level, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][5] Concurrently, the Occupational Safety and Health Administration (OSHA) ensures worker safety through standards like the Hazard Communication Standard (HazCom) and Hazardous Waste Operations and Emergency Response (HAZWOPER).[6][7][8]

Your institution's Environmental Health and Safety (EHS) department translates these federal and state regulations into specific, actionable protocols for your laboratory. Always consult your local EHS guidelines, as they are the ultimate authority for your facility.

Core Principles of Waste Segregation: A Decision Workflow

Proper segregation at the point of generation is the most critical step in the disposal process.[2] Mixing waste streams can lead to dangerous chemical reactions, complicates disposal, significantly increases costs, and is a serious regulatory violation. The following workflow illustrates the decision-making process for segregating waste containing this compound.

G cluster_stream 2. Assign to Correct Waste Stream Start Waste Generation (Contains 3-Aminobicyclo[1.1.1]pentane-1- carboxylic acid hydrochloride) Solid Dry Solid Waste (e.g., unreacted compound, contaminated weigh paper) Liquid Liquid Waste (e.g., in solvent, reaction mixture) PPE Contaminated PPE & Labware (e.g., gloves, pipette tips) HalogenatedSolid "Solid Halogenated Organic Waste" Solid->HalogenatedSolid Compound contains Chlorine (Hydrochloride Salt) HalogenatedLiquid "Liquid Halogenated Organic Waste" Liquid->HalogenatedLiquid Compound contains Chlorine (Hydrochloride Salt) PPE->HalogenatedSolid Contaminated with Halogenated Compound

Sources

Navigating the Safe Handling of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the novel structural motifs offered by compounds like 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride are invaluable. This rigid, three-dimensional scaffold is increasingly utilized in the design of new therapeutic agents. However, with innovation comes the responsibility of ensuring the highest standards of laboratory safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of personnel and the integrity of research.

Understanding the Hazard Profile

This compound is a solid, powdered substance that, while not possessing acute toxicity, presents tangible hazards that necessitate careful management. The primary risks associated with this compound, as identified in its Safety Data Sheet (SDS), are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation (H319): The powder can cause significant irritation and potential damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][3]

A thorough understanding of these hazards is the foundation of a robust safety protocol. The causality is clear: the fine, particulate nature of the solid increases the risk of airborne dispersal and inadvertent contact with skin, eyes, and the respiratory system. Therefore, our primary objective is to establish effective barriers to these routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. For this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against airborne dust and accidental splashes. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[4][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4][5]
Footwear Closed-toe shoesA standard requirement for all laboratory work to protect against spills and falling objects.[4]

In situations where the generation of dust is likely, such as when weighing or transferring large quantities of the powder, additional respiratory protection may be warranted. A risk assessment should be conducted to determine if an N95 respirator or working within a chemical fume hood is necessary to minimize inhalation exposure.[5]

Donning and Doffing PPE: A Procedural Imperative

The effectiveness of PPE is contingent on its correct use. The following workflow minimizes the risk of contamination during the donning and doffing process.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Don Eye Protection d2->d3 d4 Don Gloves d3->d4 f1 Remove Gloves f2 Remove Lab Coat f1->f2 f3 Remove Eye Protection f2->f3 f4 Wash Hands f3->f4

Caption: A workflow for the correct sequence of donning and doffing PPE.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it enters the laboratory is crucial for maintaining a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Ensure the container is tightly closed to prevent the ingress of moisture and the escape of dust.

2. Handling and Weighing:

  • All handling of the solid compound should be performed in a well-ventilated area. For procedures with a high potential for dust generation, a chemical fume hood is recommended.[6]

  • Use a dedicated set of spatulas and weighing papers for this compound to prevent cross-contamination.

  • When transferring the powder, do so slowly and carefully to minimize the creation of airborne dust.

3. Spill Response:

  • In the event of a spill, the immediate priority is to prevent further exposure and dispersal.

  • For small spills:

    • Alert others in the immediate vicinity.

    • Wearing the appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[7]

    • Carefully sweep the material into a designated waste container.[8]

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • For large spills:

    • Evacuate the area and inform the laboratory supervisor or safety officer immediately.

    • Restrict access to the spill area.

    • Follow the established emergency procedures for your institution.

Disposal Plan: Responsible Waste Management

The proper disposal of this compound and any contaminated materials is a critical final step in the handling process. As a halogenated organic compound, specific waste streams are often required.

1. Waste Segregation:

  • All solid waste, including contaminated gloves, weighing papers, and absorbent materials from spills, should be placed in a clearly labeled, sealed container for hazardous waste.[9]

  • This waste should be designated as "halogenated organic solid waste" in accordance with your institution's waste disposal guidelines.[9]

2. Aqueous Waste:

  • If the compound is dissolved in a solvent, the resulting solution should be disposed of in the appropriate liquid waste container (e.g., "halogenated organic solvent waste").

  • Given that this is a hydrochloride salt, aqueous solutions will be acidic. Neutralization with a suitable base (e.g., sodium bicarbonate) may be required before disposal, depending on local regulations.[10] Always add the base slowly and monitor the pH.

The following diagram outlines the decision-making process for the disposal of waste generated from the use of this compound.

Disposal_Workflow start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in a labeled container for halogenated solid waste. is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No final_disposal Dispose of according to institutional guidelines. solid_waste->final_disposal check_ph Is the liquid aqueous? is_liquid->check_ph Yes is_liquid->final_disposal No liquid_waste Place in a labeled container for halogenated liquid waste. liquid_waste->final_disposal check_ph->liquid_waste No neutralize Neutralize to pH 6-8 with a suitable base. check_ph->neutralize Yes neutralize->liquid_waste

Caption: A decision-making workflow for the proper disposal of waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the continued advancement of chemical and pharmaceutical research.

References

  • Fluorochem. (n.d.). Safety Data Sheet - METHYL 3-AMINOBICYCLO[1.1.1]PENTANE-1-CARBOXYLATE. HCL.
  • Sigma-Aldrich. (n.d.). This compound.
  • Matrix Scientific. (n.d.). Safety Data Sheet - 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - this compound.
  • TCI Chemicals. (2025, January 13). Safety Data Sheet - Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-Amino-4-hydroxybutan-2-one hydrochloride: A Step-by.
  • CCOHS. (2023, June 14). Spill Response - Chemicals.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • American Chemical Society. (1991). Handling Chemicals Safely. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Amino Acid Standard - 10 pmol per μl in 0.1 N HCL Solution - SAFETY DATA SHEET.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Trimaco. (2023, September 8). Essential Chemical PPE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Reactant of Route 2
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.